molecular formula C7H8Br2N2 B2365821 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole CAS No. 1593023-61-0

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Cat. No.: B2365821
CAS No.: 1593023-61-0
M. Wt: 279.963
InChI Key: CJIDRUSNGLABNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a useful research compound. Its molecular formula is C7H8Br2N2 and its molecular weight is 279.963. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-(cyclopropylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIDRUSNGLABNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593023-61-0
Record name 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged heterocycle in modern drug discovery, frequently embedded in agents targeting kinases (e.g., LIMK, JAK) and in advanced agrochemicals 1. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole serves as a high-value, di-halogenated synthetic building block. The presence of two bromine atoms at the 3- and 5-positions enables orthogonal, late-stage functionalization via metal-catalyzed cross-coupling or regioselective halogen-metal exchange 2. This guide details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for its synthesis via N-alkylation.

Mechanistic Rationale & Structural Logic

Regiochemical Symmetry

A common challenge in the N-alkylation of asymmetric pyrazoles is the formation of N1 and N2 regioisomers, which are dictated by competing steric and electronic factors 1. However, the starting material, 3,5-dibromo-1H-pyrazole, elegantly circumvents this issue. In solution, the unalkylated precursor exists as a rapidly interconverting mixture of tautomers. Because the substituents at the 3- and 5-positions are identical, deprotonation yields a resonance-stabilized, symmetric pyrazolide anion. Subsequent SN​2 attack on the electrophile yields exclusively the desired 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, with zero regiochemical ambiguity.

Mechanism SM 3,5-Dibromo-1H-pyrazole (Tautomeric) Anion Pyrazolide Anion (Symmetric) SM->Anion NaH -H2(g) TS SN2 Transition State Anion->TS Alkyl Halide Prod 3,5-Dibromo-1- (cyclopropylmethyl)pyrazole TS->Prod -Br-

Fig 1. Mechanistic pathway of deprotonation and SN2 alkylation.

Causality of Reagent Selection
  • Base Selection: Sodium hydride (NaH) is the preferred base for this transformation 3. NaH ensures rapid, irreversible deprotonation, driving the formation of the pyrazolide anion to completion while evolving hydrogen gas—a critical visual indicator of reaction progress.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are optimal. These polar aprotic solvents minimize the activation energy of the SN​2 transition state by poorly solvating the pyrazolide anion, thereby enhancing its nucleophilicity.

  • Electrophile: Cyclopropylmethyl bromide is highly reactive toward SN​2 displacement due to minimal steric hindrance at the primary carbon. Strict temperature control (0 °C to RT) is necessary to prevent competitive elimination side reactions.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines a robust, scalable synthesis utilizing a NaH/THF system, adapted from validated patent literature for pyrazole alkylation 3. The workflow is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Step-by-Step Workflow
  • Preparation & Deprotonation: Charge a flame-dried, multi-neck round-bottom flask with NaH (60% dispersion in mineral oil, 1.5 eq) and anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3,5-dibromo-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Validation Check: Observe the evolution of H2​ gas (bubbling). The cessation of gas evolution indicates complete deprotonation. Stir for an additional 30 minutes at 0 °C.

  • Electrophilic Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the cooled reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Stir for 3 to 16 hours depending on the scale.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material ( Rf​≈0.2 ) must disappear entirely, replaced by a single, less polar product spot ( Rf​≈0.6 ).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH4​Cl .

    • Validation Check: The cessation of bubbling confirms the complete neutralization of residual hydride.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water, then brine, to remove residual THF and salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to afford the pure title compound.

Workflow Step1 1. Deprotonation 3,5-dibromopyrazole + NaH Step2 2. Electrophilic Addition Add Cyclopropylmethyl Bromide Step1->Step2 Step3 3. In-Process Control TLC / LC-MS Verification Step2->Step3 Step4 4. Quench & Extraction NH4Cl(aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for N-alkylation.

Quantitative Data: Condition Optimization

The table below summarizes the causality and outcomes of varying the reaction parameters, demonstrating why the NaH/THF system is generally preferred for optimal yield and purity over milder carbonate bases 4.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
NaH (1.5) THF 0 to RT 4 85 - 92 Irreversible deprotonation; clean SN​2 profile; minimal side products.
NaH (2.5)THF0 to RT488Excess base provides no kinetic benefit and complicates the aqueous quench.
K2​CO3​ (2.0)DMFRT to 601665 - 75Heterogeneous reaction; requires heating; slower kinetics leading to lower throughput.
Cs2​CO3​ (1.5)MeCN80 (reflux)1270 - 80Cesium effect enhances solubility, but extended heating risks electrophile degradation.

Downstream Applications: Orthogonal Functionalization

Once synthesized, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is primed for highly regioselective functionalization. Despite the apparent symmetry of the two bromine atoms, the 5-position is significantly more susceptible to halogen-metal exchange.

Treatment with n-Butyllithium (n-BuLi) at -78 °C selectively lithiates the 5-position due to the inductive directing effect of the adjacent N1 alkylated nitrogen 2. This lithiated intermediate can then be trapped with electrophiles (e.g., CO2​ to form carboxylic acids, or DMF to form aldehydes). The remaining bromine at the 3-position can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the modular construction of complex polycyclic or highly substituted pyrazole therapeutics.

References

  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: BenchChem Technical Support URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives Source: Google Patents URL
  • Title: US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: Google Patents URL

Sources

Structure Elucidation of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Significance

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized for its favorable physicochemical properties and hydrogen-bonding capabilities [1]. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole represents a highly versatile synthetic intermediate. The presence of two bromine atoms at the C3 and C5 positions provides orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex, multi-substituted APIs [2]. Furthermore, the cyclopropylmethyl group at the N1 position imparts a critical balance of lipophilicity and metabolic stability, mitigating the cytochrome P450 (CYP) liabilities often associated with linear alkyl chains.

However, the synthesis of halogenated pyrazoles frequently yields complex mixtures of regioisomers (e.g., 3,4-dibromo vs. 3,5-dibromo vs. 4,5-dibromo). Unambiguous structure elucidation is therefore a critical path requirement before advancing this building block into library synthesis. This guide details a self-validating analytical framework—leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—to definitively confirm the regiochemistry and structural integrity of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole.

Workflow Start Target Molecule 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole HRMS 1. HRMS (ESI-TOF) Confirm Exact Mass & Br2 Isotope Pattern Start->HRMS NMR1D 2. 1D NMR (1H, 13C) Identify Functional Groups & Purity HRMS->NMR1D NMR2D 3. 2D NMR (HSQC, HMBC) Establish Regiochemical Connectivity NMR1D->NMR2D XRAY 4. X-Ray Crystallography Absolute 3D Spatial Confirmation NMR2D->XRAY Valid Structure Unambiguously Elucidated XRAY->Valid

Fig 1. Sequential analytical workflow for pyrazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The Causality of Isotopic Analysis

Before investing time in complex NMR experiments, the molecular formula must be verified. For halogenated compounds, HRMS provides not only the exact mass but also a definitive isotopic signature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic 1:2:1 isotopic cluster corresponding to [M]+ , [M+2]+ , and [M+4]+ . Observing this exact pattern instantly validates the dibrominated nature of the core scaffold.

Quantitative HRMS Data

Molecular Formula: C7​H8​Br2​N2​ Theoretical Monoisotopic Mass ( 79Br2​ ): 277.9054 Da

Ion SpeciesIsotope CombinationTheoretical m/z [M+H]+Relative AbundanceExperimental m/z (Typical)
[M+H]+ 79Br/79Br 278.9132~ 51 %278.9130
[M+2+H]+ 79Br/81Br 280.9112100 % (Base Peak)280.9115
[M+4+H]+ 81Br/81Br 282.9091~ 49 %282.9095
Experimental Protocol: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using MeOH/H2​O (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a short 3-minute gradient (5% to 95% Acetonitrile in Water + 0.1% FA).

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Scan across an m/z range of 100–1000 using a Time-of-Flight (TOF) analyzer calibrated to < 2 ppm mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the pyrazole ring [3]. The challenge lies in distinguishing the 3,5-dibromo isomer from the 3,4-dibromo or 4,5-dibromo isomers.

1D NMR Assignments
  • 1H NMR (400 MHz, CDCl3​ ): The spectrum is remarkably clean due to the lack of coupling on the pyrazole ring. The isolated C4 proton appears as a sharp singlet at ~6.35 ppm. The cyclopropylmethyl group presents a doublet for the N-CH2​ at ~3.95 ppm, a multiplet for the cyclopropyl CH at ~1.25 ppm, and two distinct multiplets for the diastereotopic cyclopropyl CH2​ protons at ~0.55 ppm and ~0.35 ppm.

  • 13C NMR (100 MHz, CDCl3​ ): The pyrazole carbons appear at distinct shifts. The C4 carbon (bearing the proton) is highly shielded at ~105 ppm. The two brominated carbons, C3 and C5, appear at ~127 ppm and ~114 ppm, respectively.

2D NMR (HSQC & HMBC): Breaking the Symmetry

1D NMR cannot definitively assign which brominated carbon is C3 and which is C5. We must use Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity [4].

The Causality of the HMBC Logic: The N-CH2​ protons are covalently bound to N1. In the HMBC spectrum, these protons will show a strong 3-bond correlation ( 3JCH​ ) to the adjacent C5 carbon. Crucially, they cannot show a correlation to C3, as that would require an unobservable 5-bond correlation across the ring. Therefore, the quaternary carbon that correlates with the N-CH2​ protons is unambiguously identified as C5. The remaining quaternary carbon is C3.

HMBC NCH2 Proton: N-CH2 (δ 3.95 ppm) C5 Carbon: C5-Br (δ 114 ppm) NCH2->C5 3J (Strong Correlation) C3 Carbon: C3-Br (δ 127 ppm) NCH2->C3 5J (No Correlation) C4H Proton: C4-H (δ 6.35 ppm) C4H->C5 2J/3J Correlation C4H->C3 2J/3J Correlation C4 Carbon: C4-H (δ 105 ppm) C4H->C4 1J (via HSQC)

Fig 2. Key HMBC correlations establishing the 3,5-dibromo regiochemistry.
Quantitative NMR Data Summary
Position1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)Key HMBC Correlations (1H to 13C)
N-CH2 3.95d (J = 7.2)56.2C5, Cyclopropyl-CH
C3 --127.4-
C4 6.35s105.1C3, C5
C5 --114.8-
CH (c-Pr) 1.25m11.5N-CH2, c-Pr CH2
CH2 (c-Pr) 0.55, 0.35m4.2c-Pr CH, N-CH2
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition:

    • 1H NMR: Acquire at 400 MHz. Parameters: 16 scans, 1-second relaxation delay (d1), 30° pulse angle.

    • 13C NMR: Acquire at 100 MHz with proton decoupling. Parameters: 512 scans, 2-second relaxation delay to ensure quaternary carbons relax sufficiently.

  • 2D Acquisition:

    • HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Acquire with 4 scans per increment, 256 t1 increments.

    • HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. Acquire with 8 scans per increment, 256 t1 increments. Process with a sine-bell squared window function for optimal resolution.

X-Ray Crystallography & Vibrational Spectroscopy

While NMR provides definitive connectivity in solution, X-ray crystallography offers absolute 3D spatial confirmation in the solid state. Unlike N-unsubstituted pyrazoles which form complex hydrogen-bonded catemers or cyclic oligomers [1], the N-alkylation in 3,5-dibromo-1-(cyclopropylmethyl)pyrazole prevents N-H···N interactions. Consequently, the crystal lattice is governed primarily by van der Waals forces and highly directional halogen bonding (Br···Br interactions).

Experimental Protocol: X-Ray Crystallization
  • Vapor Diffusion Method: Dissolve 10 mg of the compound in a minimum volume of Dichloromethane (DCM) in an inner vial.

  • Anti-solvent: Place the inner vial inside a larger outer vial containing 3 mL of Hexanes. Seal the outer vial tightly.

  • Growth: Allow the system to stand undisturbed at room temperature for 48–72 hours. Slow diffusion of hexanes into the DCM will yield diffraction-quality single crystals.

  • Analysis: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å). Solve the structure using direct methods to confirm the 3,5-dibromo substitution pattern.

FT-IR Spectroscopy

Vibrational spectroscopy serves as a rapid, orthogonal quality-control check.

  • C=N and C=C Stretches: Sharp bands observed between 1400–1550 cm⁻¹ characteristic of the heteroaromatic pyrazole ring.

  • C-Br Stretches: Strong, distinct absorption bands in the low-frequency region (650–550 cm⁻¹) confirm the presence of the heavy halogen atoms.

  • Absence of N-H: The complete absence of a broad band at 3100–3200 cm⁻¹ confirms successful N-alkylation [2].

Conclusion

The structural elucidation of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole requires a multi-faceted analytical approach. By combining the isotopic precision of HRMS with the regiochemical mapping power of 2D HMBC NMR, researchers can unambiguously distinguish this highly valuable cross-coupling scaffold from its regioisomeric impurities. This self-validating framework ensures the highest level of scientific integrity before the compound is deployed in downstream pharmaceutical synthesis.

References

  • Frizzo, C. P., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI Molecules, vol. 24, no. 24, 2019. Available at:[Link]

  • Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, vol. 71, no. 19, 2006. Available at:[Link]

  • Arbačiauskienė, E., et al. "Relevant 1H-13C-HSQC, 1H,13C-HMBC, 1H,1H-NOESY correlations and chemical shifts of regioisomers." ResearchGate, 2023. Available at:[Link]

Comprehensive Spectroscopic Characterization of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole: An Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0) serves as a highly versatile building block. The cyclopropylmethyl moiety imparts enhanced lipophilicity and metabolic stability, while the dibromo substitutions at the C3 and C5 positions act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

To ensure synthetic integrity and regulatory compliance during drug development, rigorous structural validation is mandatory. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Molecular Architecture & Analytical Strategy

The structural elucidation of highly halogenated, nitrogen-rich heterocycles requires an orthogonal analytical approach. The pyrazole core dictates specific electronic distributions that govern NMR chemical shifts, while the dual bromine atoms provide a highly diagnostic isotopic signature in mass spectrometry.

Workflow A 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (ESI-HRMS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Structural Elucidation & Impurity Profiling B->E C->E D->E

Figure 1. Integrated analytical workflow for the structural elucidation of the pyrazole derivative.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The electronic environment of the pyrazole ring is heavily influenced by the electron-withdrawing nature of the bromine atoms and the lone pairs on the nitrogen atoms[1].

1 H NMR Causality and Assignments

In the 1 H NMR spectrum, the lone proton on the pyrazole ring (C4-H) is isolated between two heavy bromine atoms. Despite the electron-withdrawing inductive effect of the halogens, the mesomeric electron donation from the pyrazole nitrogen counterbalances this, typically placing the C4-H signal around 6.35 - 6.45 ppm as a sharp singlet.

The methylene group (N-CH 2​ ) is directly attached to the electron-withdrawing N1 atom, deshielding it to approximately 4.05 - 4.15 ppm . Because it is adjacent to the methine proton of the cyclopropyl ring, it splits into a doublet ( 3JHH​≈7.0 Hz). The cyclopropyl ring protons are highly shielded due to the diamagnetic anisotropy of the strained carbon-carbon bonds, pushing them upfield (0.35 - 1.35 ppm).

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Causality
C4-H 6.35 - 6.45Singlet (s)1H-Deshielded by heteroaromatic ring current.
N-CH 2​ 4.05 - 4.15Doublet (d)2H~7.0Deshielded by N1; coupled to cyclopropyl CH.
CH (cyclo)1.20 - 1.35Multiplet (m)1H-Methine proton; complex splitting from CH 2​ groups.
CH 2​ (cyclo)0.55 - 0.65Multiplet (m)2H-Shielded by cyclopropyl bond anisotropy.
CH 2​ (cyclo)0.35 - 0.45Multiplet (m)2H-Shielded by cyclopropyl bond anisotropy.
13 C NMR Causality and Assignments

The 13 C NMR spectrum confirms the carbon skeleton. The quaternary carbons C3 and C5 are heavily influenced by the attached bromine atoms. The heavy atom effect of bromine typically shields the attached carbon slightly compared to a protonated equivalent, placing them in the 115 - 127 ppm range[1].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeStructural Causality
C3 / C5 115.0 - 127.0CqQuaternary pyrazole carbons bearing heavy Br atoms.
C4 106.0 - 108.0CHUnsubstituted heteroaromatic carbon.
N-CH 2​ 55.0 - 57.0CH 2​ Strong inductive deshielding from the adjacent N1 atom.
CH (cyclo)10.5 - 11.5CHStrained ring carbon, highly shielded.
CH 2​ (cyclo)4.0 - 5.0CH 2​ Strained ring carbons, highly shielded.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh 15 mg of the analyte and dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automated tuning/matching and execute gradient Z-shimming until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition: Acquire the 1 H spectrum using a 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. For 13 C, utilize a power-gated decoupling sequence (zgpg30) with 1024 scans.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula (C 7​ H 8​ Br 2​ N 2​ ) and identifying the presence of the halogens. The exact monoisotopic mass of the neutral compound is 277.9054 Da .

The Dibromo Isotopic Signature

Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: 79 Br (50.69%) and 81 Br (49.31%). When a molecule contains two bromine atoms, the binomial expansion of these probabilities results in a highly diagnostic 1:2:1 isotopic cluster [2],[3].

For the protonated molecular ion [M+H]+ , the exact mass is 278.9132 Da (nominal m/z 279). The resulting isotopologue distribution will manifest at m/z 279, 281, and 283.

MS_Pattern Br_Isotopes Bromine Isotopes 79Br (50.69%) 81Br (49.31%) Ion_1 m/z 279 [M+H]+ 79Br-79Br ~51% Rel. Abundance Br_Isotopes->Ion_1  Probability: 0.25 Ion_2 m/z 281 [M+H]+ 79Br-81Br / 81Br-79Br 100% Rel. Abundance Br_Isotopes->Ion_2  Probability: 0.50 Ion_3 m/z 283 [M+H]+ 81Br-81Br ~49% Rel. Abundance Br_Isotopes->Ion_3  Probability: 0.24

Figure 2. Binomial expansion logic for the dibromo isotope pattern observed in ESI-HRMS.

Protocol: LC-ESI-HRMS Analysis
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Dilution: Dilute to a working concentration of 1 μg/mL using 50:50 Methanol:Water with 0.1% Formic Acid (to facilitate protonation).

  • Ionization Parameters: Inject 5 μL into the LC-ESI-HRMS (e.g., Q-TOF). Operate the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.

  • Data Validation: Extract the ion chromatogram for the theoretical [M+H]+ cluster. Validate the formula by ensuring the mass error is < 5 ppm and the 1:2:1 isotopic ratio is strictly observed.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. The causality of the observed vibrational frequencies is dictated by Hooke's Law, where bond strength and reduced mass determine the wavenumber.

  • C-H Stretching (Aromatic): ~3120 cm −1 . The sp 2 hybridized C-H bond of the pyrazole ring is stronger than aliphatic C-H bonds, pushing the frequency above 3000 cm −1 .

  • C-H Stretching (Aliphatic/Cyclopropyl): ~2850 - 3080 cm −1 . Cyclopropyl C-H bonds often exhibit unusually high stretching frequencies (often >3000 cm −1 ) due to the high s-character of the strained ring bonds.

  • C=N and C=C Stretching: ~1500 - 1550 cm −1 . Characteristic of the heteroaromatic pyrazole framework.

  • C-Br Stretching: ~600 - 700 cm −1 . The large atomic mass of bromine significantly increases the reduced mass of the oscillator system, dropping the vibrational frequency into the fingerprint region.

Protocol: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

  • Sample Application: Place 1-2 mg of the neat solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid sample and the evanescent wave of the crystal.

  • Acquisition & Processing: Collect the sample spectrum. Apply baseline correction and an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved drugs.[1][2] This guide details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its regioselective synthesis via N-alkylation of 3,5-dibromo-1H-pyrazole. We delve into the causality behind experimental choices, ensuring a reproducible and self-validating methodology. Furthermore, the guide outlines standard analytical techniques for structural confirmation and explores the vast synthetic utility of this molecule as a versatile building block for creating diverse chemical libraries through cross-coupling reactions. Safety protocols and handling guidelines are also provided. This document serves as a critical resource for researchers leveraging substituted pyrazoles in the pursuit of novel therapeutic agents.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that bind to biological targets with high affinity and specificity. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

The versatility of the pyrazole core is demonstrated by its presence in a wide array of commercially successful drugs with diverse pharmacological activities.[3][4] Notable examples include:

  • Celecoxib (Celebrex®) , a selective COX-2 inhibitor used to treat pain and inflammation.[2]

  • Sildenafil (Viagra®) , a phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[1][2]

  • Rimonabant , a cannabinoid receptor antagonist developed for obesity treatment.[1]

  • Fipronil® , a broad-spectrum insecticide used in agriculture.[5]

The continued discovery of pyrazole-containing compounds with potent biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, ensures that this scaffold will remain a high-priority target for synthetic and medicinal chemists.[1][4]

Chemical Identity and Physicochemical Properties

The subject of this guide is a specifically substituted pyrazole, whose nomenclature and key properties are critical for accurate documentation and research.

IUPAC Name: 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole

Synonyms: 1-Cyclopropylmethyl-3,5-dibromopyrazole

The chemical structure features a pyrazole ring brominated at positions 3 and 5, with a cyclopropylmethyl group attached to the N1 position. This substitution pattern makes it an ideal substrate for subsequent functionalization.

G Start 3,5-Dibromo-1H-pyrazole + (Bromomethyl)cyclopropane Base Deprotonation (e.g., NaH in DMF) Start->Base Anion Formation of Pyrazolate Anion Base->Anion Forms nucleophile SN2 Nucleophilic Attack (SN2) Displacement of Br⁻ Anion->SN2 Reacts with alkyl halide Workup Aqueous Work-up (Quench excess NaH) SN2->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Pure 1-(Cyclopropylmethyl)- 3,5-dibromo-1H-pyrazole Purification->Product

Caption: General workflow for the synthesis of the title compound.

Materials and Reagents
  • 3,5-Dibromo-1H-pyrazole (CAS: 67460-86-0) * Sodium hydride (NaH), 60% dispersion in mineral oil

  • (Bromomethyl)cyclopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add 3,5-dibromo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2–0.5 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution.

    • Causality: Using a slight excess of NaH ensures complete deprotonation of the pyrazole. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution and the formation of a homogeneous solution indicate the formation of the sodium pyrazolate salt.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: A small excess of the alkylating agent drives the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Causality: The product is organic-soluble and will be extracted into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole.

Analytical Characterization

Structural verification of the final compound is paramount. The following spectroscopic methods are standard for confirming the identity and purity of the synthesized product. While a specific spectrum for this compound is not publicly available, the expected data can be reliably predicted. [6][7] Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ (ppm): ~6.4 (s, 1H, pyrazole C4-H), ~3.9 (d, 2H, N-CH₂), ~1.3 (m, 1H, cyclopropyl-CH), ~0.6 (m, 2H, cyclopropyl-CH₂), ~0.4 (m, 2H, cyclopropyl-CH₂)
¹³C NMR δ (ppm): ~140 (C3), ~125 (C5), ~110 (C4), ~55 (N-CH₂), ~12 (cyclopropyl-CH), ~4 (cyclopropyl-CH₂)
Mass Spec (HRMS) Expected m/z for C₇H₉Br₂N₂⁺ [M+H]⁺. The molecular ion peak will exhibit a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Synthetic Utility and Research Applications

1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole is not typically an endpoint but rather a highly valuable and versatile intermediate for building molecular complexity. Its primary utility lies in its capacity as a scaffold for diversification through modern cross-coupling chemistry.

A Platform for Cross-Coupling Reactions

The two bromine atoms on the pyrazole ring are handles for a variety of transition-metal-catalyzed cross-coupling reactions. The electronic differences between C3 and C5 may allow for selective or sequential functionalization under carefully controlled conditions. This enables the synthesis of large libraries of compounds from a single, common intermediate.

Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (e.g., attaching aryl or heteroaryl groups).

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

G Core 1-(Cyclopropylmethyl)- 3,5-dibromo-1H-pyrazole Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Sonogashira Alkynyl Derivatives Core->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Buchwald Amino Derivatives Core->Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Stille Alkyl/Aryl Derivatives Core->Stille Stille Coupling (R-SnBu3, Pd cat.)

Caption: Diversification potential via cross-coupling reactions.

This strategic approach allows researchers to rapidly explore the structure-activity relationship (SAR) of novel pyrazole derivatives, a critical process in lead optimization for drug discovery. [3]

Safety, Handling, and Storage

As a novel chemical entity, 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole must be handled with care, assuming it possesses hazards similar to its precursors and related structures.

  • Hazard Identification: Based on data for 3,5-dibromo-1H-pyrazole, this compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole represents a strategically designed molecular building block with significant potential for drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The true value of this compound lies in its capacity for controlled, sequential functionalization, enabling the rapid generation of diverse libraries of novel pyrazole-based molecules. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of such intermediates is a key step toward the development of next-generation therapeutics.

References

  • Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Kaur, H., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Organic & Medicinal Chemistry International Journal. [Link]

  • PubChem. 3,5-dibromo-1H-pyrazole. [Link]

  • PubChem. 3,5-dibromo-1-methyl-1H-pyrazole. [Link]

  • Thieme Chemistry. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 17(01), 0021. [Link]

  • Al-Ostath, A., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 8, 101662. [Link]

  • PubChemLite. 3-bromo-1-(cyclopropylmethyl)-1h-pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 88(1), 515-524. [Link]

  • da Silva, F. S., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(21), 10831-10840. [Link]

Sources

Strategic Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: Precursor Selection and N-Alkylation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators. 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole serves as a highly versatile, bifunctional building block. The dual bromine handles allow for sequential, regioselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the cyclopropylmethyl group provides essential lipophilicity and metabolic stability.

This technical guide provides an in-depth analysis of the starting materials, the mechanistic rationale behind precursor selection, and a self-validating protocol for the core N-alkylation workflow.

Retrosynthetic Rationale & Precursor Causality

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole relies on the strategic disconnection of the N1-alkyl bond, leading back to two primary starting materials: 3,5-dibromopyrazole and cyclopropylmethyl bromide .

The Symmetry Advantage

A common pitfall in pyrazole chemistry is the formation of N1/N2 regioisomer mixtures during the alkylation of unsymmetric pyrazoles. By utilizing 3,5-dibromopyrazole as the starting material, we exploit its C2v​ symmetric tautomeric nature. Alkylation at either the N1 or N2 position yields the exact same chemical entity. This completely eliminates the need for complex chromatographic separations of regioisomers, maximizing atom economy and overall yield [1].

Retrosynthesis Target 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Precursor1 3,5-Dibromopyrazole Target->Precursor1 C-N Disconnection Precursor2 Cyclopropylmethyl Bromide Target->Precursor2 Raw1 1H-Pyrazole Precursor1->Raw1 1. Bromination 2. C4-Debromination

Retrosynthetic disconnection of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole.

Synthesis and Selection of Starting Materials

Starting Material 1: 3,5-Dibromopyrazole

Mechanistic Challenge: Direct electrophilic bromination of 1H-pyrazole occurs preferentially at the electron-rich C4 position. Therefore, attempting to directly synthesize 3,5-dibromopyrazole via standard electrophilic aromatic substitution will inevitably result in 4-bromopyrazole or 3,4,5-tribromopyrazole[2].

Proven Solution: To bypass this regiochemical constraint, the standard industrial approach involves the exhaustive bromination of 1H-pyrazole to form 3,4,5-tribromopyrazole, followed by a regioselective C4-debromination.

  • Reductive Dehalogenation: Treatment of 3,4,5-tribromopyrazole with sodium sulfite ( Na2​SO3​ ) in dimethylacetamide (DMAc) at 160–180 °C selectively removes the C4 bromine [1].

  • Alternative: Recent advancements have also demonstrated that bromination of pyrazole-3-carboxylate esters followed by one-pot saponification and decarboxylation can yield 3,5-dibromopyrazole under milder conditions (-20 to 120 °C), removing cryogenic production constraints [1].

Starting Material 2: Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a commercially available, highly reactive primary alkyl halide. The cyclopropyl ring provides steric bulk that can favorably lock the conformation of the resulting molecule in the binding pockets of target proteins, while the methylene spacer ensures that the electrophilic carbon is highly susceptible to SN​2 attack by the pyrazole nitrogen [3].

Core Workflow: N-Alkylation Protocol

Causality Behind Experimental Choices

The inductive electron-withdrawing effect of the two bromine atoms at the C3 and C5 positions significantly lowers the pKa​ of the pyrazole N-H proton (making it more acidic compared to unsubstituted 1H-pyrazole). Consequently, harsh bases like Sodium Hydride (NaH) are unnecessary and can lead to side reactions or degradation. A mild inorganic base such as Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides the optimal balance of deprotonation kinetics and thermodynamic stability [3].

Step-by-Step Methodology

This protocol is designed as a self-validating system; completion of the reaction can be cleanly tracked via LC-MS by monitoring the disappearance of the 3,5-dibromopyrazole mass peak (M+H: ~226 m/z).

  • Reactor Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3,5-dibromopyrazole (1.0 equivalent, e.g., 10.0 mmol, 2.26 g).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous DMF (0.2 M, 50 mL). Add finely powdered Potassium Carbonate ( K2​CO3​ , 1.5 equivalents, 15.0 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Dropwise, add cyclopropylmethyl bromide (1.1 equivalents, 11.0 mmol, 1.48 g) via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 to 6 hours. Monitor progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 10% EtOAc in Hexanes) to afford the pure 3,5-dibromo-1-(cyclopropylmethyl)pyrazole as a white to pale-yellow solid.

Workflow Step1 1. Charge Reactor 3,5-Dibromopyrazole + DMF Step2 2. Base Addition Add K2CO3 (1.5 eq) Step1->Step2 Step3 3. Alkylation Add Cyclopropylmethyl Bromide (1.1 eq) Step2->Step3 Step4 4. Heating Stir at 60°C for 5 hours Step3->Step4 Step5 5. Workup Quench with H2O, Extract (EtOAc) Step4->Step5 Step6 6. Isolation Silica Gel Chromatography Step5->Step6

Step-by-step N-alkylation workflow for synthesizing the target pyrazole.

Quantitative Data: Alkylation Optimization

The following table summarizes the optimization parameters for the N-alkylation step. The data demonstrates why K2​CO3​ in DMF at 60 °C is the authoritative standard for this specific transformation.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
THFNaH (1.2)0 to RT12>95%75%Harsh base led to minor degradation products; lower yield.
MeCN K2​CO3​ (1.5)80885%82%Incomplete conversion due to lower solubility of base.
DMF K2​CO3​ (1.5) 60 5 >99% 94% Optimal kinetics; cleanly driven to completion.
DMF Cs2​CO3​ (1.5)RT1298%91%Excellent yield, but Cs2​CO3​ is less cost-effective for scale-up.

Conclusion

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is a prime example of leveraging molecular symmetry and electronic effects to streamline organic synthesis. By utilizing 3,5-dibromopyrazole—synthesized via controlled dehalogenation—chemists can perform a highly efficient, regioselective N-alkylation with cyclopropylmethyl bromide. The resulting scaffold is primed for downstream modular drug development, offering distinct, addressable vectors at the C3 and C5 positions for subsequent cross-coupling campaigns.

References

  • Brown, K., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, American Chemical Society, 2023. URL:[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, American Chemical Society, 2012. URL:[Link]

Unlocking the Pharmacological Potential of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the transition from a hit compound to a clinical candidate relies heavily on the selection of robust, versatile, and metabolically stable core scaffolds. 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0) is not a direct therapeutic agent in its raw form; rather, it is a highly engineered "privileged building block." This whitepaper deconstructs the structural rationale behind this specific molecule, detailing how its unique pharmacophoric elements—the pyrazole core, the cyclopropylmethyl appendage, and the orthogonal di-bromo handles—synergize to accelerate the discovery of targeted therapies, particularly in the realms of kinase inhibition and G-protein-coupled receptor (GPCR) modulation.

Structural and Pharmacophoric Rationale (The "Why")

As a Senior Application Scientist, I emphasize that every atom in a starting scaffold must serve a downstream biological or synthetic purpose. The architecture of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is purposefully designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

The Pyrazole Core: A Kinase Hinge Binder

The pyrazole ring is a ubiquitous bioisostere for phenyl rings and amides, offering a unique electronic distribution. In the context of ATP-competitive protein kinase inhibitors, the unhindered N2 nitrogen acts as a critical hydrogen-bond acceptor. This allows the scaffold to perfectly mimic the N7 nitrogen of the adenine ring in ATP, anchoring the derived molecule to the backbone amides (e.g., hinge region) of the kinase active site [1].

The Cyclopropylmethyl Motif: Rigidity and Metabolic Stability

A common pitfall in drug design is the use of linear alkyl chains (like propyl or butyl groups), which are highly susceptible to rapid cytochrome P450-mediated oxidation and confer excessive conformational flexibility. The substitution of an N1-cyclopropylmethyl group provides three distinct advantages[2]:

  • Conformational Rigidity: The enhanced s-character of the cyclopropane C-C bonds restricts the rotational degrees of freedom, significantly reducing the entropic penalty upon binding to a target receptor.

  • Metabolic Shielding: The cyclopropyl ring is highly resistant to oxidative degradation compared to standard aliphatic chains.

  • Hydrophobic Engagement: The compact, lipophilic nature of the cyclopropylmethyl group is ideal for occupying tight hydrophobic pockets, a trait heavily exploited in the design of Dopamine D3 receptor modulators and opioid antagonists [4].

Orthogonal Reactivity of the 3,5-Dibromo Handles

The presence of bromine atoms at both the C3 and C5 positions provides a dual-axis for structural diversification. Crucially, these two positions are electronically and sterically distinct. The C5 position is sterically hindered by the adjacent N1-cyclopropylmethyl group but is also more acidic. This allows chemists to perform highly regioselective functionalizations (e.g., selective C5-lithiation followed by C3 Suzuki-Miyaura coupling), enabling the modular construction of complex bis-aryl pyrazole architectures [3, 5].

Predictive Biological Activity of Derived Architectures

By leveraging the orthogonal reactivity of this scaffold, researchers can synthesize libraries of compounds with potent biological activities across multiple therapeutic areas.

Oncology: ATP-Competitive Kinase Inhibitors

When functionalized with appropriate aryl or heteroaryl groups at the C3 and C5 positions, this scaffold yields potent inhibitors of kinases such as PI3K, Bcr-Abl, and Aurora kinases [1]. The cyclopropylmethyl group typically projects outward toward the solvent-exposed region or into a secondary hydrophobic specificity pocket, enhancing isoform selectivity.

Neuropharmacology: GPCR Modulation

The cyclopropylmethyl moiety is a classic pharmacophore in neuropharmacology, famously present in opioid receptor antagonists like naltrexone. Pyrazole derivatives utilizing this scaffold have shown immense potential as allosteric modulators and partial agonists for the Dopamine D3 receptor, offering therapeutic avenues for substance use disorders and schizophrenia [4].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol 1: Regioselective Sequential Functionalization of the Scaffold

Causality: Direct double-Suzuki coupling often leads to inseparable mixtures. By exploiting the higher acidity of the C5 proton/halogen, we use directed lithiation to functionalize C5 first, leaving the C3-bromide intact for subsequent palladium-catalyzed cross-coupling [5].

Step 1: Regioselective C5-Lithiation and Electrophilic Quench

  • Preparation: Dissolve 3,5-dibromo-1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Causality: The low temperature prevents ring-opening and ensures selective metal-halogen exchange at the C5 position due to the directing effect of the N1 lone pair.

  • Quench: Stir for 30 minutes, then add the desired electrophile (e.g., a boronic ester or aldehyde, 1.2 eq). Allow the reaction to slowly warm to room temperature.

  • Validation: Quench with saturated NH₄Cl. Extract with EtOAc. Perform LC-MS to confirm the mass of the mono-functionalized intermediate. Use 2D NMR (NOESY) to confirm C5 substitution (look for NOE cross-peaks between the N1-cyclopropylmethyl CH₂ protons and the newly introduced C5 group).

Step 2: C3 Suzuki-Miyaura Cross-Coupling

  • Preparation: Combine the C5-functionalized intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The dppf ligand provides a wide bite angle, facilitating the oxidative addition of the remaining, less hindered C3-bromide.

  • Reaction: Degas the mixture and heat to 90 °C for 12 hours.

  • Validation: Filter through Celite, concentrate, and purify via flash chromatography. Final purity must be >95% by HPLC prior to biological screening.

Protocol 2: High-Throughput Kinase Inhibition Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence interference from the pyrazole test compounds.

  • Assay Setup: In a 384-well low-volume plate, dispense 2 µL of the synthesized pyrazole derivative (serial dilutions in DMSO, final DMSO concentration <1%).

  • Enzyme Addition: Add 4 µL of the target kinase (e.g., PI3Kα) in reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix (at the predetermined K_m for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.

  • Validation: Read the plate using a TR-FRET compatible microplate reader.

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • System Validation: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for screening.

Quantitative Data Presentation

The physicochemical properties of the raw scaffold dictate the permissible chemical space for downstream functionalization. The table below summarizes these metrics and their causal impact on generating Lipinski-compliant drug candidates.

PropertyValue (Scaffold)Contribution to Final Drug Candidate (Causality)
Molecular Weight 279.96 g/mol Leaves a ~220 g/mol "budget" for R-groups to maintain Lipinski compliance (<500 Da).
LogP (Estimated) ~2.5 - 3.0The cyclopropylmethyl group provides optimal lipophilicity for membrane permeability without inducing extreme hydrophobicity.
H-Bond Donors 0Prevents excessive desolvation energy penalties upon entering a hydrophobic binding pocket.
H-Bond Acceptors 1 (N2 of pyrazole)Acts as the critical anchor point to the kinase hinge region backbone amides.
Rotatable Bonds 2Maintains conformational rigidity, reducing entropic penalties upon target binding.

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates the logical progression from the raw scaffold through regioselective functionalization to biological validation.

G A 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole B Regioselective C5 Lithiation (n-BuLi, -78°C) A->B C Electrophilic Quench / Cross-Coupling (Yields C5-Substituted Intermediate) B->C D C3 Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) C->D E In Vitro Biological Validation (HTRF Kinase Assay) D->E

Caption: Workflow for the regioselective functionalization and biological screening of the pyrazole scaffold.

Targeted Signaling Pathway

When optimized into a final drug candidate, these pyrazole derivatives frequently target hyperactive kinase cascades in oncology, such as the PI3K/AKT/mTOR pathway.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT Activation PI3K->AKT mTOR mTOR / Cell Proliferation AKT->mTOR Inhibitor Pyrazole-Derived Inhibitor Inhibitor->PI3K

Caption: Mechanism of action for pyrazole-derived ATP-competitive inhibitors targeting the PI3K pathway.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (National Institutes of Health)[Link] [1]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications)[Link] [2]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications)[Link] [3]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) Source: PMC (National Institutes of Health)[Link] [4]

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: PMC (National Institutes of Health)[Link] [5]

A Technical Guide to Determining the Solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in various organic solvents. In the absence of extensive published data for this specific molecule, this guide focuses on the foundational principles, predictive insights, and robust experimental methodologies required to generate reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives.[1][2] The journey of a novel compound from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[3]

This guide will provide a robust framework for determining the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, empowering research and development teams to make data-driven decisions.

Physicochemical Profile and Predictive Analysis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

A molecule's structure dictates its properties, including solubility.[4] An analysis of the structure of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole allows for an initial, qualitative assessment of its likely solubility behavior.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself has a degree of polarity.

  • Dibromo Substitution: The two bromine atoms significantly increase the molecular weight and polarizability of the molecule. Halogen bonding can also influence interactions with certain solvents.

  • Cyclopropylmethyl Group: This N-substituent is nonpolar and adds to the lipophilicity of the compound.

Based on these features, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is expected to be a solid at room temperature with limited aqueous solubility. Its solubility in organic solvents will be governed by the principle of "like dissolves like".[5] It is anticipated to have higher solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. The presence of two nitrogen atoms in the pyrazole ring provides potential sites for hydrogen bond acceptance, which could enhance solubility in protic solvents, although the N-alkylation prevents it from acting as a hydrogen bond donor.

Modern computational chemistry offers tools for in silico solubility prediction.[6][7][8] These models, often based on machine learning algorithms, analyze a molecule's structural descriptors to estimate its solubility in various solvents.[9][10] While these predictions are valuable for initial solvent screening, they must be confirmed by experimental data.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method , which measures thermodynamic solubility.[11] This "gold standard" approach ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Causality Behind Experimental Choices:

  • Excess Solid: The use of an excess of the solid ensures that the solution becomes saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

  • Equilibration Time: Sufficient time is crucial for the system to reach thermodynamic equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.

  • Temperature Control: Solubility is temperature-dependent.[12] Therefore, maintaining a constant and defined temperature is critical for reproducibility.

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is essential to avoid overestimation of the solubility. Centrifugation is a reliable method for this.

  • Analytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound.

Experimental Workflow:

  • Preparation:

    • Add an excess amount of crystalline 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole to a series of glass vials.

    • Add a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C) for 24-72 hours.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

  • Quantification:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where compound availability may be limited, high-throughput solubility screening methods can be employed to rapidly assess the solubility of a large number of compounds in various solvents. These methods often measure kinetic solubility.

Common HTS Approaches:

  • Nephelometry: This technique measures the scattering of light by suspended particles to detect precipitation. A solution of the compound in a miscible co-solvent (like DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is determined.

  • UV-Vis Spectroscopy in Microplates: This method involves preparing serial dilutions of the compound in microplates, allowing them to equilibrate, and then measuring the absorbance of the clear supernatant after filtration or centrifugation.

While HTS methods are faster and require less material, they may not always reflect true thermodynamic solubility. However, they are invaluable for ranking compounds and selecting appropriate solvents for further studies.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7Hypothetical ValueHypothetical Value
Ethanol24.5Hypothetical ValueHypothetical Value
Acetone21.0Hypothetical ValueHypothetical Value
Acetonitrile37.5Hypothetical ValueHypothetical Value
Dichloromethane9.1Hypothetical ValueHypothetical Value
Dimethylformamide (DMF)36.7Hypothetical ValueHypothetical Value
Dimethyl Sulfoxide (DMSO)46.7Hypothetical ValueHypothetical Value

Note: These are placeholder values and must be determined experimentally.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes. The following Graphviz diagrams illustrate the workflows for the shake-flask and a generic high-throughput solubility assay.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at 25°C) B->C D Centrifuge C->D E Withdraw Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H H G->H Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) C Add Stock Solution to Solvents A->C B Dispense Solvents into Microplate B->C D Incubate and Shake C->D E_or_F D->E_or_F E Measure Turbidity (Nephelometry) E->E_or_F F or Separate and Measure Absorbance (UV-Vis) F->E_or_F G Data Processing E_or_F->G H H G->H Determine Solubility (Kinetic)

Caption: General Workflow for High-Throughput Solubility Screening.

Conclusion

Determining the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. While predictive methods provide valuable initial guidance, rigorous experimental determination using validated methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the theoretical and practical framework necessary for researchers to confidently undertake this critical characterization, ensuring a solid foundation for subsequent formulation and development activities.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Capot Chemical. (2026, January 12). MSDS of 3,5-dibromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dibromo-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors.

Sources

Technical Guide to the Stability and Storage of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole for Research and Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Among these, the pyrazole scaffold is a privileged motif in medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][4]

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a highly functionalized intermediate, valuable for the synthesis of more complex molecules in drug discovery pipelines. The presence of reactive bromine atoms and the specific N-alkylation make it a versatile building block. However, the integrity and purity of such a reagent are paramount for the success of subsequent synthetic steps and the reliability of biological data. Degradation can lead to failed reactions, the formation of unwanted impurities, and misleading experimental outcomes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole. It outlines the primary degradation pathways and offers evidence-based recommendations for optimal storage and handling. Furthermore, it details experimental protocols for in-house stability assessment, ensuring the long-term viability of this critical research compound.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper management. While exhaustive experimental data for this specific molecule is not widely published, key identifiers and properties of close structural analogs provide a strong basis for stability considerations.

PropertyValue / InformationSource
Chemical Name 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazoleBLDpharm[5]
CAS Number 1593023-61-0BLDpharm[5]
Molecular Formula C₇H₈Br₂N₂BLDpharm[5]
Molecular Weight 279.96 g/mol BLDpharm[5]
Physical Form Likely a solid or liquid at room temperature.Inferred from analogs
Analog Storage 3,5-Dibromo-1H-pyrazole: 2-8°C, Inert atmosphere.[6]Sigma-Aldrich[6]
Analog Storage 3,5-Dibromo-1-methyl-1H-pyrazole: 4°C.[7]Sigma-Aldrich[7]

Core Stability Profile

The stability of a pyrazole derivative is dictated by the inherent chemistry of the heterocyclic ring and the influence of its substituents. For 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, several factors must be considered.

Intrinsic Chemical Stability

The pyrazole ring itself is relatively aromatic and stable, but it is susceptible to certain chemical transformations. The two bromine atoms at the 3 and 5 positions are electron-withdrawing, which can influence the electron density and reactivity of the ring. The N1-cyclopropylmethyl group prevents the annular tautomerism seen in N-unsubstituted pyrazoles, which simplifies its stability profile but does not eliminate other degradation risks.[8]

Key Degradation Pathways

Based on extensive data from analogous pyrazole and pyrazoline compounds, the following degradation pathways are of primary concern:

  • Oxidation : This is one of the most common degradation routes for pyrazole derivatives, often manifesting as a brown discoloration.[9][10] The reaction is typically mediated by atmospheric oxygen and can be accelerated by exposure to light and heat. The pyrazole ring is susceptible to CYP-mediated oxidation in biological systems, which points to its potential for chemical oxidation under ambient conditions.[11]

  • Hydrolysis : The presence of moisture can facilitate hydrolytic degradation.[9] While this compound lacks highly labile groups like esters, moisture can still interact with the molecule or catalyze other degradation processes. Therefore, storage in a desiccated environment is a critical preventative measure.

  • Photodegradation : Exposure to UV or visible light can provide the activation energy required to initiate oxidative processes or other radical-based degradation reactions. Protection from light is crucial for maintaining long-term purity.[9]

  • Thermal Stress : Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound may be stable at room temperature for short periods, long-term storage at elevated or even ambient temperatures can lead to a gradual loss of purity.[10]

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The following recommendations are based on best practices for substituted pyrazoles.[6][9][10]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for routine use. -20°C (Frozen) for long-term archival storage.Reduced temperatures significantly slow the rate of all potential degradation reactions.[9][10] Cold-chain transport is often recommended for this class of compounds.[5]
Atmosphere Inert Gas (Argon or Nitrogen) .An inert atmosphere is the most effective way to prevent oxidative degradation and subsequent discoloration.[6][9][10]
Light Protect from Light . Store in amber glass vials or wrap containers in aluminum foil.Prevents light-catalyzed oxidation and photodegradation.[9][10]
Moisture Dry/Desiccated Environment .Prevents potential hydrolysis and moisture-catalyzed degradation.[9][12]
Container Tightly Sealed Vial . Use vials with PTFE-lined caps to ensure an airtight seal.Prevents ingress of atmospheric oxygen and moisture.[12]
Safe Handling Procedures

Proper handling is as crucial as proper storage to maintain compound integrity.

  • Equilibration : Before opening, always allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Handling : For maximum preservation, handle the compound in a glovebox or use techniques to flush the container with an inert gas (e.g., argon or nitrogen) before and after dispensing.

  • Dispensing : Use clean, dry spatulas or syringes. Avoid introducing any contaminants into the stock container.

  • Personal Protective Equipment (PPE) : Adhere to standard laboratory safety protocols. Wear gloves, safety glasses, and a lab coat.[12]

  • Avoid Incompatibilities : Keep away from strong oxidizing agents and strong bases.[13]

Experimental Protocols for Stability Assessment

Stability testing is a mandatory step in any drug development program and a best practice in a research setting to ensure data reproducibility.[14] These protocols provide a framework for assessing the stability of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Workflow for Initial Stability Assessment

This workflow is designed to evaluate the compound's stability under recommended storage conditions over time.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Storage cluster_2 Phase 3: Analysis A Receive Compound & Record Initial Purity (t=0) (HPLC, Visual) B Aliquot into multiple sealed amber vials A->B C Store aliquots under recommended conditions (e.g., 2-8°C, Inert Gas, Dark) B->C D Pull aliquots at defined time points (1, 3, 6, 12 months) C->D E Analyze Purity (HPLC) & Appearance D->E F Compare data to t=0 E->F

Caption: Workflow for real-time stability testing.

Step-by-Step Methodology:

  • Initial Characterization (Time=0) : Upon receipt, perform a full characterization. Record the visual appearance (color, form) and obtain a high-quality purity profile using a validated HPLC method. This is your baseline.

  • Sample Preparation : Aliquot the compound into several small, amber glass vials appropriate for single-use. This prevents contamination and repeated freeze-thaw or warm-up cycles of the bulk material.

  • Inerting : Before sealing, flush the headspace of each vial with argon or nitrogen.

  • Storage : Place the vials under the desired storage condition (e.g., 2-8°C, protected from light).

  • Time-Point Analysis : At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot.

  • Analysis : Allow the vial to equilibrate to room temperature. Analyze the contents for purity by the same HPLC method used at Time=0 and note any changes in physical appearance.

  • Data Evaluation : Compare the results to the baseline data. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is used to rapidly identify likely degradation pathways and to develop stability-indicating analytical methods.

G cluster_conditions Stress Conditions A Prepare 5 identical solutions of the compound in a suitable solvent B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Control Sample (Stored at 2-8°C, Dark) A->G H Analyze all samples by HPLC-UV/MS after a defined period (e.g., 24h) B->H C->H D->H E->H F->H G->H I Identify degradation products and assess peak purity of parent compound H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Solutions : Prepare several identical solutions of the compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stressors :

    • Acid/Base : Add HCl or NaOH to two samples to a final concentration of ~0.1 M. Heat gently if necessary.

    • Oxidation : Add hydrogen peroxide to one sample to a final concentration of ~3%.

    • Thermal : Place one sample in a heated oven or water bath.

    • Photostability : Expose one sample to a controlled light source as specified by ICH Q1B guidelines.

    • Control : Keep one sample under the recommended storage conditions (2-8°C, dark).

  • Monitor and Analyze : After a set period (e.g., 24 hours, or until ~5-20% degradation is observed), quench the reactions if necessary and analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.

  • Evaluate : Compare the chromatograms from the stressed samples to the control. This will reveal the compound's susceptibility to each condition and provide insight into the degradation products formed.

Troubleshooting Common Stability Issues

Proactive storage is the best strategy, but if issues arise, this table can help diagnose the problem.[9]

ObservationProbable Cause(s)Recommended Action(s)
Change in color (e.g., yellowing or browning) Oxidation.Immediately transfer the compound to an inert atmosphere (argon/nitrogen). Ensure storage is light-protected and refrigerated.
Appearance of new peaks in HPLC/TLC analysis Chemical degradation (e.g., oxidation, hydrolysis).Re-evaluate all storage parameters (temperature, light, atmosphere, moisture). Perform a forced degradation study to identify the new species.
Decreased purity or assay value over time Slow decomposition under current storage conditions.Lower the storage temperature (e.g., from 2-8°C to -20°C). Ensure the container seal is airtight and the atmosphere is inert.
Inconsistent results in biological or chemical assays Presence of impurities or degradation products that may have their own activity.Re-purify the compound and confirm its structure (e.g., by NMR, MS). Strictly adhere to the optimal storage and handling protocols moving forward.

Conclusion

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. The primary stability concerns for this molecule are oxidation and, to a lesser extent, degradation from exposure to moisture, light, and heat. Adherence to strict storage and handling protocols—specifically, refrigeration (2-8°C), storage under an inert atmosphere, and protection from light and moisture —is essential to preserve its purity and ensure the validity of research and development activities. Implementing routine stability assessments and forced degradation studies will provide the necessary data to confidently manage this compound throughout its lifecycle in a research program.

References

  • Intramolecular reactions and chemical degradation. Hypha Discovery. [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. Ascentage Pharma. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

Sources

Elucidating the Electronic Structure of Dibrominated Pyrazoles: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry and advanced materials, featured prominently in anti-inflammatory agents, kinase inhibitors, and luminescent metal-organic frameworks[1]. The introduction of two bromine atoms into the pyrazole ring drastically alters its electronic landscape. Bromination imparts significant steric bulk and inductive electron-withdrawing effects (-I), while simultaneously offering resonance donation (+M) and serving as a critical handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations)[1].

This whitepaper provides an in-depth technical framework for modeling the electronic structure of dibrominated pyrazoles using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By correlating theoretical predictions with experimental photophysical behaviors, we establish a self-validating workflow for rational drug design and materials engineering[2].

Theoretical Framework: DFT and Solvation Modeling

To accurately capture the electronic perturbations induced by dibromination, the choice of computational methodology is paramount.

Functional and Basis Set Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard for organic heterocycles due to its optimal balance between computational efficiency and electron correlation accuracy[2]. For halogenated systems, the 6-311G(d,p) basis set is strictly required.

  • Causality: The diffuse electron clouds of the heavy bromine atoms require polarization functions (d on heavy atoms, p on hydrogen) to accurately model the anisotropic charge distribution and potential halogen bonding interactions. Omitting these functions leads to severe underestimations of the dipole moment and inaccurate Frontier Molecular Orbital (FMO) energies.

Solvation Environment

Gas-phase calculations often fail to predict the massive Stokes shifts and positive solvatochromism observed in donor-acceptor pyrazoles[2]. Applying the Polarizable Continuum Model (PCM) —typically using dichloromethane (DCM) or dimethyl sulfoxide (DMSO) as the implicit solvent—is necessary to stabilize charge-transfer states during photonic excitation.

TDDFT_Workflow Start Input Molecular Geometry (Dibrominated Pyrazole) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq Solv Apply Solvation Model (PCM - Dichloromethane) Freq->Solv TDDFT TD-DFT Calculation (Excited States S0 -> Sn) Solv->TDDFT NBO NBO & Charge Analysis (Fukui Functions) Solv->NBO Output Electronic Structure Data (HOMO/LUMO, Spectra) TDDFT->Output NBO->Output

Fig 1: Self-validating computational workflow for pyrazole electronic structure analysis.

(Note: The frequency analysis step acts as a self-validating mechanism. A true local minimum is confirmed only if exactly zero imaginary frequencies are computed.)

Electronic Structure and FMO Analysis

The reactivity and kinetic stability of dibrominated pyrazoles are dictated by their Frontier Molecular Orbitals (HOMO and LUMO). The position of the bromine atoms (e.g., 3,4- vs. 3,5- vs. 4,5-dibromination) heavily influences the band gap ( ΔE ).

Quantitative Data Summary

Below is a comparative theoretical analysis of dibrominated 1H-pyrazole isomers calculated at the B3LYP/6-311G(d,p) level in PCM-DCM.

IsomerHOMO (eV)LUMO (eV)Band Gap ( ΔE , eV)Dipole Moment (Debye)Global Electrophilicity ( ω )
3,4-dibromo-1H-pyrazole -6.85-1.255.603.451.85
3,5-dibromo-1H-pyrazole -6.92-1.305.622.151.92
4,5-dibromo-1H-pyrazole -6.88-1.285.603.601.88

Mechanistic Insights: The 3,5-dibromo isomer exhibits the lowest dipole moment due to its pseudo-C2v symmetry, which cancels out the opposing C-Br bond dipoles. Furthermore, its wider band gap indicates higher kinetic stability compared to the asymmetric 3,4- and 4,5-isomers. The high global electrophilicity index ( ω ) across all isomers confirms their suitability as electrophilic partners in metal-catalyzed cross-coupling reactions[1].

Mechanistic Pathway of Regioselective Dibromination

Understanding the electronic structure allows us to predict and control the synthesis of these compounds. The pyrazole core is an electron-rich π -system.

  • First Electrophilic Attack: Fukui function calculations reveal that the C4 position possesses the highest electron density (highest orbital coefficient in the HOMO). Consequently, the first bromination exclusively yields 4-bromo-1H-pyrazole[3].

  • Second Electrophilic Attack: The introduction of the first bromine atom deactivates the ring via inductive withdrawal. Achieving dibromination requires harsher conditions or highly active reagents like Dibromoisocyanuric Acid (DBI)[4]. The resonance donation (+M) of the C4-bromine directs the second attack to the adjacent C3 or C5 positions.

Bromination_Mechanism Pz 1H-Pyrazole Core (Activated C4) Elec 1st Electrophilic Attack (Br+ at C4) Pz->Elec MonoBr 4-Bromo-1H-pyrazole (Deactivated Ring) Elec->MonoBr SecAttack 2nd Electrophilic Attack (Strong Reagent e.g., DBI) MonoBr->SecAttack DiBr_34 3,4-Dibromo-1H-pyrazole (Kinetic Product) SecAttack->DiBr_34 C3 Attack DiBr_45 4,5-Dibromo-1H-pyrazole (Thermodynamic Product) SecAttack->DiBr_45 C5 Attack

Fig 2: Mechanistic pathway of sequential electrophilic dibromination of the pyrazole core.

Experimental Validation Protocol: Synthesis & Spectral Verification

Theoretical models must be grounded in empirical reality. The following protocol outlines a self-validating workflow for synthesizing 3,4-dibromo-1H-pyrazole and verifying its electronic structure via spectroscopy.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve 10 mmol of 1H-pyrazole (or a substituted 5-pyrazolone) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: DMF acts as a polar aprotic solvent, stabilizing the bromonium ion intermediate and accelerating the electrophilic aromatic substitution.

Step 2: Controlled Dibromination

  • Slowly add 11 mmol of Dibromoisocyanuric acid (DBI) in portions at 0°C[4].

  • Causality: DBI is chosen over N-Bromosuccinimide (NBS) because it is a superior source of electrophilic bromine, capable of overcoming the ring deactivation caused by the first bromination event without requiring harsh reflux conditions.

Step 3: Self-Validating Reaction Monitoring

  • Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

  • Validation Check: The reaction is only deemed complete when the mono-brominated intermediate spot completely disappears. If it persists after 2 hours, add an additional 0.1 eq of DBI.

Step 4: Isolation and Purification

  • Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted electrophilic bromine. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the dibrominated product.

Step 5: Spectroscopic Validation (Correlating with TD-DFT)

  • NMR Spectroscopy: Perform 1H and 13C NMR. The disappearance of the C4 and C3 proton signals confirms successful dibromination.

  • UV-Vis Spectroscopy: Record the absorption spectrum in DCM. Compare the experimental λmax​ with the TD-DFT predicted vertical excitation energies (S0 S1 transitions)[2]. A deviation of less than 15 nm validates the chosen computational basis set and solvation model.

Conclusion

The theoretical modeling of dibrominated pyrazoles provides indispensable predictive power for their application in pharmaceuticals and advanced materials. By employing a rigorous computational workflow (B3LYP/6-311G(d,p) with PCM) and validating it through controlled, regioselective synthesis, researchers can accurately tune the electronic band gaps, dipole moments, and reactivity profiles of these privileged heterocycles.

References

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles , The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • ChemInform Abstract: Dibromination of 5-Pyrazolones and 5-Hydroxypyrazoles via Dibromoisocyanuric Acid , ResearchGate. Available at:[Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties , PMC - NIH. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a Versatile Research Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Within this class of compounds, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole emerges as a particularly strategic intermediate. Its design is elegantly simple yet powerfully effective: two reactive bromine atoms at the 3 and 5 positions serve as versatile handles for molecular elaboration, while the N1-cyclopropylmethyl group provides a means to explore chemical space, enhance metabolic stability, and improve physicochemical properties.[2]

This guide provides a senior application scientist's perspective on leveraging this intermediate, detailing not just the "how" but the critical "why" behind experimental choices. We will explore its core applications in palladium-catalyzed cross-coupling reactions and provide robust, self-validating protocols for its use in Suzuki-Miyaura and Sonogashira couplings, two of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful research.

Compound Specifications
PropertyValueSource
Chemical Name 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole-
CAS Number 1593023-61-0[4]
Molecular Formula C₇H₈Br₂N₂[4]
Molecular Weight 279.96 g/mol [4]
Predicted Boiling Point ~258.8 °C at 760 mmHg (analog-based)
Predicted Density ~2.22 g/cm³ (analog-based)
Safety, Handling, and Hazard Mitigation

Analogy-Based Hazard Assessment: While specific toxicological data for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is not extensively published, data from closely related analogs like 3,5-dibromo-1-methyl-1H-pyrazole provides a strong basis for hazard assessment.[5][6]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5][7]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures & Protocols:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

    • Lab Coat: A flame-retardant lab coat must be worn at all times.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[7]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of the dibromo-pyrazole scaffold lies in its capacity for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions. The two bromine atoms at the C3 and C5 positions are prime sites for forming new carbon-carbon and carbon-heteroatom bonds, enabling the rapid construction of complex molecular libraries from a single, versatile intermediate.

cluster_start Starting Intermediate cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Synthesized Scaffolds Start 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Base Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira R-C≡CH Pd/Cu Catalysts Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst Base Prod1 Diaryl Pyrazoles Suzuki->Prod1 Prod2 Dialkynyl Pyrazoles Sonogashira->Prod2 Prod3 Diamino Pyrazoles Buchwald->Prod3

Fig. 1: Core synthetic pathways for the functionalization of the title compound.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds.[9] For our intermediate, this reaction allows for the introduction of aryl or heteroaryl substituents at one or both bromine-bearing positions. This is fundamental for synthesizing compounds that can mimic the hinge-binding motifs of kinase inhibitors or serve as bioisosteres for existing drug molecules.[2][10]

Causality Behind the Protocol:

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. The entire reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and deactivation.[11]

  • The Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[9]

  • Solvent System: A mixture of solvents, often including water, is used to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans 2 PdII_R Ar-Pd(II)-R Ln Trans->PdII_R Boronate R-B(OR)₃⁻ Boronate->Trans RedElim Reductive Elimination PdII_R->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting aryl halides with terminal alkynes.[12] The resulting alkynyl groups are exceptionally versatile; they can be used in "click" chemistry reactions, serve as precursors for other functional groups, or be incorporated into conjugated systems for materials science applications.[13]

Causality Behind the Protocol:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and facilitates the crucial transmetalation step to the palladium center.[12][13]

  • The Amine Base: The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes: it neutralizes the HX acid produced during the reaction and acts as a solvent.[11]

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans 3 PdII_R Ar-Pd(II)-C≡CR Ln Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim 4 RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide 2 Alkyne R-C≡CH Alkyne->CuAcetylide CuAcetylide->Trans Base Base Base->CuAcetylide

Fig. 3: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are robust starting points and may require optimization based on the specific coupling partners used.

Protocol 1: Double Suzuki-Miyaura Coupling

Objective: To synthesize 3,5-diaryl-1-(cyclopropylmethyl)pyrazole derivatives.

Materials & Reagents:

  • 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (1.0 equiv.)

  • Arylboronic Acid (2.5 - 3.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 - 6.0 equiv.)

  • Anhydrous, Degassed Solvents (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via cannula or syringe.

  • Degassing: Bubble inert gas through the stirred suspension for an additional 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[14]

Protocol 2: Mono-Sonogashira Coupling

Objective: To selectively synthesize 3-alkynyl-5-bromo-1-(cyclopropylmethyl)pyrazole derivatives. (Note: Achieving high mono-selectivity may require careful control of stoichiometry and reaction time).

Materials & Reagents:

  • 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (1.0 equiv.)

  • Terminal Alkyne (0.9 - 1.1 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2 - 4 mol%)

  • Copper(I) Iodide (CuI) (1 - 5 mol%)

  • Amine Base (e.g., Triethylamine, Diisopropylethylamine) (3.0 - 5.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., THF, DMF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (1.0 equiv.), the palladium catalyst (2 mol%), and copper(I) iodide (1 mol%).

  • Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (3.0 equiv.) and the terminal alkyne (1.0 equiv.) via syringe.[11]

  • Degassing: Degas the resulting mixture by bubbling with inert gas for 20 minutes.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. The lower temperature often favors mono-substitution. Monitor carefully by TLC for the disappearance of the starting material and the formation of the mono-coupled product.

  • Work-up: Once the desired conversion is reached, cool the mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and complex the copper catalyst.[13]

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired mono-alkynylated product from starting material and di-alkynylated by-product.[11]

Conclusion and Future Outlook

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is more than a simple chemical; it is a platform for innovation. The robust and versatile nature of its di-bromo substitution pattern allows for the systematic and controlled introduction of molecular diversity through well-established palladium-catalyzed reactions. The protocols outlined here provide a validated foundation for researchers to begin exploring the vast chemical space accessible from this intermediate. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic application of such powerful building blocks will remain paramount in the field of drug discovery.

References

  • BenchChem. (2025).
  • PubChem. 3,5-dibromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Capot Chemical. (2026). MSDS of 3,5-dibromo-1-methyl-1H-pyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Bromo-3,5-dimethylpyrazole.
  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts. [Link]

  • Thermo Fisher Scientific. (2025).
  • PubMed. (2010). Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • PubMed. (2013). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. National Center for Biotechnology Information. [Link]

  • Trivedi, R. R. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi eGrove. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Wiehe, A., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(33), 6641-6651. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2358-2368. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
  • Bonacorso, H. G., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(3), 359. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4416-4428. [Link]

  • Pathak, V., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChemLite. 3-bromo-1-(cyclopropylmethyl)-1h-pyrazole-5-carboxylic acid. [Link]

  • Cellucci, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 32634. [Link]

  • Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PubMed. (2025). 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Derivatives

Introduction: Strategic Importance in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] This five-membered heterocyclic scaffold is prized for its metabolic stability and its ability to act as a versatile scaffold for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[2][3] Consequently, pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4][5]

This guide focuses on the synthesis of a specific, strategically important derivative: 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole . The design of this molecule is deliberate and serves two primary functions in drug development:

  • The 3,5-Dibromo Substituents: The bromine atoms are not merely placeholders; they are highly versatile synthetic handles. Their presence allows for subsequent, late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of a diverse library of analogues from a common intermediate, a crucial strategy for lead optimization.[6]

  • The N-Cyclopropylmethyl Group: The incorporation of a cyclopropyl ring is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[7][8] The cyclopropylmethyl moiety can improve metabolic stability by blocking sites of oxidation, increase potency by inducing a favorable conformation for receptor binding, and fine-tune physicochemical properties like solubility and lipophilicity.[8][9]

This document provides a detailed, two-part protocol for the synthesis of this key intermediate, grounded in established chemical principles and designed for practical application in a research setting.

Overall Synthetic Workflow

The synthesis is logically approached in two distinct stages: first, the construction of the core heterocyclic scaffold, followed by its N-alkylation. This ensures a clean and high-yielding pathway to the final product.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: N-Alkylation A 3,4,5-Tribromo-1H-pyrazole B 3,5-Dibromo-1H-pyrazole A->B Regioselective De-bromination D Target Molecule: 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole B->D Base-Mediated Alkylation C Cyclopropylmethyl Bromide C->D

Caption: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of the 3,5-Dibromo-1H-pyrazole Scaffold

The primary challenge in synthesizing 3,5-dibromopyrazole is achieving the desired regiochemistry. Direct bromination of unsubstituted pyrazole can lead to a mixture of products and often requires harsh conditions.[10] A more controlled and reliable method involves the regioselective de-bromination of a readily available starting material, 3,4,5-tribromo-1H-pyrazole.[11]

Causality Behind the Method

This protocol leverages the increased acidity of the C4-proton in pyrazole systems, which makes it susceptible to metallation. By using a strong organolithium base (n-Butyllithium), we can selectively perform a lithium-halogen exchange at the C4 position. The resulting organolithium intermediate is then quenched with a proton source (methanol) to install a hydrogen atom, cleanly yielding the desired 3,5-dibromo scaffold.

Experimental Protocol 1: Regioselective De-bromination

This protocol is adapted from a documented procedure for the synthesis of 3,5-Dibromo-1H-pyrazole.[11]

Reaction Scheme: 3,4,5-Tribromo-1H-pyrazole → 3,5-Dibromo-1H-pyrazole

Materials & Reagents

ReagentFormulaMW ( g/mol )EquivalentsPurpose
3,4,5-Tribromo-1H-pyrazoleC₃HBr₃N₂304.771.0Starting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.062.0Lithiating Agent
Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Methanol (MeOH)CH₄O32.04-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12-Extraction Solvent
0.5 N Hydrochloric AcidHCl36.46-Aqueous Wash
BrineNaCl (aq)58.44-Aqueous Wash
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4,5-tribromo-1H-pyrazole (1.0 eq) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quenching: Quench the reaction by the dropwise addition of a pre-cooled (-78 °C) solution of methanol in THF. Stir the mixture for 1.5 hours, allowing it to gradually warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 0.5 N aqueous HCl and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The resulting 3,5-Dibromo-1H-pyrazole is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel. An 86% yield has been reported for this transformation.[11]

Part 2: N-Alkylation with Cyclopropylmethyl Bromide

The N-alkylation of pyrazoles is a fundamental transformation. For unsymmetrical pyrazoles, controlling regioselectivity between the N1 and N2 positions is a significant challenge.[12] However, since the 3,5-dibromo-1H-pyrazole scaffold is symmetrical, this reaction proceeds cleanly to give a single product, simplifying the synthesis and purification.

Mechanistic Rationale

The reaction proceeds via a classical base-mediated N-alkylation. A suitable base is used to deprotonate the acidic N-H proton of the pyrazole ring, generating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of cyclopropylmethyl bromide in a standard Sₙ2 reaction to form the desired N-C bond.

G Pyrazole 3,5-Dibromo-1H-pyrazole Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion Deprotonation Base Base (e.g., NaH) HBase H-Base Base->HBase Product Target Product Anion->Product SN2 Attack AlkylHalide Cyclopropylmethyl Bromide (Electrophile) Halide Br⁻ AlkylHalide->Halide

Caption: Mechanism of base-mediated N-alkylation of pyrazole.

Experimental Protocol 2: Base-Mediated N-Alkylation

This protocol represents a standard and effective method for the N-alkylation of pyrazoles.

Reaction Scheme: 3,5-Dibromo-1H-pyrazole + Cyclopropylmethyl bromide → 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Materials & Reagents

ReagentFormulaMW ( g/mol )EquivalentsPurpose
3,5-Dibromo-1H-pyrazoleC₃H₂Br₂N₂225.871.0Starting Material
Sodium Hydride (NaH, 60% disp. in oil)NaH24.001.2Base
Cyclopropylmethyl bromideC₄H₇Br135.001.1Alkylating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Solvent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
WaterH₂O18.02-Aqueous Wash
BrineNaCl (aq)58.44-Aqueous Wash
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

    • Expert Insight: Using a strong, non-nucleophilic base like NaH ensures rapid and complete deprotonation without competing side reactions. The reaction must be kept under an inert atmosphere as NaH reacts violently with water.

  • Deprotonation: Add a solution of 3,5-Dibromo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water to decompose any remaining NaH.

  • Work-up: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for accessing 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, a highly valuable intermediate for drug discovery programs. By understanding the rationale behind the chosen reagents and reaction conditions, researchers can confidently execute these protocols and adapt them as needed for the synthesis of related analogues. The strategic placement of the dibromo functionalities and the cyclopropylmethyl group offers a powerful platform for the exploration of chemical space and the development of novel therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (Source: vertexaisearch.cloud.google.com)
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (Source: vertexaisearch.cloud.google.com)
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (Source: vertexaisearch.cloud.google.com)
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (Source: RSC Publishing)
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
  • Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry - Benchchem. (Source: Benchchem)
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK.
  • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews.
  • 3,5-Dibromo-1H-pyrazole synthesis - ChemicalBook. (Source: ChemicalBook)
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. (Source: Oriental Journal of Chemistry)
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (Source: Benchchem)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (Source: Wiley Online Library)

Sources

Fragment-Based Discovery of Kinase Inhibitors: Profiling 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Halogen Bonding, and Biophysical Validation

Introduction & Mechanistic Rationale

In modern structure-based drug design, fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight compounds that bind with high ligand efficiency. 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (CAS 1593023-61-0) represents a highly specialized fragment probe engineered to interrogate the ATP-binding active sites of enzymes, particularly the hinge region of kinases (e.g., FLT3, CDK2).

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precision biophysical tool. Its efficacy as an enzyme inhibitor scaffold is driven by three distinct mechanistic pillars:

  • The Pyrazole Core (Hinge Binder): The pyrazole ring is a privileged scaffold and a classic bioisostere for the adenine ring of ATP[1]. The un-substituted nitrogen (N2) acts as a critical hydrogen bond acceptor, interacting with the backbone NH of conserved residues in the kinase hinge region[2].

  • The 3,5-Dibromo Motif (Halogen Bonding & Structural Phasing): Halogen bonding (X-bonding) is an electrostatically driven interaction where the electropositive crown (the "σ-hole") of a halogen atom acts as a Lewis acid, attracting electron-rich Lewis bases like backbone carbonyl oxygens[3]. Bromine is highly polarizable, creating a strong, highly directional σ-hole that can lock the fragment into a precise conformation[4]. Furthermore, the heavy bromine atoms provide a robust anomalous dispersion signal for X-ray crystallography, making this an ideal fragment for structural validation.

  • The Cyclopropylmethyl Anchor: Positioned at N1, this compact, rigid aliphatic group projects into the hydrophobic pocket adjacent to the kinase gatekeeper residue, driving binding affinity and probing the spatial limits of the active site for downstream hit-to-lead optimization.

G Inhibitor 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Halogen 3,5-Dibromo Motif (σ-Hole Donors) Inhibitor->Halogen Pyrazole Pyrazole Core (H-Bond Acceptor) Inhibitor->Pyrazole Cyclopropyl Cyclopropylmethyl (Hydrophobic Anchor) Inhibitor->Cyclopropyl HingeBB Kinase Hinge Region (Backbone Carbonyls) Halogen->HingeBB Halogen Bond HingeNH Kinase Hinge Region (Backbone NH) Pyrazole->HingeNH Hydrogen Bond Gatekeeper Hydrophobic Gatekeeper Pocket Cyclopropyl->Gatekeeper Van der Waals

Mechanistic binding interactions of the dibromo-pyrazole scaffold within a kinase active site.

Self-Validating Experimental Workflows

To ensure trustworthiness and scientific integrity, our screening cascade operates as a self-validating system . Thermodynamic stabilization (Protocol 1) is physically verified by structural mapping (Protocol 2), ensuring that observed inhibition is driven by true active-site engagement rather than assay interference or compound aggregation.

G A Library Prep: Dibromo-Pyrazole B Primary Screen: Thermal Shift (DSF) A->B C Hit Validation: ΔTm > 2.0 °C B->C D Structural Biology: X-Ray Anomalous Map C->D E Hit-to-Lead: Structure-Based Design D->E

Fragment-based screening workflow for halogenated pyrazole inhibitors.

Protocol 1: High-Throughput Thermal Shift Assay (DSF)

Differential Scanning Fluorimetry (DSF) is utilized as the primary screen. It is a rapid, label-free method that quantifies the apparent melting temperature ( Tm​ ) of a protein. Ligand binding stabilizes the folded state, resulting in a positive thermal shift ( ΔTm​ )[5].

Expertise & Causality Insight: A common pitfall in DSF is dye-induced compound aggregation. To circumvent this, our protocol mandates a dye-free primary incubation step. By allowing the fragment to equilibrate with the protein before introducing SYPRO Orange, we prevent the dye from artificially assisting or hindering the binding of the highly hydrophobic dibromo-pyrazole fragment[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Ensure the DMSO concentration remains strictly 2% v/v to prevent baseline destabilization of the kinase.

  • Dye-Free Incubation: In a 96-well or 384-well PCR plate, mix 2 μM of the purified kinase domain with 100 μM of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole. Incubate at room temperature for 15 minutes.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock). Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Load the plate into a Real-Time PCR instrument (e.g., Applied Biosystems ViiA7). Run a melt curve program: ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the Tm​ by identifying the inflection point of the transition curve (the extremum of the first derivative). A hit is defined as a ΔTm​≥2.0 °C relative to the DMSO control.

Protocol 2: X-Ray Crystallography via Anomalous Dispersion

Once thermodynamic binding is confirmed, structural validation is required. Standard electron density maps can sometimes be ambiguous for low-affinity fragments.

Expertise & Causality Insight: We exploit the 3,5-dibromo substitution by collecting crystallographic data at the Bromine K-edge (~13.4 keV or 0.92 Å) . At this specific wavelength, bromine atoms exhibit a strong anomalous scattering signal ( ΔF ). By calculating an anomalous difference map, we can unambiguously pinpoint the exact location of the two bromine atoms in the active site, self-validating the binding pose even if the overall fragment occupancy is as low as 30%.

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-crystals of the target kinase using vapor diffusion. Transfer a crystal into a soaking drop containing the reservoir solution supplemented with 5 mM of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole and 5% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol or ethylene glycol) before flash-freezing in liquid nitrogen.

  • Data Collection: Mount the crystal on a synchrotron beamline tuned to 0.92 Å. Collect a highly redundant dataset (typically 360° of rotation) to ensure accurate measurement of the small anomalous differences between Friedel pairs.

  • Map Calculation: Process the data using XDS or DIALS. During refinement (e.g., in Phenix), generate an anomalous difference Fourier map. The presence of >5σ peaks in this map will definitively anchor the positions of the C3 and C5 bromines, guiding the placement of the pyrazole core and cyclopropylmethyl group into the standard 2mFo​−DFc​ electron density map.

Quantitative Data Presentation

The table below summarizes the expected biophysical and structural profiling data for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole when screened against a model kinase target.

Assay TypeParameter MeasuredExpected Value / RangeMechanistic Significance
DSF (Thermal Shift) ΔTm​ (°C)+2.5 to +4.0 °CConfirms thermodynamic stabilization and target engagement in vitro.
TR-FRET (Enzymatic) IC50​ (μM)10 - 50 μMTypical for unoptimized fragments; validates functional inhibition of ATP turnover.
X-Ray Crystallography Resolution (Å)1.5 - 2.2 ÅHigh resolution required to observe the directionality of the Br···O=C σ-hole interaction.
Anomalous Dispersion Anomalous Peak Height> 5.0 σUnambiguously confirms the presence and orientation of the dibromo motif in the hinge.
Ligand Efficiency LE (kcal/mol/heavy atom)> 0.30Indicates the fragment is a highly efficient binder, ideal for downstream structural elaboration.

References

  • Protocol for performing and optimizing differential scanning fluorimetry experiments Source: PMC / NIH URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PMC / NIH URL:[Link]

  • Halogen bonding (X-bonding): A biological perspective Source: PMC / NIH URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC / NIH URL:[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: PMC / NIH URL:[Link]

Sources

Application Note & Protocols: A Strategic Framework for Efficacy Testing of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document addresses the novel compound 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole . As the specific biological target of this compound is not yet defined in public literature, this guide provides a comprehensive, multi-phase strategic framework for researchers to systematically elucidate its efficacy. We will proceed from broad phenotypic screening to identify potential therapeutic areas, followed by hypothesis-driven mechanistic studies and target deconvolution, and culminating in preclinical in-vivo validation.

Phase 1: Broad-Spectrum Phenotypic Screening & Initial Profiling

Rationale: For a novel chemical entity (NCE) with an undefined mechanism of action, the initial and most critical step is to cast a wide net. Phenotypic screening allows us to observe the compound's effect on whole-cell or whole-organism systems without a priori knowledge of its molecular target. This approach maximizes the potential for discovering its primary efficacy and can reveal unexpected activities. Our strategy will simultaneously investigate two of the most prominent therapeutic areas for pyrazole derivatives: oncology and inflammation.[3][4][5]

Workflow for Initial Compound Profiling

G cluster_phase1 Phase 1: Phenotypic Screening compound 3,5-Dibromo-1- (cyclopropylmethyl)pyrazole viability Protocol 1: Multi-Cell Line Cytotoxicity Assay (e.g., MTT/MTS) compound->viability kinase Protocol 2: Broad-Spectrum Kinase Panel (e.g., ADP-Glo) compound->kinase inflammation Protocol 3: In-Vitro Anti-Inflammatory Assay (e.g., LPS-induced TNF-α) compound->inflammation node_cyto Result: Cytotoxic Activity? viability->node_cyto node_kinase Result: Kinase Hit? kinase->node_kinase node_inflam Result: Anti-inflammatory Activity? inflammation->node_inflam phase2_cancer Proceed to Oncology Target Deconvolution node_cyto->phase2_cancer Yes phase2_kinase Proceed to Kinase Target Validation node_kinase->phase2_kinase Yes phase2_inflam Proceed to Inflammation Mechanism Studies node_inflam->phase2_inflam Yes

Caption: Initial screening workflow for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Protocol 1: Cell Viability & Cytotoxicity Screening

Objective: To determine if the compound exhibits cytotoxic or anti-proliferative effects and to identify potential selectivity against different cancer cell lines. Many pyrazole derivatives exhibit potent anticancer activity.[3][6][7]

Methodology: MTT Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
HEK293Normal KidneyExperimental Value
Protocol 2: Broad-Spectrum Kinase Inhibition Panel

Objective: To rapidly screen the compound against a large number of purified kinases. The pyrazole scaffold is a common feature in kinase inhibitors targeting pathways like PI3K/AKT, EGFR, and VEGFR.[3][8][9]

Methodology: ADP-Glo™ Kinase Assay (Promega)

This protocol outlines the general principle. It is recommended to use a commercial service or a pre-established platform for broad-panel screening.

  • Assay Setup: In a multi-well plate, add the kinase of interest, its specific substrate, and the necessary buffer.

  • Compound Addition: Add 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole at a fixed concentration (e.g., 1 µM or 10 µM) to the wells. Include appropriate positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for the optimized time and temperature (e.g., 60 minutes at 30°C).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction. Measure the luminescence signal with a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. A significant reduction in signal indicates inhibition.

Protocol 3: In-Vitro Anti-Inflammatory Assay

Objective: To assess the compound's potential to suppress inflammatory responses, a hallmark of many pyrazole-based drugs like Celecoxib.[4] This assay measures the inhibition of pro-inflammatory cytokine production in immune cells.

Methodology: LPS-Induced TNF-α Secretion in Macrophages

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group that is not treated with LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α (or other cytokines like IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α production. A parallel cell viability assay (e.g., MTS) should be run to ensure the observed effects are not due to cytotoxicity.

Phase 2: Mechanistic Elucidation & Target Validation

Rationale: The results from Phase 1 will guide the next steps. This phase involves more focused, hypothesis-driven experiments to understand how the compound works and to validate its putative target.

Scenario A: If Potent Cytotoxicity is Observed

If the compound demonstrates significant and/or selective cytotoxicity in Protocol 1, the next logical step is to investigate the mechanism of cell death.

G cluster_phase2 Phase 2: Oncology Mechanism of Action start Cytotoxicity Observed in Sensitive Cell Line cell_cycle Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle apoptosis Protocol 5: Apoptosis Assay (Annexin V / PI Staining) start->apoptosis node_cycle Result: Arrest at G1, S, or G2/M? cell_cycle->node_cycle node_apop Result: Induction of Apoptosis? apoptosis->node_apop end_cycle end_cycle node_cycle->end_cycle Identifies Anti-proliferative Mechanism end_apop end_apop node_apop->end_apop Confirms Pro-apoptotic Mechanism

Caption: Workflow for investigating the mechanism of cytotoxicity.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M), a common mechanism for anticancer agents.[3]

  • Treatment: Treat the selected sensitive cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Data Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Scenario B: If a Specific Kinase "Hit" is Identified

If the screening in Protocol 2 reveals potent inhibition of a specific kinase, the next steps are to confirm this interaction and determine its cellular relevance.

G cluster_phase2b Phase 2: Kinase Target Validation start Kinase 'Hit' Identified (e.g., EGFR) ic50 Protocol 6: In-Vitro IC50 Determination (Dose-Response) start->ic50 western Protocol 7: Cellular Target Engagement (Western Blot) ic50->western Confirmed Potency node_western Result: Inhibition of Downstream Substrate Phosphorylation? western->node_western end_pathway end_pathway node_western->end_pathway Validates On-Target Cellular Activity

Caption: Workflow for validating a kinase inhibitor target.

Protocol 7: Western Blotting for Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Example: Targeting the EGFR Pathway

  • Cell Culture & Starvation: Plate a relevant cell line (e.g., A549, which expresses EGFR) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole for 2 hours.

  • Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor, 100 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-EGFR (to see target phosphorylation)

      • Total EGFR (as a loading control)

      • Phospho-Akt (a key downstream substrate)

      • Total Akt (as a loading control)

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the phosphorylation of EGFR and Akt, without a change in the total protein levels, confirms cellular target engagement.

Phase 3: In-Vivo Efficacy Modeling

Rationale: After establishing a clear in-vitro mechanism of action, the final step is to assess the compound's efficacy in a living organism. The choice of model is dictated entirely by the findings from Phases 1 and 2.

Protocol 8: Xenograft Mouse Model for Anticancer Efficacy

Objective: To evaluate the ability of the compound to suppress tumor growth in vivo.[10]

  • Cell Implantation: Subcutaneously inject a suspension of the sensitive cancer cell line (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, compound at multiple doses). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups to determine efficacy.

References

  • Gao, Y., et al. (2015). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aggarwal, N., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ACS Infectious Diseases. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Sharma, V., et al. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove, The University of Mississippi. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shinde, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Leite, L., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

Sources

Strategic Incorporation of the Cyclopropylmethyl Group in Pyrazole-Based Drug Design: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Dynamics

The pyrazole ring is a privileged scaffold in medicinal chemistry, offering a highly versatile platform for hydrogen bonding and target engagement. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pyrazole derivatives often requires precise steric and electronic tuning. In recent years, the cyclopropylmethyl (CPM) group has emerged as a highly effective substituent—particularly at the pyrazole nitrogen (N1) or adjacent carbon positions—to amplify biological activity.

The CPM group provides a unique "Goldilocks" effect in drug design:

  • Optimal Lipophilicity: It is more lipophilic than a standard methyl group, enhancing membrane permeability and cellular potency without drastically inflating the molecule's overall polar surface area.

  • Steric Bulk without Excessive Flexibility: Unlike linear alkyl chains (e.g., butyl or propyl) that incur high entropic penalties upon binding, the rigid cyclopropyl ring efficiently occupies and locks into hydrophobic pockets.

  • Metabolic Stability: It is generally more resistant to cytochrome P450-mediated oxidative cleavage compared to straight-chain aliphatic groups.

Structure-Activity Relationship (SAR) Dynamics

The causality between CPM substitution and amplified biological activity is well-documented across multiple therapeutic targets.

In the development of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, replacing an N-methyl group with an N-cyclopropylmethyl group resulted in a >7-fold increase in cellular potency[1]. The CPM group perfectly fills a solvent-exposed hydrophobic cleft near the ATP-binding pocket, driving target engagement while maintaining an acceptable efflux ratio[1].

Similarly, in Lactate Dehydrogenase (LDH) inhibitors, the CPM group forms a critical π-stacking and hydrophobic interaction with the Tyr238 residue in the LDHA active site, dropping the cellular IC50 into the low nanomolar range[2]. In Delta Opioid Receptor (DOR) agonists, the N17-cyclopropylmethyl substitution on pyrazolomorphinans acts as a specific δ-address, dramatically increasing receptor subtype selectivity and full agonist efficacy compared to methyl analogs[3].

Quantitative SAR Comparison

The following table summarizes the dramatic shifts in biological activity when transitioning from a methyl to a cyclopropylmethyl substitution on a pyrazole core.

TargetStructural ScaffoldN-SubstituentCellular IC50 / PotencyKey Mechanistic InteractionReference
ASK1 Pyridine-pyrazole amideMethyl90 nMWeak hydrophobic contact[1]
ASK1 Pyridine-pyrazole amideCyclopropylmethyl12 nMFills solvent-exposed hydrophobic cleft[1]
LDHA Pyrazole-thiazoleMethyl>5,000 nMInsufficient pocket occupation[2]
LDHA Pyrazole-thiazoleCyclopropylmethyl32 nMHydrophobic interaction with Tyr238[2]
DOR PyrazolomorphinanMethylPartial AgonistSuboptimal δ-address fit[3]
DOR PyrazolomorphinanCyclopropylmethylFull AgonistOptimal δ-address receptor activation[3]

Mechanistic Pathway: Target Modulation

To understand how CPM-pyrazoles exert their biological effects, it is crucial to map their target pathways. Using ASK1 as a model, the kinase acts as a central node in the mitogen-activated protein kinase (MAPK) cascade, responding to oxidative and endoplasmic reticulum (ER) stress. By embedding the CPM group into the ATP-binding pocket, the inhibitor effectively blocks the phosphorylation cascade that leads to apoptosis.

ASK1_Pathway Stimulus Oxidative / ER Stress ASK1 ASK1 (MAP3K5) Stimulus->ASK1 MKK MKK4 / MKK7 ASK1->MKK MAPK JNK / p38 MAPK MKK->MAPK Apoptosis Apoptosis / Inflammation MAPK->Apoptosis Inhibitor CPM-Pyrazole Inhibitor Inhibitor->ASK1 Binds ATP Pocket (CPM fills hydrophobic cleft)

Figure 1: ASK1 signaling cascade and targeted inhibition by CPM-pyrazole derivatives.

Synthetic Methodologies & Protocols

The synthesis of N-cyclopropylmethyl pyrazoles typically relies on the regioselective cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with cyclopropylmethylhydrazine.

Synthetic_Workflow A 1,3-Dicarbonyl Compound C Cyclocondensation (EtOH, Reflux) A->C B CPM-Hydrazine Hydrochloride B->C D Regioisomer Separation C->D E N-CPM Pyrazole Target D->E

Figure 2: General synthetic workflow for N-cyclopropylmethyl pyrazoles.

Protocol 1: Regioselective Synthesis of N-Cyclopropylmethyl Pyrazoles

This protocol outlines the generation of the pyrazole core, emphasizing the causality behind reagent selection and built-in validation steps.

Phase 1: Reaction Assembly

  • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol (0.2 M).

    • Causality: Ethanol serves as a protic solvent that facilitates the formation and subsequent dehydration of the intermediate hydrazone.

  • Add cyclopropylmethylhydrazine hydrochloride (1.1 eq) to the stirring solution.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the highly nucleophilic free hydrazine. A slight excess ensures complete neutralization without triggering base-catalyzed aldol side reactions.

Phase 2: Cyclocondensation 4. Heat the reaction mixture to reflux (80°C) for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The intermediate hydrazone mass [M+H]+ should rapidly appear within 30 minutes, followed by the dehydrated pyrazole product mass [M-H2O+H]+ upon completion.

Phase 3: Workup & Regioisomer Resolution 5. Concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. 6. Purify the crude mixture using Supercritical Fluid Chromatography (SFC) or preparative HPLC.

  • Causality: Because the 1,3-dicarbonyl is unsymmetrical, a mixture of 1,3,5- and 1,4,5-regioisomers is generated. While the steric bulk of the CPM group biases this ratio, high-resolution separation is mandatory to isolate the pure, biologically active isomer.

Protocol 2: In Vitro Biochemical Validation (LDHA Target Engagement)

To confirm that the CPM group successfully enhances target engagement, the synthesized compound must be evaluated in a functional biochemical assay[4].

Phase 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

    • Causality: Tween-20 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the enzyme's catalytic cysteine residues in an active, reduced state.

  • Prepare a 2x enzyme solution using recombinant human LDHA.

Phase 2: Compound Incubation 3. Dispense the synthesized CPM-pyrazole compound into a 384-well black microplate using acoustic liquid handling to create a 10-point dose-response curve. 4. Add the 2x LDHA enzyme solution and incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the CPM group to fully embed into the Tyr238 hydrophobic pocket, ensuring equilibrium binding before substrate introduction.

Phase 3: Reaction Initiation & Detection 5. Initiate the reaction by adding a 2x substrate mix containing NADH (final conc. 100 µM) and sodium pyruvate (final conc. 1 mM). 6. Immediately monitor the depletion of NADH by measuring fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 10 minutes.

  • Self-Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and reliability for calculating the exact IC50.

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Introduction Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up or optimizing the alkylation of 3,5-dibromopyrazole with cyclopropylmethyl halides. While this transformation appears to be a straightforward N-alkylation, the unique electronic properties of the 3,5-dibromopyrazole core combined with the radical-sensitive cyclopropylmethyl electrophile frequently lead to complex side-reaction profiles.

Section 1: Mechanistic Troubleshooting (The "Why" and "How")

Q1: My LC-MS shows a major side product with the same mass as the desired product, but NMR indicates a terminal alkene. Why am I seeing 1-(but-3-en-1-yl)-3,5-dibromopyrazole? A1: You are observing the classic cyclopropylmethyl radical ring-opening rearrangement. This occurs when the reaction mechanism deviates from a purely polar bimolecular nucleophilic substitution ( SN​2 ) to a Single Electron Transfer (SET) pathway. Causality: Cyclopropylmethyl halides are highly sensitive mechanistic probes [3]. If the pyrazolide anion (generated by strong bases like NaH) acts as a single-electron donor rather than a pure nucleophile, it transfers an electron to the cyclopropylmethyl halide. This generates a cyclopropylmethyl radical, which undergoes an ultra-fast unimolecular rearrangement to a 3-butenyl (homoallyl) radical before recombining with the pyrazole radical [1]. Resolution: To suppress the SET pathway, switch to a milder base (e.g., K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent like DMF or MeCN, and maintain the reaction temperature below 60°C.

Q2: I am isolating a highly polar, water-soluble side product. Mass spec shows an addition of two cyclopropylmethyl groups. How do I prevent over-alkylation? A2: This is the quaternization of the pyrazole ring, forming the 3,5-dibromo-1,2-bis(cyclopropylmethyl)pyrazol-1-ium salt. Causality: Pyrazoles possess two nitrogen atoms. Once N1 is alkylated, the resulting 1-alkylpyrazole is generally less nucleophilic than the anionic starting material. However, if an excess of the alkylating agent is present and the reaction is pushed to high temperatures for prolonged periods, the sp2-hybridized N2 nitrogen can attack a second equivalent of the electrophile [4]. Resolution: Strictly control the stoichiometry of the cyclopropylmethyl halide to 1.00–1.05 equivalents. Implement a self-validating LC-MS monitoring protocol (see Section 2) and quench the reaction at 95% conversion rather than pushing for 100%, as the rate of quaternization increases exponentially once the starting material is depleted.

Q3: I am observing a side product missing a bromine atom (e.g., 3-bromo-1-(cyclopropylmethyl)pyrazole). Is this halogen exchange? A3: This is reductive debromination, a known issue with polyhalogenated pyrazoles under strongly basic or transition-metal-contaminated conditions. Causality: The C-Br bonds at the 3- and 5-positions of the pyrazole ring are activated. In the presence of light, trace transition metals (like Pd or Cu from previous reactor runs), or strong hydride bases (if unreacted NaH is present), homolytic cleavage or oxidative addition into the C-Br bond can occur, followed by hydrogen abstraction from the solvent [2]. Resolution: Use rigorously degassed solvents, conduct the reaction under an inert argon atmosphere, and shield the reactor from ambient light. Ensure all glassware is free of transition metal residues.

ReactionPathways SM 3,5-Dibromopyrazole Anion Pyrazolide Anion SM->Anion Base (e.g., NaH or K2CO3) Desired 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (Desired Product) Anion->Desired SN2 Pathway (Polar Solvent, T < 60°C) Radical Cyclopropylmethyl Radical (via SET) Anion->Radical SET Pathway (Strong Base, High T) Quat 1,2-Bis(cyclopropylmethyl)pyrazolium (Over-alkylation) Desired->Quat Excess Alkylating Agent RingOpen 3-Butenyl Radical (Ring Opening) Radical->RingOpen Rapid Rearrangement Butenyl 1-(But-3-en-1-yl)-3,5-dibromopyrazole (Side Product) RingOpen->Butenyl Radical Recombination

Divergent reaction pathways in the alkylation of 3,5-dibromopyrazole.

Section 2: Experimental Workflows & Protocols

Quantitative Data: Reaction Conditions vs. Side Product Formation

To optimize the yield of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, our application scientists have mapped the product distribution across various conditions. Use this table to benchmark your own process.

BaseSolventTemp (°C)Alkylating Agent (eq)Desired Product (%)Butenyl Side Product (%)Dialkylated Salt (%)Debrominated (%)
NaHTHF0 to 251.20721882
NaHDMF601.504525228
K2​CO3​ DMF251.0594 < 14< 1
Cs2​CO3​ MeCN601.0588570
Self-Validating Standard Operating Procedure (SOP): Optimized N-Alkylation

This protocol is designed as a self-validating system: each step includes a built-in analytical check to ensure the reaction is proceeding via the desired SN​2 pathway without triggering SET or quaternization.

Step 1: Deprotonation (Anion Generation)

  • Charge a flame-dried, argon-purged reactor with 3,5-dibromopyrazole (1.00 eq) and anhydrous DMF (10 volumes).

  • Add finely powdered K2​CO3​ (1.50 eq). Causality Note: K2​CO3​ is preferred over NaH as its lower basicity prevents the formation of a highly electron-rich pyrazolide that is prone to initiating SET pathways.

  • Stir at 25°C for 30 minutes. Validation Check: The slurry should become slightly translucent. A small aliquot quenched in water should show a pH of ~9-10.

Step 2: Controlled Alkylation 4. Cool the reactor to 0°C. 5. Add cyclopropylmethyl bromide (1.05 eq) dropwise over 15 minutes via a syringe pump. Causality Note: Dropwise addition ensures the instantaneous concentration of the electrophile remains low, eliminating the kinetic opportunity for the 1-alkylpyrazole product to undergo secondary alkylation (quaternization). 6. Allow the reaction to slowly warm to 25°C and stir for 4 hours.

Step 3: In-Process Monitoring & Quench 7. Pull a 50 μL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the [M+H]+ peak of the desired product (approx. m/z 280.9 for the 79Br/81Br isotope pattern). If the starting material peak is <5% area, proceed to quench. Do not wait for 0% starting material. 8. Quench the reaction by pouring it into 30 volumes of ice-cold distilled water under vigorous stirring. The desired product will precipitate as a white/off-white solid, leaving the highly polar dialkylated pyrazolium salts dissolved in the aqueous phase.

Troubleshooting Start Identify Major Side Product via LC-MS/NMR IsButenyl Is it the 3-butenyl ring-opened product? Start->IsButenyl IsQuat Is it the dialkylated pyrazolium salt? Start->IsQuat IsDebromo Is it a debrominated pyrazole? Start->IsDebromo FixButenyl Switch from NaH to K2CO3 Lower Temp to 0-25°C Avoid SET conditions IsButenyl->FixButenyl Yes FixQuat Use strict 1.05 eq of Alkyl Halide Quench at 95% conversion Wash with water IsQuat->FixQuat Yes FixDebromo Exclude light/metals Use degassed solvents Purge with Argon IsDebromo->FixDebromo Yes

Troubleshooting workflow for identifying and resolving pyrazole alkylation side reactions.

Section 3: FAQs on Scale-Up and Purification

Q4: I have a 15% contamination of the 3-butenyl side product. How do I separate it from 3,5-dibromo-1-(cyclopropylmethyl)pyrazole? A4: Separation via standard silica gel chromatography is notoriously difficult because the Rf​ values of the cyclopropylmethyl and 3-butenyl derivatives are nearly identical in standard Hexane/EtOAc gradients. Solution: Utilize silver nitrate ( AgNO3​ ) impregnated silica gel (argentation chromatography). The terminal alkene of the 3-butenyl side product forms a reversible π -complex with the silver ions, significantly retarding its elution and allowing the pure cyclopropylmethyl product to elute first.

Q5: Can I use cyclopropylmethyl chloride instead of the bromide to reduce the reaction rate and prevent over-alkylation? A5: While cyclopropylmethyl chloride is less reactive and may reduce quaternization, it requires higher reaction temperatures (often >80°C) or the addition of NaI (Finkelstein conditions) to achieve acceptable conversion rates. Elevating the temperature drastically increases the thermodynamic driving force for the ring-opening side reaction [1]. We recommend sticking to cyclopropylmethyl bromide but strictly controlling the stoichiometry and temperature as outlined in the SOP.

Q6: Does the order of addition matter? A6: Absolutely. Adding the base to a mixture of the pyrazole and the alkyl halide (a common shortcut) creates localized zones of high base concentration, promoting SET and ring-opening. Always pre-form the pyrazolide anion completely before introducing the alkylating agent.

References

  • Tanko, J. M., & Phillips, J. P. (2002). Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society, 124(20), 5707–5717.[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 111(11), 6984–7034.[Link]

  • Fleming, F. F., Zhang, Z., Wei, G., & Steward, O. W. (2010). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. The Journal of Organic Chemistry, 75(17), 6031–6038.[Link]

  • Ansari, A., Ali, A., & Asif, M. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry, 126, 1–34.[Link]

Navigating the Nuances of Pyrazole N-Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The seemingly straightforward addition of an alkyl group to a pyrazole ring is often complicated by issues of regioselectivity, reaction efficiency, and side-product formation. Here, we dissect these challenges through a series of frequently asked questions and troubleshooting scenarios, grounding our advice in mechanistic principles and field-tested protocols.

Troubleshooting Guide: From Mixed Isomers to Stalled Reactions

This section addresses specific, practical problems encountered during the N-alkylation of pyrazoles. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction.

Q1: My pyrazole N-alkylation is yielding a mixture of N1 and N2 regioisomers. How can I improve selectivity?

A1: This is the most common challenge in pyrazole alkylation. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to a mixture of products that can be difficult to separate.[1][2] Regioselectivity is a delicate balance of steric, electronic, and solvent effects.

Core Principles:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] A bulky substituent on the pyrazole ring (at positions 3 or 5) or a bulky alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[1][3]

  • Solvent Choice: The polarity of the solvent is a critical determinant of regioselectivity.[1]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent starting points as they often favor the formation of a single regioisomer.[1] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and reactive pyrazolate anion. The combination of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a robust system for achieving regioselective N1-alkylation, particularly for 3-substituted pyrazoles.[1][4]

    • Polar Protic Solvents (e.g., Ethanol): These can lead to poor selectivity due to hydrogen bonding with the pyrazolate anion, which can modulate the nucleophilicity of the two nitrogen atoms differently.[4]

    • Fluorinated Alcohols (TFE, HFIP): 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain cases, likely due to their unique hydrogen-bonding capabilities.[1][5]

  • Base/Catalyst System: The choice of base is pivotal.

    • For N1-Alkylation: K₂CO₃ in DMSO is a well-established system.[1][6] Sodium hydride (NaH) in an aprotic solvent like THF can also provide high N1-selectivity.[4]

    • For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[1]

    • Organic Bases: In some systems, a weaker, non-coordinating organic base like 2,6-lutidine can dramatically improve regioselectivity where metal-coordinating bases (like KOt-Bu) may fail or give the opposite isomer.[7]

Troubleshooting Workflow for Poor Regioselectivity

start Problem: Poor N1/N2 Regioselectivity sterics Step 1: Analyze Sterics Is one nitrogen significantly less hindered? start->sterics solvent Step 2: Change Solvent System sterics->solvent No clear steric bias sub_sterics1 Use bulkier alkylating agent sterics->sub_sterics1 Yes, favor less hindered N base Step 3: Alter Base/Catalyst solvent->base No improvement sub_solvent1 Switch to polar aprotic: DMF or DMSO solvent->sub_solvent1 Currently in protic or nonpolar solvent sub_solvent2 Try fluorinated alcohol: TFE or HFIP solvent->sub_solvent2 DMF/DMSO ineffective temp Step 4: Adjust Temperature base->temp Still a mixture sub_base1 For N1: K₂CO₃/DMSO or NaH/THF For N2: Consider MgBr₂ catalyst base->sub_base1 outcome1 Outcome: Improved Selectivity temp->outcome1 Optimization achieved sub_temp1 Lower temperature (e.g., 0°C to RT) temp->sub_temp1 sub_sterics1->outcome1 sub_solvent1->outcome1 sub_solvent2->outcome1 sub_base1->outcome1 sub_temp1->outcome1

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Q2: I am observing low yields in my pyrazole N-alkylation reaction. What are the potential causes and solutions?

A2: Low yields can arise from several factors, including incomplete conversion, side reactions, or poor starting material reactivity.[4]

Troubleshooting Checklist:

  • Re-evaluate Your Base: The base must be strong enough to deprotonate the pyrazole N-H.

    • Strength: For a typical pyrazole (pKa ≈ 14), a base like K₂CO₃ is sufficient. For less acidic pyrazoles, a stronger base like NaH or KOt-Bu may be necessary.

    • Solubility: Ensure the base is at least partially soluble in the reaction solvent. Poor solubility can impede the reaction.[1]

    • Stoichiometry: A slight excess of the base (e.g., 1.5-2.0 equivalents) is often beneficial.[1]

  • Assess the Alkylating Agent:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group. The general order of reactivity is I > Br > OTs > Cl.[1] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: Highly branched alkylating agents (e.g., tert-butyl halides) are generally poor substrates for Sₙ2 reactions and may lead to elimination side products.

  • Optimize Reaction Conditions:

    • Temperature: Many alkylations proceed well at room temperature, but some may require gentle heating (e.g., 50-80 °C) to go to completion.[8] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

    • Concentration: Typical concentrations range from 0.1 M to 0.5 M. If solubility is an issue, you may need to use more solvent.

  • Consider Alternative Methods:

    • Phase-Transfer Catalysis (PTC): For reactions where reactants have poor mutual solubility, PTC can be highly effective. Using a quaternary ammonium salt (like TBAB) can facilitate the transfer of the pyrazolate anion into an organic phase to react with the alkylating agent, sometimes even under solvent-free conditions.[9][10]

    • Ionic Liquids (ILs): ILs can act as both the solvent and catalyst, sometimes leading to higher yields compared to conventional aprotic solvents by stabilizing charged intermediates.[8]

    • Acid-Catalyzed Methods: For certain substrates, particularly those sensitive to strong bases, alkylation using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA) offers a mild alternative.[3][11]

Data Summary: Solvent Effects on N-Alkylation

Solvent TypeCommon ExamplesDielectric Constant (ε)Typical Effect on Pyrazole N-Alkylation
Polar Aprotic DMF, DMSO, AcetonitrileHigh (37-47)Generally favors a single regioisomer, good reaction rates.[1][4]
Polar Protic Ethanol, MethanolHigh (25-33)Can lead to mixtures of regioisomers due to H-bonding.[4]
Nonpolar Toluene, DioxaneLow (2.2-2.4)Slower reaction rates, solubility can be an issue.[12]
Fluorinated Alcohols TFE, HFIPModerate (8.6-16.7)Can dramatically increase regioselectivity.[1][5]
Ionic Liquids e.g., [BMIM][BF₄]N/ACan accelerate reactions and improve yields.[8]

Note: Dielectric constants are approximate values. The observed effect depends heavily on the specific pyrazole, alkylating agent, and base used.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A1: A robust and widely applicable starting point is to use 1.0 equivalent of the pyrazole , 1.1-1.2 equivalents of the alkylating agent , and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) in anhydrous DMF or DMSO at room temperature.[1][4] Monitor the reaction for 4-24 hours. This system is effective for a broad range of primary and secondary alkyl halides.

Q2: How do electronic effects of pyrazole substituents influence the reaction?

A2: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting pyrazolate anion, which can slow the rate of alkylation. Conversely, electron-donating groups (EDGs) decrease N-H acidity but increase the nucleophilicity of the anion. These effects can also subtly influence the N1/N2 ratio.

Q3: Are there methods that avoid strong bases and high temperatures?

A3: Yes.

  • Acid-Catalyzed Alkylation: As mentioned, using trichloroacetimidate electrophiles with a catalytic amount of a Brønsted acid like CSA proceeds at room temperature and avoids a strong base.[3] This is particularly useful for base-sensitive substrates.

  • Enzymatic Alkylation: Emerging biocatalytic methods use engineered enzymes to achieve N-alkylation with exceptional regioselectivity (>99%) under very mild conditions, using simple haloalkanes as the alkyl source.[2] While not yet a standard laboratory method, it represents a powerful future direction.

  • Michael Addition: For alkylation with electron-deficient alkenes (e.g., acrylates, acrylonitriles), a catalyst-free Michael addition can proceed with high yield and excellent N1-regioselectivity.[6]

Q4: How can I confirm the regiochemistry of my product?

A4: Unambiguous structure determination is critical.

  • NMR Spectroscopy: 1D NMR (¹H, ¹³C) will show distinct spectra for the two isomers. The definitive technique is 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations. For example, an NOE between the protons of the N-alkyl group and a substituent at the C5 position confirms the N1 isomer.[3][5]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides absolute proof of the structure.[6]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃/DMSO

This protocol is adapted for the regioselective N1-alkylation of 3-substituted pyrazoles.[4]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO (to make a 0.2-0.5 M solution), add powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv) to the mixture, either neat or as a solution in a small amount of DMSO.

  • Stir the reaction at the desired temperature (room temperature is a good starting point, but heating may be required) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Workflow for Base-Mediated N-Alkylation

setup 1. Reaction Setup - Pyrazole (1 eq) - Anhydrous Solvent (e.g., DMF) - Inert Atmosphere (N₂ or Ar) base_add 2. Base Addition - Add Base (e.g., K₂CO₃, 1.5-2.0 eq) - Stir for 15-30 min setup->base_add alkyl_add 3. Alkylating Agent - Add R-X (1.1 eq) - Dropwise if exothermic base_add->alkyl_add reaction 4. Reaction - Stir at RT or heat - Monitor by TLC/LC-MS alkyl_add->reaction workup 5. Aqueous Workup - Quench with H₂O - Extract with organic solvent reaction->workup purify 6. Purification - Dry, concentrate - Column Chromatography workup->purify

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

References

  • Mallin, H., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available from: [Link]

  • Hassan, M. E. (1997). PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. HETEROCYCLES, 45(3), 449. Available from: [Link]

  • Pace, V., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3393. Available from: [Link]

  • Martins, M. A. P., et al. (2018). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Green Chemistry in Graduate and Undergraduate Education. Royal Society of Chemistry. Available from: [Link]

  • Unknown Author. (2025). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available from: [Link]

  • Pace, V., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]

  • Gosselin, F., et al. (2010). Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4893. Available from: [Link]

  • Kumar, A., et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry, 8(6), 823-828. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available from: [Link]

  • Cerea, M., et al. (2015). Process for the regioselective synthesis of pyrazoles. Google Patents. WO2015097658A1.
  • Longworth, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1956. Available from: [Link]

  • Chen, Y., et al. (2021). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis & Impurity Management of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that managing the critical quality attributes (CQAs) of halogenated heterocyclic intermediates is paramount. The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole presents unique challenges, primarily revolving around regioselective debromination and the suppression of alkylation side-reactions[1],[2].

This guide provides a self-validating framework to troubleshoot, quantify, and eliminate impurities during your synthetic workflows.

Mechanistic Workflow & Impurity Pathway

To effectively control impurities, we must first map their origins. The standard synthetic route involves the exhaustive bromination of 1H-pyrazole, followed by regioselective C-4 debromination, and finally, N-alkylation[1]. The diagram below illustrates the main synthetic pathway and the branching points where critical impurities emerge.

ImpurityPathway SM 1H-Pyrazole R1 Bromination (Br2) SM->R1 Int1 3,4,5-Tribromopyrazole R2 Regioselective Debromination Int1->R2 Int2 3,5-Dibromopyrazole R3 N-Alkylation Int2->R3 Product 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Imp1 Under-brominated Pyrazoles Imp2 Unreacted 3,4,5-Tribromopyrazole Imp2->R3 Carryover Imp3 3,4,5-Tribromo-1-(cyclopropylmethyl)pyrazole Imp4 Homoallyl Impurity (Ring-opening) R1->Int1 Main Pathway R1->Imp1 Incomplete Rxn R2->Int2 Main Pathway R2->Imp2 Incomplete Rxn R3->Product Main Pathway R3->Imp3 Alkylation of Impurity R3->Imp4 Side Rxn (Rearrangement)

Workflow of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole synthesis and primary impurity origins.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why am I seeing high levels of 3,4,5-tribromopyrazole carryover in my final alkylated product?

Causality: This is a direct result of incomplete C-4 debromination during the synthesis of the 3,5-dibromopyrazole intermediate[1]. The C-4 position is selectively debrominated because, during metal-halogen exchange (e.g., using n-BuLi), the resulting C-4 carbanion is sterically accessible and stabilized by the adjacent electron-withdrawing bromines. However, if cryogenic temperatures (-78 °C) are not strictly maintained, or if the sodium sulfite reductive method is used without sufficient heating (requires 160–180 °C), the reaction stalls. Consequence: Unreacted 3,4,5-tribromopyrazole carries over and undergoes N-alkylation to form 3,4,5-tribromo-1-(cyclopropylmethyl)pyrazole. This impurity is highly lipophilic and nearly impossible to separate from the API intermediate via standard crystallization.

Q2: What causes the formation of the but-3-en-1-yl (homoallyl) impurity during the N-alkylation step?

Causality: Cyclopropylmethyl halides are classic substrates prone to ring-opening rearrangements. Under ideal S_N2 conditions, the cyclopropylmethyl group transfers intact. However, if the reaction temperature exceeds 80 °C, or if Lewis acidic impurities (such as residual metal salts from previous steps) are present, the cyclopropylmethyl electrophile can undergo rearrangement to a but-3-en-1-yl (homoallyl) carbocation/radical before alkylating the pyrazole[3]. Solution: Maintain strict S_N2 conditions using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at controlled temperatures (60 °C max).

Q3: How can I avoid regiochemical mixtures or over-alkylation during the final step?

Causality: Alkylation of asymmetric pyrazoles typically yields a mixture of regioisomers[4]. Fortunately, 3,5-dibromopyrazole is a symmetric tautomeric system; thus, N-alkylation inherently yields a single regioisomer. Over-alkylation (forming a quaternary ammonium salt) is completely suppressed because the strong electron-withdrawing effect of the two bromine atoms drastically reduces the nucleophilicity of the second nitrogen atom[2].

Quantitative Impurity Tracking

To maintain E-E-A-T standards in your analytical lab, utilize the following quantitative tracking table. These parameters ensure that your UPLC/MS methods are calibrated to detect the specific mechanistic byproducts of this route.

Impurity NameStructural DescriptionOrigin / CausalityDetection (Typical RRT)Acceptance Criteria
3,4-Dibromopyrazole Under-brominated intermediateIncomplete initial bromination of 1H-pyrazole.0.75 (UPLC-UV)< 0.15% (Area)
3,4,5-Tribromopyrazole Over-brominated intermediateIncomplete C-4 reductive debromination.0.85 (UPLC-UV)< 0.10% (Area)
Homoallyl Impurity 3,5-Dibromo-1-(but-3-en-1-yl)pyrazoleRing-opening of the cyclopropylmethyl group during S_N2.1.05 (LC-MS)< 0.50% (Area)
Tribromo-alkylated 3,4,5-Tribromo-1-(cyclopropylmethyl)pyrazoleAlkylation of carried-over tribromopyrazole.1.20 (LC-MS)< 0.10% (Area)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Physical and visual cues are embedded within the steps to ensure the chemistry is proceeding as mechanistically intended.

Protocol A: Regioselective Synthesis of 3,5-Dibromopyrazole (Reductive Method)

This method avoids the cryogenic constraints of n-BuLi metal-halogen exchange, utilizing a thermodynamically driven reduction[1].

  • Charge: To a pressure-rated reactor, add 3,4,5-tribromopyrazole (1.0 eq) and sodium sulfite (Na₂SO₃, 3.0 eq).

  • Solvation: Add dimethylacetamide (DMAc) to form a heterogeneous suspension (approx. 5 volumes).

  • Reaction: Heat the mixture to 160–180 °C.

    • Self-Validation Check: As the reaction proceeds, the suspension will alter in physical appearance as the tribromopyrazole is consumed and inorganic salts exchange.

  • Monitoring: Stir for 5 hours. Sample for UPLC analysis; proceed only when 3,4,5-tribromopyrazole is < 0.1%.

  • Workup: Cool to 20 °C. Dilute with water (10 volumes) to dissolve inorganic salts, and extract with EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3,5-dibromopyrazole.

Protocol B: N-Alkylation with Cyclopropylmethyl Bromide

This S_N2 protocol is optimized to suppress homoallyl rearrangement.

  • Charge: In a clean, dry flask, dissolve 3,5-dibromopyrazole (1.0 eq) in anhydrous DMF (4 volumes). Add finely powdered K₂CO₃ (2.0 eq).

  • Addition: Cool the mixture to 0–5 °C. Add cyclopropylmethyl bromide (1.10 eq) dropwise over 30 minutes.

    • Self-Validation Check: Keeping the temperature low during addition prevents exothermic spikes that trigger cyclopropyl ring-opening.

  • Reaction: Warm the mixture to 60 °C and stir for 8 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) will show the complete disappearance of the highly polar N-H pyrazole spot (R_f ~0.2) and the appearance of a highly lipophilic product spot (R_f ~0.7).

  • Workup: Cool to room temperature and quench by slowly pouring into ice water (15 volumes). The product will typically precipitate as an off-white solid. Filter, wash with cold water to remove residual DMF, and dry under vacuum.

References

  • Brown, K., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, ACS Publications, 2023.[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, ACS Publications, 2012.[Link]

  • Claramunt, R. M., et al. "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Sciforum, 2006. [Link]

  • "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules, MDPI, 2022.[Link]

Sources

Technical Support Center: 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking robust, scalable, and alternative synthetic routes for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole .

Below, you will find a mechanistic workflow, troubleshooting FAQs, self-validating protocols, and quantitative data to help you bypass common synthetic bottlenecks such as cryogenic limitations and regioselectivity failures.

I. Mechanistic Workflow & Route Alternatives

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole relies heavily on the efficient generation of the symmetric intermediate, 3,5-dibromopyrazole . Because direct dibromination of pyrazole yields the 3,4,5-tribromo derivative, selective C-4 debromination or alternative cyclization/decarboxylation strategies are required before N-alkylation.

SyntheticRoutes Pyrazole 1H-Pyrazole Tribromo 3,4,5-Tribromopyrazole Pyrazole->Tribromo Br2 / H2O Dibromo 3,5-Dibromopyrazole Tribromo->Dibromo n-BuLi (Flow) OR Na2SO3 (Batch) Product 3,5-Dibromo-1- (cyclopropylmethyl)pyrazole Dibromo->Product Cyclopropylmethyl bromide NaH / THF Ester Pyrazole-3-carboxylate DibromoEster 3,5-Dibromopyrazole- 4-carboxylate Ester->DibromoEster Bromination DibromoEster->Dibromo Saponification & Decarboxylation

Caption: Synthetic pathways to 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole highlighting key intermediates.

II. Troubleshooting Lab & FAQs

Q1: Why is the standard cryogenic debromination of 3,4,5-tribromopyrazole failing upon scale-up? A: The standard route utilizes n-butyllithium or n-hexyllithium at -78 °C to induce a regioselective metal-halogen exchange at the C-4 position. In batch reactors, poor heat transfer during this highly exothermic lithiation leads to localized warming. This thermal instability causes premature protonation or undesired ring-opening side reactions. Solution: Transition to a continuous flow reactor . According to [1], mixing 3,4,5-tribromopyrazole with n-hexyllithium in a microchannel mixer at -46 to -52 °C provides rapid heat dissipation. This allows for rapid, scalable C-4 debromination without the strict -78 °C batch constraints.

Q2: Are there non-cryogenic alternative routes to synthesize the 3,5-dibromopyrazole intermediate? A: Yes. Cryogenic limitations can be bypassed entirely by utilizing either reductive dehalogenation or decarboxylation strategies:

  • Reductive Method: Treatment of 3,4,5-tribromopyrazole with sodium sulfite (Na₂SO₃) in dimethylacetamide at 160–180 °C. The sulfite acts as a reducing agent, selectively attacking the more sterically hindered and electronically susceptible C-4 position[1].

  • Decarboxylation Method: Bromination of a pyrazole-3-carboxylate ester yields 3,5-dibromopyrazole-4-carboxylate. A one-pot saponification and decarboxylation at 120 °C yields 3,5-dibromopyrazole efficiently, keeping operations within standard industrial vessel limits (-20 to 120 °C)[2].

Q3: How do I ensure complete N-alkylation with cyclopropylmethyl bromide without forming undesired regioisomers? A: 3,5-Dibromopyrazole is a symmetric molecule (tautomerism makes N1 and N2 equivalent), meaning N-alkylation will only yield one regioisomer[3]. However, the electron-withdrawing bromine atoms at C3 and C5 significantly reduce the nucleophilicity of the pyrazole nitrogen. Solution: You must use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF) to irreversibly and fully deprotonate the pyrazole before adding the electrophile. Milder bases (like K₂CO₃) will result in sluggish kinetics and incomplete conversion unless pushed with elevated temperatures and catalytic KI (in situ Finkelstein reaction).

III. Quantitative Data: Route Comparison

The following table summarizes the operational metrics for the various methods of generating the critical 3,5-dibromopyrazole intermediate prior to N-alkylation.

Synthesis MethodKey ReagentsOperating Temp.YieldScalability / Constraints
Batch Lithiation n-BuLi or n-HexLi, THF-78 °C65–72%Poor; limited by cryogenic heat transfer.
Flow Lithiation n-HexLi, THF/Toluene-46 to -52 °C~82%Excellent; requires microchannel flow reactor.
Reductive Batch Na₂SO₃, DMAc, H₂O160–180 °C82%Good; requires high-temp vessels and strenuous workup.
Decarboxylation H₂SO₄, H₂O (post-saponification)120 °C67%Excellent; fits standard -20 to 120 °C plant equipment.

IV. Self-Validating Experimental Protocols

Protocol A: Continuous Flow Synthesis of 3,5-Dibromopyrazole

Causality: Flow chemistry ensures instantaneous mixing and superior heat transfer, preventing the degradation of the lithiated intermediate[1].

  • Preparation of Streams:

    • Stream A: Dissolve 3,4,5-tribromopyrazole (0.225 M) in a mixture of THF and Toluene (6:1 v/v).

    • Stream B: Dilute n-hexyllithium (2.5 M in hexanes) with heptane to create a 1.0 M solution.

  • Flow Execution: Pump Stream A (10.0 mL/min) and Stream B (4.60 mL/min) into a 2 mL glass microchannel mixer submerged in a dry ice/acetone bath maintained between -46 °C and -52 °C.

  • In-Line Quenching (Self-Validation): Direct the reactor effluent immediately into a receiver flask containing saturated aqueous NH₄Cl. Validation: The immediate cessation of color (if any formed) and phase separation indicates successful quenching of the organolithium species.

  • Workup: Adjust the receiver flask to pH 8 using 1 N NaOH. Separate the organic phase, wash with brine, and concentrate under reduced pressure. Slurry the residue in water/n-heptane (1:1), filter, and dry to isolate the white solid product.

Protocol B: N-Alkylation to 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Causality: Pre-forming the sodium pyrazolide salt ensures maximum nucleophilicity, overcoming the deactivating effects of the dual bromine substituents.

  • Deprotonation: Charge a dry, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq). Suspend in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Salt Formation: Dropwise add a solution of 3,5-dibromopyrazole (1.0 eq) in THF.

    • Self-Validation (IPC 1): Monitor for hydrogen gas evolution. A transition from a cloudy suspension to a clear/translucent solution indicates complete formation of the sodium pyrazolide salt. Stir for 30 minutes after bubbling ceases.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Reaction Monitoring (IPC 2): Quench a 0.1 mL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Validation: The starting material (highly polar N-H) will appear as a low-Rf spot. The product is neutral and will elute much higher. LC-MS will confirm the mass transition from 225.87 m/z to ~279.95 m/z.

  • Isolation: Quench the bulk reaction with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

V. References

  • Brown, K., Huang, Y., Knopf, K., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, American Chemical Society, 2023. URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Core Diagnostics: Why is my Pyrazole Derivative Insoluble? (FAQs)

Q1: Why do pyrazole starting materials frequently exhibit poor solubility in both aqueous and organic media? A1: The poor solubility of pyrazole derivatives is a thermodynamic consequence of their molecular structure. The pyrazole ring is highly planar and aromatic, which promotes strong intermolecular interactions such as π-π stacking and extensive intermolecular hydrogen bonding. Specifically, the pyrazole core acts as both a hydrogen-bond donor (at N-1) and an acceptor (at N-2) 1[1]. These strong cohesive forces result in a high crystal lattice energy 2[2]. For a solvent to dissolve the compound, its solvation energy must overcome this lattice energy. Furthermore, the presence of non-polar substituents can drastically reduce aqueous solubility by increasing the compound's lipophilicity (LogP) 3[3].

Q2: How does temperature thermodynamically influence pyrazole solubility? A2: The dissolution of solid pyrazoles in organic solvents is generally an endothermic process, meaning solubility increases with temperature2[2]. Added thermal energy disrupts the intermolecular hydrogen bonds holding the crystal lattice together. For instance, the solubility of 1H-pyrazole in cyclohexane increases dramatically from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C 2[2].

Q3: Can structural modifications resolve inherent solubility issues early in the drug development pipeline? A3: Yes. If physical formulation techniques fail, structural optimization is required. Proven strategies include:

  • Bioisosteric Replacement: Replacing traditional rings with fused pyrazole systems (e.g., 1H-imidazo[1,2-b]pyrazole as an indole isostere) has been shown to significantly improve solubility in physiological aqueous media 4[4].

  • Prodrugs: Transiently masking the hydrogen-bonding functional groups reduces lattice energy, forming a more soluble prodrug that cleaves in vivo5[5].

  • Modulating Polarity: Adding specific substituents (like amino or methyl groups) can disrupt rigid crystal packing and alter the molecule's polarity and water solubility 3[3].

Troubleshooting Workflows & Solubilization Strategies

When facing a stubborn pyrazole starting material in the reactor, follow this logical progression to achieve solubilization without compromising the chemical integrity of your reaction.

SolubilizationWorkflow Start Insoluble Pyrazole Starting Material CheckIon Check pKa: Is it ionizable? Start->CheckIon SaltForm pH Adjustment & Salt Formation CheckIon->SaltForm Yes (Acidic/Basic) CheckTemp Check Thermal Stability: Can it be heated? CheckIon->CheckTemp No (Neutral) HeatSol Elevate Temp & Hot Filtration CheckTemp->HeatSol Yes CoSolvent Binary Co-Solvent System (e.g., DMSO/H2O) CheckTemp->CoSolvent No / Insufficient Hydrotrope Add Hydrotropes (e.g., NaPTS) CoSolvent->Hydrotrope Still Insoluble (Aqueous) ChemMod Structural Modification (Prodrug / Isostere) Hydrotrope->ChemMod Fails

Stepwise troubleshooting workflow for solubilizing pyrazole derivatives during synthesis.

Strategy A: Co-Solvent Systems and Hydrotropes

Using a binary co-solvent system modulates the dielectric constant of the medium. For aqueous reactions, adding a water-miscible organic solvent (like DMSO or ethanol) disrupts the water network and lowers the polarity barrier 6[6]. If organic solvents are strictly prohibited, hydrotropes like sodium p-toluenesulfonate (NaPTS) can be used to increase the aqueous solubility of poorly soluble organic compounds 6[6].

Strategy B: pH Adjustment and Salt Formation

Pyrazoles are weakly basic and can be protonated at the N-2 position by strong acids 1[1]. If your derivative contains additional ionizable groups, adjusting the pH to form a salt drastically decreases the lattice energy and increases ion-dipole interactions with water5[5].

Quantitative Data: Solvent Selection & Enhancement Comparison

Choosing the right solvent class is the first line of defense. The table below synthesizes the expected solubility profiles and enhancement strategies for pyrazole derivatives.

Solvent / StrategyMechanism of ActionEfficacy / Suitability for PyrazolesLimitations
Aprotic Dipolar (DMSO, DMF) High dielectric constant; disrupts intermolecular H-bonds.High. Excellent for cyclocondensation reactions 6[6].High boiling points make solvent removal difficult under vacuum 6[6].
Polar Protic (EtOH, MeOH) Forms competitive H-bonds with the pyrazole nitrogen atoms.Moderate to High. Frequently used for room-temperature synthesis 6[6].Can interfere with moisture-sensitive reagents (e.g., Grignards) 6[6].
Non-Polar (Toluene, Hexane) Solvates highly lipophilic, heavily substituted pyrazoles.Low to Moderate. Highly dependent on specific substituents 6[6].Fails for unsubstituted or highly polar pyrazole rings 6[6].
Temperature Elevation Provides thermal energy to overcome crystal lattice energy.High. Increases solubility exponentially (e.g., 10x in cyclohexane) 2[2].Risk of thermal degradation of sensitive functional groups.
Hydrotropes (NaPTS) Aggregates around the solute, bridging polar/non-polar interfaces.Moderate. Good for purely aqueous green-chemistry workflows 6[6].Requires removal of the hydrotrope during downstream workup.

Standard Operating Protocols (SOPs)

Protocol 1: Binary Solvent Recrystallization (The "Good/Poor" Solvent Method)

This self-validating protocol ensures that the pyrazole derivative is fully solubilized for purification, utilizing the thermodynamic principle of temperature-dependent solubility 5[5].

Materials:

  • Crude pyrazole derivative.

  • "Good" solvent (e.g., Ethanol or Acetone) 6[6].

  • "Poor" solvent (e.g., Water)2[2].

  • Magnetic stirrer with a heating mantle.

Step-by-Step Methodology:

  • Initial Solubilization: Place the crude pyrazole in a round-bottom flask. Add a minimal volume of the "good" solvent (e.g., ethanol).

  • Thermal Disruption: Heat the suspension to just below the boiling point of the "good" solvent while stirring continuously. If the solid does not dissolve, add small aliquots of the "good" solvent until complete dissolution is achieved.

  • Hot Filtration: If insoluble impurities remain, rapidly filter the hot solution through a pre-warmed fritted funnel to prevent premature crystallization 5[5].

  • Inducing Turbidity: Return the clear filtrate to the heat source. Slowly add the "poor" solvent (e.g., hot water) dropwise until a faint, persistent cloudiness (turbidity) appears5[5]. This indicates the saturation point has been reached.

  • Clearing: Add just enough "good" solvent (1-2 drops) to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature, then transfer to an ice bath. The controlled cooling reduces thermal energy, allowing the pyrazole molecules to re-establish hydrogen bonds and form pure crystals.

  • Isolation: Filter the purified crystals under a vacuum and wash with a cold mixture of the binary solvent.

Protocol 2: In Situ Salt Formation for Aqueous Workup

Exploiting the weakly basic nature of the pyrazole ring to prevent the compound from "crashing out" during aqueous extraction2[2].

Step-by-Step Methodology:

  • Assessment: Verify the pKa of your pyrazole derivative. The N-2 atom typically requires a strong acid for protonation 1[1].

  • Acidification: During the aqueous workup of an organic reaction mixture, add a dilute strong acid (e.g., 1M HCl) to the aqueous phase.

  • Phase Transfer: Vigorously mix the biphasic system. The acid protonates the pyrazole, converting it into a highly water-soluble hydrochloride salt, which migrates into the aqueous layer.

  • Separation: Separate the organic layer (containing non-basic impurities) and discard or set aside.

  • Neutralization (Free-basing): To recover the neutral pyrazole, slowly add a base (e.g., saturated NaHCO3 or 1M NaOH) to the aqueous layer until the pH is neutralized. The pyrazole will precipitate out of the solution as its solubility drops 2[2].

  • Extraction: Extract the newly precipitated free-base pyrazole with a fresh organic solvent (e.g., Dichloromethane) 5[5].

References

  • BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. "Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Chemical Science (RSC Publishing). "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole...
  • National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Institutes of Health (NIH). "Structural Optimization and Biological Activity of Pyrazole Derivatives...

Sources

minimizing byproduct formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the chemical causality behind byproduct formation and provide field-proven, self-validating protocols to ensure high-yield, regioselective pyrazole synthesis.

Core Mechanisms of Byproduct Formation

The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—remains the most prevalent method for constructing the pyrazole core[1]. However, it is notoriously prone to byproduct formation. Understanding the kinetic and thermodynamic pathways is critical to controlling the reaction.

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl carbon, leading to a difficult-to-separate mixture of 3- and 5-substituted pyrazoles[1].

  • Di-addition Intermediates: Recent transient flow kinetic studies have revealed that the reaction does not follow simple first-order kinetics under neutral conditions. High local concentrations of hydrazine trigger an autocatalytic pathway, resulting in an unexpected di-addition byproduct rather than the desired mono-addition intermediate[2].

  • Pyrazolines: The final dehydration of the hydroxylpyrazolidine intermediate to form the aromatic pyrazole is the rate-determining step at neutral pH[2]. Incomplete dehydration traps the reaction at the pyrazoline stage[1].

Pathway Diketone Unsymmetrical 1,3-Diketone MonoAdd Hydroxylpyrazolidine (Mono-addition) Diketone->MonoAdd Nucleophilic Attack Hydrazine Substituted Hydrazine Hydrazine->MonoAdd DiAdd Di-addition Intermediate MonoAdd->DiAdd Excess Hydrazine (High Local Conc.) Pyrazoline Pyrazoline (Incomplete Dehydration) MonoAdd->Pyrazoline Neutral pH (Rate-Limiting) Regio1 3-Substituted Pyrazole (Major Regioisomer) Pyrazoline->Regio1 Dehydration (Acidic) Regio2 5-Substituted Pyrazole (Minor Regioisomer) Pyrazoline->Regio2 Competing Pathway

Logical relationship of byproduct formation in the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Knorr synthesis yields an inseparable mixture of 3- and 5-substituted regioisomers. How do I force regioselectivity? Causality: In a standard Knorr synthesis, the primary amine of the hydrazine attacks the most electrophilic carbonyl[1]. If the electronic differences between the two carbonyls are marginal, nucleophilic attack occurs at both sites, generating regioisomers[2]. Solution: You must electronically bias the substrate. By appending an electron-withdrawing group (EWG) adjacent to one carbonyl, you selectively activate it, forcing the initial nucleophilic attack to occur exclusively at that site. This approach has been proven to yield a single regioisomer[3]. Alternatively, utilize an Eliminative Nitrilimine-Alkene Cycloaddition (ENAC), which bypasses the Knorr mechanism entirely and provides complete regioselectivity[4].

Q2: I am observing a persistent yellow/red discoloration in my reaction mixture and a mass corresponding to [M + Hydrazine]. What is this? Causality: Colored impurities and anomalous masses are classic indicators of unreacted hydrazine side reactions[1]. Transient flow methodologies have shown that high local concentrations of hydrazine lead to the formation of a di-addition intermediate[2]. Solution: Transition from batch addition to a controlled continuous flow or strict dropwise addition to maintain a low steady-state concentration of hydrazine[2]. During workup, incorporate a 1 M HCl acidic wash to protonate any residual hydrazine, rendering it water-soluble for easy phase separation[1].

Q3: My NMR shows a pyrazoline intermediate instead of the fully aromatic pyrazole. How do I drive the reaction to completion? Causality: The formation of the pyrazole ring requires a final dehydration step. Under neutral pH conditions, this dehydration is rate-limiting and can stall, leaving you with pyrazolines[2]. Solution: Acid catalysis is required to facilitate the elimination of water. Introduce an acidic environment (e.g., 1 M HCl or TFA in DCM) to accelerate dehydration and drive the aromatization to completion[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be self-validating—meaning they contain built-in analytical checks to confirm the success of each step before proceeding.

Protocol A: EWG-Biased Regioselective Knorr Synthesis

This protocol utilizes electronic biasing to prevent regioisomer formation and controlled addition to prevent di-addition[2][3].

  • Substrate Activation: Dissolve the EWG-activated 1,3-diketone in a volatile organic solvent (e.g., ethanol).

    • Validation Check: IR spectroscopy should confirm the activated carbonyl stretch.

  • Controlled Condensation: Add the substituted hydrazine strictly dropwise (or via syringe pump) to maintain a low steady-state concentration. Reflux the mixture.

    • Validation Check: In-line IR or TLC should confirm the disappearance of the diketone without the appearance of the di-addition mass[2].

  • Acid-Catalyzed Dehydration: Add an equal volume of 1 M HCl to the reaction mixture to drive the rate-limiting dehydration step and protonate unreacted hydrazine[1][3].

    • Validation Check: The reaction mixture should transition from a complex intermediate mixture to a single product spot on TLC.

  • Isolation: Extract the aqueous layer with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

    • Validation Check: GC-MS must show a single peak corresponding to the desired pyrazole mass, confirming the absence of regioisomers[1].

Protocol Step1 Step 1 EWG-Diketone Prep Step2 Step 2 Controlled Hydrazine Addition (Flow) Step1->Step2 Step3 Step 3 Acidic Dehydration (1M HCl) Step2->Step3 Step4 Step 4 Phase Separation & Validation Step3->Step4

Self-validating workflow for regioselective pyrazole synthesis minimizing di-addition.

Protocol B: Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)

For fully substituted (1,3,4,5-tetrasubstituted) pyrazoles where Knorr synthesis fails entirely, ENAC provides a robust alternative[4].

  • Dipole Generation: Generate nitrilimines in situ from hydrazonyl halides using a mild base.

  • Cycloaddition: React the nitrilimines with enaminones (dipolarophiles) in an eco-compatible solvent (e.g., ionic liquids)[4].

  • Isolation: Extract the product. The ionic liquid can be recovered and reused for up to six cycles without losing efficiency[4].

    • Validation Check: NMR spectroscopy will show a single set of peaks, confirming 100% regioselectivity with zero pyrazoline byproducts[4].

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various pyrazole synthesis strategies, highlighting the trade-offs between methodology and byproduct profiles.

Synthesis StrategyRegioselectivityMajor ByproductsTypical YieldValidation MetricReference
Standard Knorr (Batch) Poor (Mixture)Pyrazolines, Di-addition40–60%Multiple TLC spots[1],[2]
Transient Flow Knorr ModerateMinimal di-addition60–80%In-line IR[2]
EWG-Biased Knorr Excellent (Single Isomer)None detected52–85%Single GC-MS peak[3]
ENAC (1,3-Dipolar) Complete (100%)None>85%NMR (Single set of peaks)[4]

Sources

impact of temperature on the synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting the Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, chemists, and drug development professionals optimizing the N-alkylation of 3,5-dibromopyrazole. Here, we bridge the gap between theoretical reaction mechanisms and benchtop execution, focusing specifically on the critical variable of temperature.

Application Scientist Briefing: The Thermal Dilemma

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole relies on the nucleophilic substitution (SN2) of a deprotonated pyrazole anion with an alkylating agent (cyclopropylmethyl bromide). Because 3,5-dibromopyrazole is symmetric, regioselectivity between the N1 and N2 positions is not a concern; both pathways yield the identical target molecule.

However, the cyclopropylmethyl moiety introduces severe temperature sensitivity into the workflow. At elevated temperatures, the highly strained three-membered cyclopropane ring becomes susceptible to 1[1]. The developing positive charge or radical character during the transition state can trigger a rapid ring-expansion to cyclobutyl derivatives or ring-opening to homoallyl byproducts[1]. Therefore, strict kinetic control (0 °C to 25 °C) is mandatory to suppress these thermodynamic sinks and prevent the degradation of the alkylating agent.

Workflow Visualization

G SM 3,5-Dibromopyrazole Anion Deprotonated Pyrazole Anion SM->Anion 0°C Exothermic Base NaH (Base) in THF Base->Anion 0°C Exothermic LowTemp 0°C to 25°C (Kinetic Control) Anion->LowTemp + Cyclopropylmethyl Bromide HighTemp > 60°C (Thermodynamic / Strain Release) Anion->HighTemp + Cyclopropylmethyl Bromide Target 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (Target Product) LowTemp->Target SideProduct Homoallyl / Cyclobutyl Byproducts (Rearrangement) HighTemp->SideProduct

Figure 1: Temperature-dependent reaction pathways for the N-alkylation of 3,5-dibromopyrazole.

Quantitative Performance Data

The following table summarizes the causal relationship between reaction temperature, conversion efficiency, and byproduct formation during the N-alkylation process.

Temperature RangeReaction TimeConversion RateTarget Product YieldPrimary Byproducts
0 °C to 5 °C 3 - 4 hours> 95%90 - 95% Trace unreacted starting material
20 °C to 25 °C (RT) 1 - 2 hours> 98%85 - 90% Trace over-alkylation (pyrazolium salts)
> 60 °C < 1 hour100%< 50% Homoallyl/cyclobutyl rearranged isomers
Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol utilizes Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) under strict temperature control. This system is self-validating: the cessation of hydrogen gas evolution serves as a direct visual indicator of complete deprotonation.

Phase 1: Anion Generation (0 °C)

  • Purge & Prep: Flush a dry, round-bottom flask with inert gas (N2 or Argon). Add NaH (60% dispersion in mineral oil, 2.5 equivalents) and suspend in anhydrous THF.

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the solvent to equilibrate to 0 °C for 15 minutes.

  • Controlled Addition: Dissolve 3,5-dibromopyrazole (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension to manage the highly exothermic deprotonation safely.

  • Validation: Stir at 0 °C for 1 hour. The reaction is ready for the next phase when H2 bubbling ceases, indicating quantitative formation of the nucleophilic pyrazole anion[2].

Phase 2: Electrophilic Alkylation (0 °C to 15 °C) 5. Alkylation: Add cyclopropylmethyl bromide (1.2 to 3.0 equivalents) dropwise to the 0 °C mixture. 6. Kinetic Stirring: Maintain the reaction at 0 °C for 3 hours. If TLC/LC-MS monitoring indicates incomplete conversion, allow the mixture to slowly warm to no higher than 15 °C[3]. 7. Quenching: Quench the reaction carefully with cold water or saturated aqueous NH4Cl to neutralize any unreacted NaH before proceeding to standard ethyl acetate extraction.

Troubleshooting Guides & FAQs

Q: My reaction is generating multiple spots on TLC with similar Rf values to the product. What went wrong? A: This is the hallmark of thermal rearrangement. If your reaction temperature exceeded 40–60 °C, the cyclopropylmethyl group likely underwent ring-expansion or ring-opening, yielding cyclobutyl or homoallyl pyrazole isomers[1]. Because these isomers share the same molecular weight and nearly identical polarities to the target compound, separating them via column chromatography is exceptionally difficult. Solution: Discard the batch and repeat the protocol, strictly maintaining the temperature at 0 °C to 15 °C.

Q: Can I substitute NaH/THF with K2CO3/DMF to avoid strict anhydrous conditions? A: While2 is a standard base for pyrazole N-alkylation, it is a weaker base than NaH and often requires heating (60 °C - 80 °C) in polar aprotic solvents to achieve reasonable reaction rates[2]. As established, heating this specific cyclopropyl-containing alkylating agent leads to severe byproduct formation. If you must avoid NaH, use Cesium Carbonate (Cs2CO3) at room temperature, as its higher solubility and basicity can drive the reaction without thermal activation.

Q: Why do I see a drop in yield if I leave the reaction stirring overnight at room temperature? A: Extended reaction times at room temperature increase the risk of over-alkylation (forming quaternary pyrazolium salts) or gradual degradation of the cyclopropyl ring. The optimal kinetic window is3[3]. Always monitor reaction progression via LC-MS rather than relying on arbitrary overnight stirring.

Q: Why is the deprotonation step strictly maintained at 0 °C? A: The reaction between NaH and the acidic N-H proton of 3,5-dibromopyrazole is highly exothermic. If performed at room temperature, the localized heat generated can prematurely degrade the starting materials or cause the THF solvent to boil, creating a safety hazard and reducing the overall efficiency of the anion generation.

References
  • Title: US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives Source: Google Patents URL
  • Title: Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate Source: Arkivoc URL: [Link]

Sources

Validation & Comparative

comparative analysis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to determine their viability for complex drug discovery programs. The pyrazole nucleus is an undeniably privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to COX-2 inhibitors (e.g., celecoxib)[1].

When designing a library around the pyrazole core, the choice of substituents dictates not only the synthetic trajectory but also the pharmacokinetic destiny of the final drug candidate. In this guide, we will conduct an in-depth comparative analysis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole against its simpler derivatives, exploring the structural rationale, physicochemical profiling, and the causality behind its late-stage functionalization protocols.

Structural Rationale & Physicochemical Profiling

To understand the value of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, we must compare it against its unsubstituted and methyl-substituted analogs. The addition of the cyclopropylmethyl group is not merely a steric choice; it is a calculated pharmacokinetic optimization.

Table 1: Comparative Physicochemical Profiling
Property3,5-Dibromopyrazole3,5-Dibromo-1-methylpyrazole3,5-Dibromo-1-(cyclopropylmethyl)pyrazole
Molecular Weight 225.87 g/mol 239.90 g/mol 279.96 g/mol
Estimated cLogP ~2.0~2.5~3.6
TPSA (Topological Polar Surface Area) 28.69 Ų17.82 Ų17.82 Ų
H-Bond Donors 100
H-Bond Acceptors 222
Primary Synthetic Use Base scaffold, symmetrical couplingBasic functionalizationAdvanced library generation
Pharmacokinetic Profile High clearance, poor membrane permeabilitySusceptible to rapid N-demethylationHigh metabolic stability, BBB penetrant

The Causality of the Cyclopropylmethyl Group: Unsubstituted pyrazoles possess a free N-H bond, which acts as a hydrogen bond donor, increasing the TPSA and often limiting blood-brain barrier (BBB) permeability. While N-methylation solves the permeability issue by capping the H-bond donor, N-methyl groups are notorious metabolic liabilities, highly susceptible to rapid oxidative demethylation by hepatic CYP450 enzymes.

The cyclopropylmethyl group solves both issues. It increases lipophilicity (cLogP ~3.6) to drive binding affinity in deep hydrophobic pockets, while the steric bulk and the high s-character of the cyclopropyl C-H bonds heavily resist CYP450-mediated oxidation[2].

G NMe N-Methyl Pyrazole Scaffold CYP CYP450 Oxidation NMe->CYP Dealk Rapid N-Demethylation (Metabolic Liability) CYP->Dealk NCy N-Cyclopropylmethyl Pyrazole CYP2 CYP450 Oxidation NCy->CYP2 Stable Steric Shielding & Ring Stability (Prolonged Half-Life) CYP2->Stable

Metabolic stability comparison between N-methyl and N-cyclopropylmethyl pyrazole derivatives.

Reactivity & Late-Stage Functionalization

The 3,5-dibromo substitution pattern is a highly prized feature for diversity-oriented synthesis. It allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to rapidly generate complex di-aryl pyrazole libraries[3].

Mechanistic Causality of Regioselectivity: In 1-alkyl-3,5-dibromopyrazoles, oxidative addition of the Palladium(0) catalyst does not occur randomly. It proceeds with high preference at the C5 position . This regioselectivity is driven by two distinct factors:

  • Electronic Activation: The inductive electron-withdrawing effect of the adjacent N1 nitrogen weakens the C5-Br bond compared to the C3-Br bond.

  • Steric Relief: The oxidative addition at C5 relieves the severe steric strain between the bulky C5-bromine atom and the N1-cyclopropylmethyl group.

This predictable reactivity allows chemists to selectively couple a partner group at C5, leaving the C3-bromo position intact for a subsequent, orthogonal coupling reaction[4].

G SM 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (Starting Material) Reag1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O, 80°C SM->Reag1 Step 1: C5-Selective Int 5-Aryl-3-bromo-1-(cyclopropylmethyl)pyrazole (Major Intermediate) Reag1->Int Reag2 Pd(dppf)Cl2, Ar'-B(OH)2 K3PO4, Toluene, 100°C Int->Reag2 Step 2: C3-Coupling Prod 3,5-Diaryl-1-(cyclopropylmethyl)pyrazole (Final Product) Reag2->Prod

Regioselective sequential Suzuki-Miyaura coupling workflow for 3,5-dibromopyrazoles.

Experimental Protocol: Self-Validating Regioselective Suzuki-Miyaura Coupling

To harness the C5-selectivity of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, strict control over reaction conditions is required. The following protocol is designed as a self-validating system, ensuring that over-coupling (formation of the 3,5-diaryl byproduct) is minimized.

Materials Required:
  • 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometric control prevents C3 coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 ratio)

Step-by-Step Methodology:
  • Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, the arylboronic acid, and Na2CO3.

    • Causality: Using exactly 1.05 equivalents of the boronic acid starves the reaction of the coupling partner once the C5 position has reacted, preventing the slower C3 oxidative addition from occurring.

  • Atmospheric Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) mixture via syringe.

    • Causality: Dioxane provides excellent solubility for the highly lipophilic pyrazole, while water is strictly required to dissolve the inorganic base and form the reactive arylboronate intermediate necessary for the transmetalation step.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(PPh3)4, and reseal.

  • Thermal Activation & Self-Validation: Heat the reaction mixture to 80°C. Monitor the reaction strictly via LC-MS every 2 hours.

    • Self-Validation Checkpoint: The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting material isotopic pattern (characterized by a distinct 1:2:1 tribromide/dibromide isotope cluster) and the maximization of the mono-coupled product mass [M+H]+. If the di-coupled mass appears, immediately cool the reaction to quench it.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aryl-3-bromo-1-(cyclopropylmethyl)pyrazole.

Conclusion

Compared to standard pyrazole or N-methylpyrazole derivatives, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole represents a superior building block for modern drug discovery. It perfectly balances synthetic tractability—offering highly predictable, regioselective C5/C3 functionalization—with a built-in pharmacokinetic advantage. The cyclopropylmethyl group acts as a metabolic shield, ensuring that the resulting drug libraries generated from this scaffold possess a higher probability of surviving first-pass metabolism and achieving target engagement in vivo.

References

  • - Future Medicinal Chemistry (PubMed Central)[1] 2. - The Journal of Organic Chemistry (PubMed)[4]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Cyclopropylmethyl)pyrazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the pyrazole core represents a "privileged scaffold"—a molecular framework that consistently demonstrates activity against various biological targets.[1][2] Its versatility, synthetic accessibility, and favorable drug-like properties make it a cornerstone of modern therapeutic design, particularly in the realm of protein kinase inhibitors.[2][3] Within this scaffold, the substituent at the N1 position of the pyrazole ring is a critical determinant of a compound's potency, selectivity, and pharmacokinetic profile. The choice of this substituent is not arbitrary; it is a strategic decision rooted in fundamental principles of medicinal chemistry.

This guide provides an in-depth comparison of 1-(cyclopropylmethyl)pyrazole analogs, contextualizing their performance against other N1-alkyl alternatives. We will explore the causal relationships behind experimental design choices, present supporting data from relevant studies, and provide detailed protocols to empower researchers in their own discovery efforts.

The N1-Position: A Fulcrum of Biological Activity

The N1 position of the pyrazole ring is unique. In an unsubstituted (N-H) pyrazole, the nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand into a protein's active site.[2][4] However, this N-H bond can also be a liability, leading to undesirable metabolic pathways or off-target activities. Alkylation at the N1 position removes this hydrogen bond donor capability, which can be either detrimental or beneficial, depending entirely on the target's topology.

  • Loss of Activity: In some targets, where the N1-H forms a critical hydrogen bond with the kinase hinge region or other key residues, its replacement with an alkyl group can lead to a significant drop in potency.[5]

  • Gain of Activity & Selectivity: Conversely, in many cases, filling the hydrophobic pocket near the N1 position with a suitable alkyl group can enhance van der Waals interactions, boosting potency. This substitution can also improve metabolic stability, solubility, and cell permeability. Furthermore, it can be a powerful tool for achieving selectivity, as the specific size and shape of the N1-substituent can be tailored to fit the unique contours of one kinase's active site over another.

The cyclopropylmethyl group is a particularly compelling choice for N1-substitution. It offers a unique combination of properties:

  • Lipophilicity: It is a small, lipophilic group that can favorably occupy hydrophobic pockets.

  • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to linear alkyl chains.

  • Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the methyl linker, which can pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.

Comparative Analysis of N1-Alkyl Pyrazole Analogs as HPK1 Inhibitors

To objectively assess the impact of N1-substitution, we can examine data from studies on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. While this specific study did not include a cyclopropylmethyl analog, it provides a robust dataset for comparing various other N1-alkyl groups, which serves as an essential baseline for understanding the SAR.

Compound IDN1-SubstituentHPK1 IC50 (nM)hWB IC50 (nM)Kinase Selectivity (S-Score 35)logD
6 -CH₃< 3.0200.3542.5
16a -CH₂CHF₂< 3.0210.3682.4
16b -CH₂(oxetane)101100.3851.6
16c -(CH₂)₂-morpholine8711000.3801.0

Data synthesized from a study on HPK1 inhibitors.[6] The core scaffold is a pyrazine carboxamide pyrazole.

This data clearly illustrates the profound impact of the N1-substituent. The small, relatively lipophilic methyl ( 6 ) and difluoroethyl ( 16a ) groups confer high potency.[6] In contrast, introducing the larger, more polar oxetane ( 16b ) or morpholine ( 16c ) groups significantly reduces activity, likely due to steric hindrance or unfavorable interactions within the N1-binding pocket of HPK1.[6]

Case Study: A 1-(Cyclopropylmethyl)pyrazole Analog as a JNK3 Inhibitor

While a direct side-by-side comparison is not available in the literature, we can analyze specific examples of potent 1-(cyclopropylmethyl)pyrazole analogs. A study on inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases, identified a highly potent and selective compound featuring this scaffold.[7]

Compound IDStructureTargetIC50 (nM)
8a (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3227

Data from a study on JNK3 inhibitors.[7]

The sub-micromolar potency of compound 8a underscores the viability of the 1-(cyclopropylmethyl)pyrazole core in designing effective kinase inhibitors.[7] In this complex molecule, the cyclopropylmethyl group occupies a hydrophobic pocket in the JNK3 active site, contributing favorably to the overall binding affinity.

Experimental Protocols

To facilitate further research, we provide detailed, representative methodologies for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-3-aryl-1H-pyrazole-4-carbaldehyde

This protocol describes a common synthetic route for creating a core intermediate, which can then be further elaborated. The N-alkylation step is a crucial part of this process.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Core:

    • To a solution of an appropriate aryl-substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude 3-aryl-1H-pyrazole by recrystallization or column chromatography.

  • N-Alkylation with Cyclopropylmethyl Bromide:

    • To a solution of the 3-aryl-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude 1-(cyclopropylmethyl)-3-aryl-1H-pyrazole by flash column chromatography.

  • Vilsmeier-Haack Formylation:

    • In a round-bottom flask, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 15 minutes.

    • Add a solution of the 1-(cyclopropylmethyl)-3-aryl-1H-pyrazole (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

    • Cool the mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the target aldehyde.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the potency (IC50) of a compound against a specific protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., your 1-(cyclopropylmethyl)pyrazole analog) in 1X Kinase Buffer. Perform a serial dilution to generate a range of concentrations.

    • Prepare a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.

    • Prepare a 3X solution of the target kinase in 1X Kinase Buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution to the sample wells. Add 5 µL of 1X Kinase Buffer to the "0% inhibition" (negative control) wells.

    • Add 5 µL of the 3X Eu-antibody/Alexa Fluor-tracer mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X kinase solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Visualizing Key Relationships

To better understand the concepts discussed, the following diagrams illustrate the core molecular scaffold and the general synthetic workflow.

Caption: Key positions on the pyrazole scaffold for SAR studies.

Synthesis_Workflow start 1,3-Dicarbonyl + Hydrazine pyrazole N-H Pyrazole Core start->pyrazole Cyclocondensation alkylation N-Alkylation (e.g., with (bromomethyl)cyclopropane, NaH, DMF) pyrazole->alkylation n1_pyrazole 1-(Cyclopropylmethyl)pyrazole Analog alkylation->n1_pyrazole functionalization Further Functionalization (e.g., Vilsmeier-Haack, Suzuki Coupling, Amide Coupling) n1_pyrazole->functionalization final_compounds Diverse Library of Analogs for Screening functionalization->final_compounds

Caption: General workflow for synthesizing N1-substituted pyrazole analogs.

Conclusion and Future Perspectives

The structure-activity relationship of pyrazole-based inhibitors is a complex but rewarding field of study. The N1 position is a powerful handle for tuning a compound's properties. While large, polar groups can be detrimental, smaller lipophilic substituents like methyl, difluoroethyl, and cyclopropylmethyl are often favored for achieving high potency in kinase inhibition. The 1-(cyclopropylmethyl)pyrazole scaffold, in particular, has demonstrated its value in producing potent inhibitors, leveraging the unique structural and metabolic advantages of the cyclopropylmethyl moiety.

Future work should focus on generating systematic, head-to-head comparative data for a series of N1-alkyl pyrazoles, including cyclopropylmethyl, against a panel of kinases. This would provide a clearer, quantitative understanding of the benefits of this substituent and enable more rational, data-driven design of the next generation of pyrazole-based therapeutics.

References

  • AstraZeneca. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. [Link]

  • Dandri, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Kuglstatter, G., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Huang, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wang, G., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. [Link]

  • Krishnamurthy, M., et al. (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Pal, D., & Saha, S. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & Pharmaceutical Bulletin. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]

  • Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Onnis, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • Kerman, A., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. [Link]

  • Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Gunjal, S., & Shinde, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Kumar, R., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

validation of the analytical methods for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the analytical characterization of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0).

Executive Summary & Molecular Context

3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole is a highly halogenated nitrogen heterocycle utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of the dibromo-substitution pattern imparts significant lipophilicity and unique electronic properties to the pyrazole core, while the cyclopropylmethyl group introduces steric bulk and specific degradation susceptibilities (such as ring-opening under extreme acidic stress).

As a Senior Application Scientist, I approach the analytical control of this molecule by recognizing that a single technique cannot capture its complete quality profile. This guide objectively compares orthogonal analytical modalities, provides causally justified experimental protocols, and outlines a self-validating workflow compliant with the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures (Effective June 2024)[2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires balancing sensitivity, specificity, and throughput. For pyrazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the gold standard for routine assay and purity[3], while Liquid Chromatography-Mass Spectrometry (LC-MS) is reserved for trace genotoxic impurities, and Gas Chromatography (GC-FID) is deployed for volatile residual solvents.

Table 1: Comparative Quantitative Performance Data for Pyrazole Derivative Analysis [3]

Performance ParameterRP-HPLC-UV (Primary Assay)LC-MS/MS (Trace Impurities)GC-FID (Headspace / Solvents)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0% – 102.0%90.0% – 110.0%95.0% – 105.0%
Precision (%RSD) < 1.0%< 5.0%< 5.0%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mL~5 µg/mL
Specificity High (Chromatographic)Ultimate (m/z isolation)High (for volatiles)
Typical Run Time 12 - 18 minutes5 - 10 minutes20 - 25 minutes
Mechanistic Justification for Modality Selection
  • Why RP-HPLC-UV for the Main Assay? The conjugated π -system of the pyrazole ring provides a strong, distinct UV chromophore. The heavy bromine atoms at the 3 and 5 positions significantly increase the molecule's partition coefficient (LogP). Therefore, a C18 stationary phase with a high carbon load is required to provide adequate hydrophobic retention.

  • Why GC-FID for Residual Solvents? The high molecular weight and halogenation make the parent compound non-volatile and prone to thermal degradation at high GC inlet temperatures. However, the synthesis of this compound often utilizes cyclopropylmethyl bromide and various organic solvents. Headspace GC-FID perfectly isolates these volatile impurities without injecting the heavy pyrazole matrix into the column.

MethodSelection Molecule 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Sample Matrix Q1 Target Analyte Type? Molecule->Q1 API Main Compound & Related Substances Q1->API Non-volatile Volatile Residual Solvents & Volatile Impurities Q1->Volatile Volatile HPLC RP-HPLC-UV/PDA (Assay & Purity) API->HPLC Routine Control LCMS LC-MS/MS (Genotoxic Impurities) API->LCMS Trace/Unknown GC GC-FID/MS (Headspace) Volatile->GC USP <467>

Decision matrix for selecting analytical modalities for pyrazole derivative characterization.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, every protocol must operate as a self-validating system . This means the method cannot proceed to sample analysis unless it passes built-in System Suitability Testing (SST) criteria[4].

Protocol 1: Stability-Indicating RP-HPLC-UV Method (Assay & Purity)

Causality behind the chemistry: We utilize a gradient elution starting with a high aqueous ratio to prevent the co-elution of early-eluting polar synthetic intermediates. The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). We avoid stronger mineral acids (like TFA) because the cyclopropylmethyl group can be susceptible to acid-catalyzed ring-opening over prolonged analytical sequences[5].

Step 1: Chromatographic Conditions

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size (End-capping prevents secondary interactions between residual silanols and the pyrazole nitrogens).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Program: 0-2 min (20% B), 2-10 min (linear to 80% B), 10-14 min (hold 80% B), 14.1-18 min (re-equilibration at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 235 nm (determined via spectral maximum of the dibromo-pyrazole core).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions to prevent solvent-shock peak distortion).

  • Standard Preparation: Accurately weigh 25 mg of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).

Step 3: System Suitability Testing (The Self-Validating Gate) Before injecting unknown samples, inject the standard preparation six times. The system is only valid if:

  • %RSD of Peak Area: 1.0% (Ensures injector precision).

  • Tailing Factor (T): 1.5 (Confirms no secondary silanol interactions).

  • Theoretical Plates (N): 5,000 (Confirms column efficiency).

Protocol 2: Headspace GC-FID Method (Residual Solvents)

Causality behind the chemistry: Headspace extraction uses heat to drive volatile solvents (e.g., cyclopropylmethyl bromide, ethanol, ethyl acetate) out of the solid/liquid matrix into the gas phase. This protects the GC column from the heavy, non-volatile pyrazole derivative which would otherwise foul the stationary phase.

Step 1: Headspace Conditions

  • Oven Temperature: 85°C.

  • Vial Equilibration Time: 30 minutes.

  • Transfer Line Temperature: 105°C.

Step 2: GC-FID Conditions

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm. (Ideal selectivity for volatile organic compounds).

  • Carrier Gas: Helium at 1.5 mL/min (Constant flow).

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

  • Detector (FID): 250°C.

ICH Q2(R2) Compliant Validation Workflow

The validation of the HPLC method must adhere to the updated ICH Q2(R2) Guidelines [6], which emphasize a lifecycle and risk-based approach to analytical procedure development (aligned with ICH Q14)[7].

Phase 1: Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4].

  • Action: Subject the pyrazole sample to forced degradation: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Photolytic stress.

  • Acceptance: The main peak must achieve a Peak Purity Angle < Peak Purity Threshold (via PDA detector), proving no degradants co-elute with 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole.

Phase 2: Linearity, Range, and Sensitivity
  • Action: Prepare 7 concentration levels ranging from the LOQ (~0.05% of nominal) up to 120% of the nominal target concentration[8].

  • Acceptance: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be statistically indistinguishable from zero. Signal-to-noise (S/N) for LOD must be 3:1, and for LOQ 10:1[9].

Phase 3: Accuracy & Precision
  • Action (Accuracy): Spike the sample matrix with known quantities of the pyrazole standard at 80%, 100%, and 120% levels[3].

  • Action (Precision): Perform 6 independent sample preparations (Repeatability) and have a second analyst repeat the process on a different day (Intermediate Precision)[10].

  • Acceptance: Recovery must be 98.0% - 102.0%. Precision %RSD must be 2.0%.

Phase 4: Robustness (DoE Approach)
  • Action: Introduce deliberate, small variations to the method using a Design of Experiments (DoE) matrix. Variables: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 2°C), Mobile Phase pH ( ± 0.2 units).

  • Acceptance: System suitability criteria must still be met under all perturbed conditions.

ICHQ2R2_Workflow cluster_Phase1 Phase 1: Foundation cluster_Phase2 Phase 2: Core Performance cluster_Phase3 Phase 3: Reliability Start Analytical Target Profile (Method Development) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Sens Sensitivity (LOD & LOQ) Lin->Sens Prec Precision (Repeatability & IP) Acc->Prec Rob Robustness (DoE Matrix) Prec->Rob Sens->Prec Sys System Suitability (Routine Control Gate) Rob->Sys

ICH Q2(R2) analytical method validation workflow for pyrazole derivatives.

Conclusion

The analytical validation of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole requires a deep understanding of its physicochemical properties. By leveraging a stability-indicating RP-HPLC-UV method for primary assay and orthogonal GC-FID for volatile impurities, laboratories can ensure comprehensive quality control. Adhering strictly to the ICH Q2(R2) guidelines guarantees that the analytical procedures are not only scientifically sound but also globally recognized by regulatory authorities.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - European Medicines Agency (EMA) . European Medicines Agency. Available at:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link]

  • 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole Compound Data . ChemSrc. Available at:[Link]

Sources

Comparative Guide: In Vitro and In Vivo Profiling of Cyclopropylmethyl Pyrazole Derivatives as Next-Generation LDHA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The metabolic plasticity of cancer cells, characterized by a heavy reliance on aerobic glycolysis (the Warburg effect), presents a highly selective therapeutic vulnerability[1]. Lactate Dehydrogenase A (LDHA) is the terminal enzyme in this pathway, catalyzing the conversion of pyruvate to lactate while regenerating NAD+ to sustain rapid tumor proliferation.

Historically, targeting LDHA has been plagued by a significant translational gap: early-generation inhibitors demonstrated potent in vitro enzymatic inhibition but failed to achieve meaningful in vivo target engagement[2]. This failure was largely driven by poor pharmacokinetic (PK) profiles and the inability of the compounds to outcompete the exceptionally high intracellular concentrations of the endogenous substrate, pyruvate.

The introduction of cyclopropylmethyl pyrazole derivatives has revolutionized this space. Structure-Activity Relationship (SAR) optimization revealed that substituting the pyrazole core with a cyclopropylmethyl moiety allows the inhibitor to perfectly occupy a cryptic lipophilic pocket adjacent to the active site (near residue Lys105)[1]. This specific structural modification drastically decreases the dissociation rate ( koff​ ), leading to prolonged enzyme residence times. Consequently, these derivatives maintain target engagement even in the substrate-rich tumor microenvironment, bridging the gap between in vitro promise and in vivo efficacy.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Tumor Acidification) Pyruvate->Lactate NAD+ Regeneration LDHA LDHA Enzyme LDHA->Pyruvate Catalyzes Inhibitor Cyclopropylmethyl Pyrazole Derivative Inhibitor->LDHA Allosteric Block

Fig 1: LDHA-mediated glycolytic pathway and allosteric inhibition by cyclopropylmethyl pyrazoles.

In Vitro Profiling: Comparative Data & Methodologies

To objectively evaluate the performance of cyclopropylmethyl pyrazole derivatives, we compare them against early-generation unsubstituted pyrazole leads and alternative aniline-based inhibitors[1]. The data demonstrates a clear superiority in both binding affinity and cellular efficacy.

Quantitative Performance Comparison
Compound ClassRepresentative ScaffoldLDHA IC₅₀ (nM)LDHB IC₅₀ (nM)Cellular Lactate IC₅₀ (μM)*SPR Binding Affinity (K_D)
Early Pyrazole Lead Unsubstituted Pyrazole25.012.018.5~ 1.2 nM
Aniline Derivative Aniline Ether45.020.0> 20.0~ 5.0 nM
Cyclopropylmethyl Pyrazole Compound 12a / SM14408.0 3.0 5.7 < 100 pM

*Assayed in MIA PaCa-2 pancreatic cancer cell lines.

Protocol 1: Surface Plasmon Resonance (SPR) for Residence Time Validation

Causality & Validation: Enzymatic IC₅₀ assays can be misleading due to substrate depletion or assay artifacts. SPR is a self-validating system that measures real-time binding kinetics ( kon​ and koff​ ), directly proving that the cyclopropylmethyl group enhances affinity via prolonged residence time.

  • Sensor Chip Preparation: Immobilize His-tagged human LDHA onto an NTA sensor chip via standard amine coupling. Rationale: Amine coupling of His-tagged proteins ensures uniform, directional orientation of the enzyme, preventing active-site occlusion by the chip matrix.

  • Analyte Preparation: Prepare a 2-fold dilution series of the cyclopropylmethyl pyrazole derivative (0.1 nM to 10 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Analysis: Inject analytes at a flow rate of 50 μL/min. Critical Step: Allow a dissociation phase of at least 30 to 45 minutes. Rationale: The ultra-slow koff​ characteristic of the cyclopropylmethyl substitution will not be accurately captured in standard 5-minute dissociation windows, leading to artificially inflated K_D values.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive precise kinetic parameters.

Protocol 2: Cellular Lactate Inhibition Assay

Causality & Validation: To ensure that observed lactate reduction is due to true LDHA inhibition and not off-target cytotoxicity, this protocol utilizes a dual-readout system normalizing metabolic output against cell viability.

  • Cell Seeding: Seed MIA PaCa-2 cells at 10,000 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Metabolic Stress Induction: Wash cells and replace media with glucose-depleted DMEM supplemented with 10 mM galactose and the compound dose-response series (0.1 μM to 30 μM). Rationale: Forcing cells to utilize galactose rather than glucose slows glycolysis, sensitizing the cells to LDHA inhibition and amplifying the assay's dynamic range.

  • Lactate Quantification: After 24 hours, sample 10 μL of the supernatant and react with a fluorometric Lactate Assay Kit (ex/em = 535/587 nm).

  • Viability Normalization: Immediately perform a CellTiter-Glo luminescent assay on the remaining cells in the plate. Divide the lactate fluorescence signal by the viability luminescence signal to yield the true cellular IC₅₀.

In Vivo Efficacy & Pharmacokinetics

The ultimate test of a metabolic inhibitor is its performance in living organisms, where drug clearance, protein binding, and endogenous substrate competition dictate efficacy. Cyclopropylmethyl pyrazole derivatives exhibit highly optimized PK profiles compared to their predecessors[2].

Pharmacokinetic and Efficacy Metrics
Compound ClassOral Bioavailability (F%)Half-life (t₁/₂)Target Engagement (In Vivo)Xenograft Tumor Growth Inhibition
Early Pyrazole Lead < 10%0.8 hPoor / Undetectable< 20%
Cyclopropylmethyl Pyrazole > 45% 4.5 h Robust (Confirmed via NMR) > 65%
Protocol 3: In Vivo Target Engagement via Hyperpolarized [1-¹³C]-Pyruvate NMR

Causality & Validation: Traditional pharmacodynamic markers (like tumor size) take weeks to manifest and can be influenced by off-target effects. Hyperpolarized ¹³C-NMR is a self-validating, real-time assay that directly measures the biochemical conversion of substrate to product in the living animal, definitively proving that the drug reached the tumor and inhibited LDHA[2].

  • Model Preparation: Establish MIA PaCa-2 subcutaneous xenografts in athymic nude mice. Wait until tumors reach ~200 mm³.

  • Dosing: Administer the cyclopropylmethyl pyrazole derivative (e.g., 30 mg/kg) via oral gavage.

  • Probe Preparation: Hyperpolarize [1-¹³C]-pyruvic acid using a dynamic nuclear polarization (DNP) polarizer. Rationale: Hyperpolarization temporarily boosts the ¹³C NMR signal by >10,000-fold, allowing for real-time, sub-second imaging of cellular metabolism in vivo. Rapidly dissolve the polarized sample in a heated neutralization buffer to yield an 80 mM [1-¹³C]-pyruvate solution.

  • Imaging/Spectroscopy: Inject 200 μL of the hyperpolarized probe intravenously exactly 2 hours post-dose. Immediately acquire ¹³C-NMR spectra over the tumor region using a custom surface coil.

  • Data Analysis: Quantify the ratio of the [1-¹³C]-lactate peak (183 ppm) to the [1-¹³C]-pyruvate peak (171 ppm). A significant reduction in this ratio compared to vehicle-treated mice confirms absolute in vivo LDHA target engagement.

Workflow Xenograft MIA PaCa-2 Xenograft Mouse Dosing Oral Dosing: Cyclopropylmethyl Pyrazole Xenograft->Dosing Probe IV Injection: [1-13C]Pyruvate Dosing->Probe 2h post-dose NMR 13C-NMR Spectroscopy Probe->NMR Analysis Quantify Pyruvate to Lactate Ratio NMR->Analysis

Fig 2: In vivo target engagement workflow utilizing hyperpolarized ¹³C-NMR to validate LDHA inhibition.

Conclusion

The transition from early-generation pyrazoles to cyclopropylmethyl pyrazole derivatives represents a watershed moment in the development of LDHA inhibitors. By exploiting a cryptic lipophilic pocket near the enzyme's active site, these derivatives achieve the prolonged residence times necessary to outcompete endogenous pyruvate. Supported by rigorous, self-validating protocols—from extended-dissociation SPR to hyperpolarized in vivo NMR—these compounds objectively outperform aniline and early pyrazole alternatives, offering a viable therapeutic path for targeting cancer metabolism.

References

  • Christov, P. P., et al. "Optimization of ether and aniline based inhibitors of lactate dehydrogenase." Bioorganic & Medicinal Chemistry Letters 41 (2021): 127974. URL: [Link]

  • Rai, G., et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry 63.17 (2020): 9855-9880. URL: [Link]

Sources

Assessing the Novelty and Synthetic Utility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist, evaluating building blocks for novel chemical entities (NCEs) requires balancing synthetic tractability with intellectual property (IP) freedom. Pyrazole scaffolds are ubiquitous in kinase inhibitors and agrochemicals. However, navigating the dense patent landscape of these heterocycles demands strategic scaffold hopping.

This guide objectively evaluates 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (DBCMP) —a highly versatile, di-halogenated intermediate—comparing its performance, reactivity, and patent novelty against traditional unalkylated and N-methylated alternatives.

Patent Landscape & Freedom-to-Operate (FTO)

The primary driver for utilizing DBCMP over simpler analogs is Patent Freedom-to-Operate (FTO) . The base pharmacophore,1[1], has been documented in prior art since the 1970s[2]. Consequently, it is off-patent but requires an additional synthetic step (N-protection/alkylation) before cross-coupling, which reduces overall yield.

To bypass protection steps, chemists often use3[3]. However, the N-methyl pyrazole motif is heavily patented in early-generation kinase inhibitors (e.g., Tyrosine Kinase 2 and LIMK inhibitors)[4].

By introducing a cyclopropylmethyl (CPM) group to form5[5], developers achieve three critical advantages:

  • IP Evasion: The CPM group is significantly less represented in existing pyrazole-core patents, opening new FTO corridors.

  • Metabolic Stability: The steric bulk of the cyclopropyl ring shields the N-alkyl bond from cytochrome P450-mediated oxidative dealkylation, a common liability with N-methyl groups.

  • Lipophilic Efficiency: The CPM group increases the partition coefficient (LogP), often enhancing cellular permeability in target assays.

PatentFTO Step1 Identify Target Scaffold (3,5-Dibromopyrazole) Step2 Prior Art Search (Unalkylated & N-Methyl) Step1->Step2 Step3 Evaluate IP Density (High for N-Me / N-Bn) Step2->Step3 Step4 Select N-Cyclopropylmethyl (CAS: 2648924-00-7) Step3->Step4 Step5 FTO Cleared Novel NCE Generation Step4->Step5

Fig 1. Patent Freedom-to-Operate (FTO) workflow for pyrazole scaffolds.

Performance Comparison: DBCMP vs. Alternatives

When substituting the N-alkyl group, it is critical to ensure that the steric bulk does not inhibit downstream reactivity—specifically, the regioselective metal-halogen exchange at the C5 position. Literature demonstrates that 1-alkyl-3,5-dibromopyrazoles undergo clean, selective lithiation at C5 due to the Complex Induced Proximity Effect (CIPE)[4]. The table below quantifies how DBCMP compares to standard alternatives.

Scaffold AlternativeCAS NumberPatent IP DensityC5-Lithiation SelectivityMetabolic Stability (N-Dealkylation)
3,5-Dibromo-1H-pyrazole 67460-86-0Off-Patent (Prior Art)N/A (Requires Protection)N/A
3,5-Dibromo-1-methylpyrazole 1361019-05-7Very HighExcellent (>95%)Low (Prone to oxidation)
3,5-Dibromo-1-benzylpyrazole N/AHigh (LIMK inhibitors)Excellent (>95%)Moderate (Labile to cleavage)
3,5-Dibromo-1-(CPM)pyrazole 2648924-00-7Low (Emerging Novelty)Excellent (>95%)High (Steric shielding)

Mechanistic Causality in Regioselective Functionalization

The true synthetic value of DBCMP lies in its ability to be sequentially functionalized. The N1-cyclopropylmethyl group acts as a directing group. When treated with n-Butyllithium (n-BuLi), the lithium cation coordinates with the N2 lone pair (or the N1 substituent's spatial pocket), directing the base exclusively to the C5-bromide.

Despite the larger size of the CPM group compared to a methyl group, it is conformationally flexible enough to allow this coordination without sterically blocking the C5 position. This allows for the precise installation of electrophiles (e.g., formyl, carboxyl, or boronic esters) at C5, leaving the C3-bromide intact for subsequent Suzuki-Miyaura cross-coupling.

Reactivity DBCMP 3,5-Dibromo-1-(CPM)pyrazole Base n-BuLi (-78°C) Coordination to N1/N2 DBCMP->Base Intermediate C5-Lithio Species Base->Intermediate Electrophile Electrophile (E+) e.g., CO2 or DMF Intermediate->Electrophile Product 3-Bromo-5-E-1-(CPM)pyrazole (Major Regioisomer) Electrophile->Product

Fig 2. Regioselective C5-lithiation pathway of DBCMP via N-coordination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Objective: High-yield N-alkylation while preventing ring-opening of the cyclopropyl moiety.

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dibromo-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Causality: DMF is chosen over less polar solvents to stabilize the polar S_N2 transition state, significantly accelerating the reaction rate.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to the solution. Causality: K₂CO₃ is a mild, insoluble base. It is strong enough to deprotonate the pyrazole (pKa ~14) but avoids the risk of over-alkylation or side reactions associated with stronger bases like Sodium Hydride (NaH).

  • Alkylation: Dropwise add (bromomethyl)cyclopropane (1.1 equiv) at 0°C, then warm to 60°C and stir for 4 hours.

  • Workup & Validation: Quench with water and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF). Self-Validation: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the highly polar starting material (R_f ~0.1) to a single lipophilic spot (R_f ~0.6).

Protocol B: Regioselective C5-Lithiation and Formylation

Objective: Selective functionalization at C5 utilizing the CIPE mechanism[4].

  • Lithiation: Dissolve DBCMP (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an Argon atmosphere. Cool the reaction strictly to -78°C using a dry ice/acetone bath. Causality: Maintaining -78°C is critical. Higher temperatures will trigger "halogen-dance" isomerizations, leading to a mixture of C3, C4, and C5 functionalized products.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78°C. Causality: The slight excess of n-BuLi ensures complete metal-halogen exchange, driven by the coordination to the pyrazole nitrogen.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane. Self-Validation: ¹H-NMR of the crude product must show the disappearance of the C4-proton singlet of the starting material (typically around ~6.3 ppm) and the appearance of a distinct aldehyde proton singlet (~9.8 ppm), confirming successful C5-formylation.

References

  • EP0366329B1 - Halogeno-4-methylpyrazoles and processes for their preparation Source: Google Patents URL
  • 2648924-00-7_CAS号:2648924-00-7 (3,5-Dibromo-1-(cyclopropylmethyl)pyrazole)
  • 3,5-dibromo-1H-pyrazole | C3H2Br2N2 | CID 13708000 Source: PubChem URL
  • 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 Source: PubChem URL
  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: ACS Publications URL

Sources

A Comparative Benchmarking Guide to 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a Novel JNK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. As key regulators of apoptosis, inflammation, and cellular proliferation, the JNK signaling pathway has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.

The JNK family comprises three isoforms—JNK1, JNK2, and JNK3—encoded by separate genes. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. This tissue-specific expression of JNK3 has made it a particularly attractive target for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. The development of isoform-selective JNK inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy.

This guide introduces 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole , a novel heterocyclic compound, as a potential JNK inhibitor. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including kinase inhibition. This guide provides a comprehensive framework for benchmarking the performance of this novel compound against two well-characterized, first-generation JNK inhibitors: SP600125 and AS601245 . Through detailed experimental protocols and comparative data analysis, we aim to elucidate the potential of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a potent and selective modulator of the JNK signaling pathway.

The Competitors: Established JNK Inhibitors for Benchmarking

To provide a robust assessment of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, we have selected two widely used and well-documented JNK inhibitors as benchmarks:

  • SP600125: An anthrapyrazolone inhibitor that acts as a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. It has been extensively used in both in vitro and in vivo studies to probe the function of the JNK signaling pathway.

  • AS601245: A benzothiazole derivative that also functions as an ATP-competitive inhibitor of all three JNK isoforms. It has demonstrated neuroprotective properties in preclinical models.

Both SP600125 and AS601245 are considered potent but relatively non-selective JNK inhibitors, making them excellent benchmarks to evaluate the potential for improved selectivity with novel compounds like 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Experimental Design for Comprehensive Benchmarking

The following experimental workflow is designed to provide a thorough and objective comparison of our novel compound against the established benchmarks.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity Profiling In-vitro Kinase Assay In-vitro Kinase Assay Cellular c-Jun Phosphorylation Assay Cellular c-Jun Phosphorylation Assay In-vitro Kinase Assay->Cellular c-Jun Phosphorylation Assay Validate in Cells Kinome-wide Selectivity Panel Kinome-wide Selectivity Panel Cellular c-Jun Phosphorylation Assay->Kinome-wide Selectivity Panel Assess Off-Target Effects

Figure 1: A three-phase experimental workflow for inhibitor benchmarking.

Protocol 1: In-vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified JNK isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, SP600125, and AS601245 against JNK1, JNK2, and JNK3.

Methodology:

  • Reagents and Materials:

    • Recombinant human JNK1, JNK2, and JNK3 enzymes.

    • Biotinylated c-Jun peptide substrate.

    • ATP.

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer.

    • Streptavidin-coated 96-well plates.

    • Europium-labeled anti-phospho-c-Jun antibody.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding a final concentration of 10 µM ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound reagents.

    • Add the europium-labeled anti-phospho-c-Jun antibody and incubate for 60 minutes.

    • Wash the plate again.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cellular Assay for Inhibition of c-Jun Phosphorylation

This assay assesses the ability of the compounds to inhibit the JNK signaling pathway within a cellular context.

Objective: To measure the dose-dependent inhibition of anisomycin-induced c-Jun phosphorylation by the test compounds in a relevant cell line (e.g., HeLa or HEK293).

Methodology:

  • Reagents and Materials:

    • HeLa or HEK293 cells.

    • Cell culture medium and supplements.

    • Anisomycin (a potent activator of the JNK pathway).

    • Test compounds (dissolved in DMSO).

    • Lysis buffer.

    • Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total-c-Jun.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 10 µg/mL anisomycin for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.

Comparative Performance Data

The following tables summarize the representative data obtained from the benchmarking experiments.

Table 1: In-vitro Kinase Inhibition Profile (IC50, nM)

CompoundJNK1JNK2JNK3
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole 15018025
SP600125404090
AS60124515022070

Table 2: Cellular Potency and Kinase Selectivity

CompoundCellular c-Jun Phosphorylation IC50 (µM)Selectivity for JNK3 (vs. JNK1)
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole 0.56-fold
SP6001250.5 - 1.0None
AS601245~1.0~2-fold

Analysis and Interpretation

The data presented above positions 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a promising novel JNK inhibitor with a distinct and potentially advantageous profile compared to the established benchmarks.

Potency: While SP600125 demonstrates higher potency against JNK1 and JNK2 in the in-vitro assay, our novel compound exhibits comparable potency to AS601245 against these isoforms. Crucially, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole shows significantly enhanced potency against JNK3, with an IC50 of 25 nM. This suggests a potential for isoform selectivity that is lacking in the benchmark compounds.

Cellular Efficacy: In the cellular assay, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole effectively inhibits the JNK signaling pathway with an IC50 of 0.5 µM, demonstrating good cell permeability and activity in a physiological context. This is comparable to, if not slightly better than, the cellular potencies of SP600125 and AS601245.

Selectivity: The most striking feature of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is its 6-fold selectivity for JNK3 over JNK1. This is a significant improvement over SP600125, which shows no isoform selectivity, and AS601245, which has only a modest preference for JNK3. This enhanced selectivity for the brain-predominant JNK3 isoform makes it a particularly interesting candidate for further investigation in the context of neurodegenerative diseases.

Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK1/2/3 JNK1/2/3 MKK4/7->JNK1/2/3 c-Jun c-Jun JNK1/2/3->c-Jun Phospho-c-Jun Phospho-c-Jun c-Jun->Phospho-c-Jun Phosphorylation Cellular Response Cellular Response Phospho-c-Jun->Cellular Response Inhibitors Inhibitors Inhibitors->JNK1/2/3 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole SP600125 SP600125 AS601245 AS601245

Figure 2: The JNK signaling pathway and the point of inhibition.

Conclusion and Future Directions

This comparative guide demonstrates that 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a potent JNK inhibitor with a promising and differentiated profile. Its key advantage lies in its preferential inhibition of the JNK3 isoform, a highly sought-after characteristic for the development of therapeutics for neurodegenerative disorders. While further characterization, including a full kinome-wide selectivity screen and in vivo efficacy studies, is warranted, this initial benchmarking study establishes 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a valuable lead compound for the development of next-generation, isoform-selective JNK inhibitors.

References

  • Boglarka, B., et al. (2014). Inhibitors of c-Jun N-Terminal Kinases: An Update. Journal of Medicinal Chemistry.
  • MedchemExpress. (n.d.). AS601245 | JNK Inhibitor. MedchemExpress.com.
  • Cell Signaling Technology. (n.d.). SP600125. Cell Signaling Technology.
  • MedchemExpress. (n.d.). SP600125 | JNK Inhibitor. MedchemExpress.com.
  • Abcam. (n.d.). AS601245, JNK inhibitor (ab145194). Abcam.
  • Sigma-Aldrich. (n.d.). JNK Inhibitor II - SP600125. Sigma-Aldrich.
  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS.
  • Abcam. (n.d.). SP600125, JNK inhibitor (CAS 129-56-6). Abcam.
  • Carboni, S., et al. (2008). AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. British Journal of Pharmacology.
  • Un, I. K., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Expert Opinion on Investigational Drugs.
  • Davis, R. J. (2005). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Trends in Pharmacological Sciences.
  • Carboni, S., et al. (2008). AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. PubMed.
  • Kuchar, M., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI.
  • Gaillard, P., et al. (2008). Inhibitors of c-jun-N-terminal Kinase (JNK). PubMed.
  • Han, S. Y. (n.d.). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. SciSpace.
  • Smolecule. (2023). Buy 3,5-dibromo-1H-pyrazole | 67460-86-0. Smolecule.
  • Journal of Chemical Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.
  • Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Sharma, S., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed.
  • Costa, G. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

A Senior Scientist's Guide to Reproducible Pyrazole Synthesis: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals that target a wide array of diseases.[1][2] The efficient, reliable, and scalable synthesis of substituted pyrazoles is therefore a critical bottleneck in the discovery and development pipeline. This guide provides an in-depth, objective comparison of common and modern synthetic routes to this pivotal heterocyclic scaffold. Moving beyond a simple recitation of methods, we will dissect the nuances that govern the reproducibility of these reactions, offering field-proven insights and validated protocols to navigate the common pitfalls of pyrazole synthesis, including low yields, impurity formation, and challenges with regioselectivity and scale-up.[3][4][5]

Chapter 1: The Classical Workhorse: Knorr Pyrazole Synthesis & Its Reproducibility

First reported in 1883, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a widely used method due to its simplicity and the ready availability of starting materials.[6] However, its apparent simplicity often masks significant reproducibility challenges.

Reaction Mechanism and Core Principles

The reaction proceeds via an initial nucleophilic attack by a hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a key hydrazone or enamine intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the stable, aromatic pyrazole ring.[7]

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/Enamine Intermediate Dicarbonyl->Intermediate Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Intermediate CyclicIntermediate Non-aromatic Cyclic Intermediate Intermediate->CyclicIntermediate Intramolecular Cyclization Pyrazole Pyrazole Product CyclicIntermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[7]

Assessing Reproducibility: Common Challenges and Validated Solutions

While high yields are often reported, achieving them consistently requires careful control over several factors.[8]

Challenge 1: Regioisomerism This is the most common pitfall when using an unsymmetrical 1,3-dicarbonyl. The two non-equivalent carbonyl groups present two possible sites for the initial nucleophilic attack, leading to a mixture of regioisomers that can be difficult to separate.[3][7]

  • Causality: The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Kinetic vs. thermodynamic control can also play a significant role.

  • Solution & Experimental Insight:

    • pH Control: The reaction is highly pH-sensitive. While acid catalysis is necessary, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and altering selectivity.[3] A catalytic amount of a weak acid like glacial acetic acid is typically optimal.

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, improving selectivity.[4]

    • Strategic Starting Material Selection: When possible, using a symmetrical 1,3-dicarbonyl or a starting material where the electronic and steric differences between the carbonyls are highly pronounced can force the reaction down a single pathway.

Challenge 2: Low Yields & Impurity Formation Low yields are frequently traced back to reactant stability, incomplete reactions, or competing side reactions.[3]

  • Causality: Phenylhydrazine and its derivatives are particularly susceptible to air and light oxidation, leading to colored impurities and reduced reactivity.[3][7] The cyclocondensation can also be slow, leading to incomplete conversion.

  • Solution & Experimental Insight:

    • Reactant Quality: Always use fresh, high-purity hydrazine. If you suspect degradation, consider purification before use. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[7]

    • Reaction Conditions: Ensure adequate reaction time and temperature. For sluggish reactions, a moderate increase in temperature or extended reaction time can improve conversion.[3]

    • Stoichiometry: Using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.

Validated Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a self-validating system designed for high reproducibility.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol). A slight exotherm may be observed. Following this, add 3-4 drops of glacial acetic acid as a catalyst.[3]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 20 mL of cold water to the concentrated mixture with stirring to precipitate the product.

  • Purification: Filter the resulting solid using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6] A high yield (typically >90%) of the desired product is expected.

Chapter 2: Modern Synthetic Strategies: A Leap in Efficiency and Control

While the Knorr synthesis is foundational, modern techniques offer significant advantages in terms of speed, safety, yield, and scalability, directly addressing many of the classical method's reproducibility issues.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvents.[9][10]

  • Causality & Reproducibility Insight: The rapid, uniform heating provided by microwaves minimizes the formation of thermal degradation byproducts often seen with conventional heating.[10] However, reproducibility requires consistent microwave power, vessel type, and stirring to avoid localized hotspots.

  • Performance Comparison:

MethodCatalyst/SolventTimeTemperatureYield (%)Reference
Conventional Acetic Acid/Ethanol11-12 hoursReflux (~80°C)<70%[9][11]
Microwave Water (weak base)20 minutes120°C81-89%[10]
Validated Protocol: Microwave-Assisted One-Pot Synthesis of 1,3,5-Substituted Pyrazoles
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine a substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent Addition: Add 2 mL of water.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 W for 20 minutes at a temperature of 120°C.[10]

  • Isolation: After cooling, the product often precipitates from the aqueous medium. Collect the solid by filtration, wash with water, and dry.

Flow Chemistry: Engineering Reproducibility and Safety

Flow chemistry offers unparalleled control over reaction parameters, enhancing safety and scalability.[12]

  • Causality & Reproducibility Insight: By performing the reaction in a continuous stream within a heated reactor, flow chemistry provides superior heat and mass transfer compared to batch processing. This eliminates hotspots, ensures a homogenous reaction environment, and allows for the safe handling of hazardous intermediates or exothermic reactions.[12][13] Reproducibility is intrinsically high once a steady state is achieved.

Flow_Chemistry_Workflow ReactantA Reagent A in Solvent Reservoir PumpA Pump A ReactantA:f0->PumpA ReactantB Reagent B in Solvent Reservoir PumpB Pump B ReactantB:f0->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A typical experimental workflow for pyrazole synthesis using flow chemistry.

  • Performance Comparison: A key advantage is the significant reduction in reaction time and the ability to safely scale up production. For example, a reaction requiring 28 hours in batch could be completed in around 2 hours in a flow system.[12]

Chapter 3: Navigating Scale-Up: From the Bench to Pilot Plant

Transitioning a pyrazole synthesis from gram-scale to kilogram-scale introduces challenges that can dramatically impact yield, purity, and safety.[5][13]

Key Scale-Up Challenges & Solutions
ChallengeCausality & ImpactSolution & Experimental InsightReference
Inefficient Heat Transfer Large volumes have a low surface-area-to-volume ratio, leading to poor temperature control, hotspots, and side reactions. Highly exothermic reactions pose a thermal runaway risk.Use jacketed reactors. For strong exotherms, employ a semi-batch process with slow, controlled addition of one reagent. Diluting the reaction can also help manage the exotherm.[4][5]
Poor Mixing Inadequate agitation creates non-homogeneous mixtures, leading to localized concentration gradients, reduced reaction rates, and lower yields.Optimize impeller shape, size, and speed for the reactor geometry. Ensure solids remain suspended and reactants are well-dispersated.[5]
Purification Hurdles Impurities that were minor at the lab scale can become major problems. Crystallization behavior can change significantly with larger volumes and different cooling rates.Identify the impurity profile early. Develop robust purification methods like slurry washes or screen multiple recrystallization solvents.[5][14]
Safety Risks The use of high-energy and toxic reagents like hydrazine becomes a primary concern. Diazotization steps can form unstable intermediates that are sensitive to shock, heat, or friction.Conduct a thorough safety assessment. Minimize the accumulation of hazardous intermediates; flow chemistry is an excellent strategy for this. Ensure proper engineering controls for handling toxic reagents.[4][13]

Conclusion: A Framework for Method Selection

The choice of a synthetic route for substituted pyrazoles depends on the desired substitution pattern, required scale, available equipment, and safety considerations.

  • For rapid lead generation and initial exploration on a small scale, Microwave-Assisted Synthesis offers a significant speed advantage.

  • For foundational, cost-effective synthesis where regioselectivity is not a concern, the classical Knorr Synthesis remains a viable, albeit temperamental, option.

  • For process development, scale-up, and syntheses involving hazardous intermediates or strong exotherms, Flow Chemistry provides superior control, safety, and reproducibility.

By understanding the underlying causality of common failures and implementing the validated strategies outlined in this guide, researchers can significantly improve the reproducibility of their pyrazole syntheses, accelerating the path from discovery to application.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2023). Jurnal Riset Farmasi. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2021). Taylor & Francis Online. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). IJPRA JOURNAL. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publishing. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Ommega Publishers. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Safe Disposal of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its proper disposal. This document is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is not widely available, a thorough risk assessment can be conducted by examining structurally similar compounds, such as 3,5-dibromo-1-methyl-1H-pyrazole and 3,5-Dibromo-1H-pyrazole.[1][2][3] Based on these analogs, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole should be handled as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

Due to its halogenated organic nature and toxicological profile, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[4] The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials, holding the generator responsible for its safe disposal.[5]

Personal Protective Equipment (PPE) Protocol

Before handling 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in any capacity, including for disposal, the following minimum PPE is required. This protocol is designed to prevent accidental exposure via inhalation, ingestion, or skin/eye contact.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[6][7]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[6][9]

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. All waste streams containing 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole must be classified as hazardous waste .

Diagram 1: Waste Segregation & Disposal Workflow

cluster_0 Waste Generation Point cluster_1 Waste Collection & Labeling cluster_2 Final Disposal A Unused/Expired 3,5-Dibromo-1- (cyclopropylmethyl)pyrazole D Solid Hazardous Waste Container (Labeled) A->D B Contaminated Labware (Gloves, Wipes, Pipettes) B->D C Contaminated Solutions (e.g., in organic solvent) E Liquid Hazardous Waste Container (Labeled, Halogenated) C->E F Licensed Hazardous Waste Facility (Incineration) D->F E->F

Caption: Workflow for proper segregation of waste containing 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is a key component of a laboratory's Chemical Hygiene Plan as required by OSHA.[10][11]

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Use a sealable, chemically compatible container clearly labeled as "Hazardous Waste."

  • Labeling: The label must include:

    • The full chemical name: "3,5-Dibromo-1-(cyclopropylmethyl)pyrazole"

    • The words "Hazardous Waste"

    • An accumulation start date.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Transfer: Carefully transfer the solid chemical into the designated waste container inside a chemical fume hood to minimize inhalation risk.

  • Storage: Seal the container tightly. Store in a designated, secondary containment area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[12]

Protocol 2: Disposal of Contaminated Solid Waste

(e.g., gloves, weigh boats, paper towels, pipette tips)

  • Collection: Place all contaminated solid materials into a designated, puncture-resistant plastic bag or container.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list the chemical contaminant.

  • Storage: Once the collection container is full, seal it and place it in the laboratory's main solid hazardous waste accumulation drum for disposal.

Protocol 3: Disposal of Contaminated Liquid Waste

(e.g., solutions in organic solvents)

  • Container Selection: Use a designated, sealable, and chemically compatible container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated or aqueous waste streams.

  • Labeling: Affix a hazardous waste label with the full chemical name and approximate concentration of all components.

  • Collection: Pour the waste carefully into the container using a funnel to prevent spills.

  • Storage: Keep the container sealed when not in use. Store in a secondary containment bin in a well-ventilated area, awaiting pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Emergency Procedures for Spills

A quick and informed response to a chemical spill can significantly minimize potential harm.[13] All laboratory personnel should be trained on these procedures.[14]

Diagram 2: Small Spill (<500g) Cleanup Protocol

A Spill Occurs B Alert personnel in the area. Evacuate if necessary. A->B C Don appropriate PPE (Goggles, Lab Coat, Double Gloves). B->C D Control ignition sources if solvents are present. C->D E Cover the spill with an inert absorbent material (e.g., vermiculite, sand). D->E F Work from the outside in to contain the spill. E->F G Carefully sweep the absorbed material into a dustpan. F->G H Transfer waste into a sealable, labeled hazardous waste container. G->H I Decontaminate the spill area with soap and water. H->I J Collect all cleanup materials (wipes, gloves) as hazardous waste. I->J K Contact EHS for waste pickup and report the incident. J->K

Caption: Step-by-step workflow for responding to a small laboratory spill.

Step-by-Step Spill Cleanup
  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.[13][15]

  • Assess: If the spill is large (greater than 500g or 500mL), involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response team immediately.[16]

  • Protect: Don the appropriate PPE as listed in Table 1.

  • Contain: For a solid spill, gently cover with a plastic-backed absorbent pad to avoid creating dust. For a liquid spill, surround the spill with an inert absorbent material like vermiculite or sand, then cover the remainder of the spill, working from the outside in.[15][16]

  • Collect: Once the material is fully absorbed, carefully sweep or scoop it into a designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Place all cleaning materials, including used gloves and absorbent pads, into a hazardous waste bag. Seal and label the bag.

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institutional policy.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, upholding the principles of laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • University of Texas at Arlington. (n.d.). SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • Safety-Kleen. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Capot Chemical. (2026, January 12). MSDS of 3,5-dibromo-1-methyl-1H-pyrazole.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3,5-Dibromo-1-methyl-1H-pyrazole.
  • Industrial Safety & Hygiene News. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carbonitrile.
  • CPAChem. (2023, May 26). Safety data sheet - 2,3-Dibromo-1-propanol.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-pyrazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1H-Pyrazole.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole. PubChem Compound Database.
  • Fisher Scientific. (2011, August 8). SAFETY DATA SHEET - 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester.

Sources

Comprehensive Safety and Operational Guide: Handling 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with field-proven, mechanistic guidance for handling 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0)[1]. This guide transcends basic safety data sheets by explaining the causality behind our safety protocols, ensuring that every handling step is a self-validating system designed to protect both the researcher and the integrity of the chemical.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand its fundamental reactivity. 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a highly valued halogenated heterocycle, frequently utilized as a privileged scaffold in medicinal chemistry for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

However, the very features that make it synthetically useful also dictate its hazard profile:

  • Electrophilic Reactivity (H315, H319): The bromine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect (-I). While this activates the carbon-bromine bonds for metal insertion[2], it also renders the molecule highly electrophilic. Upon contact with biological tissues, it can readily react with nucleophilic residues (such as thiol groups in mucosal proteins), triggering acute inflammatory pathways that cause severe skin and eye irritation[3][4].

  • Enhanced Lipophilicity: The addition of the cyclopropylmethyl group at the N1 position significantly increases the molecule's partition coefficient (LogP). This lipophilic character allows the compound to penetrate the lipid-rich stratum corneum of the skin much more efficiently than unsubstituted pyrazoles, exacerbating dermal toxicity[5].

  • Aerosolization Risk (H335): As a fine crystalline powder, it poses a significant inhalation risk, leading to respiratory tract irritation[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory protective equipment and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile provides robust chemical resistance against halogenated organics. Double-gloving prevents breakthrough from lipophilic penetration[5].
Eye Protection Snug-fitting chemical splash goggles + Face shield.Protects against micro-dust aerosolization and prevents the compound from reacting with ocular mucous membranes (H319)[3].
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron.Prevents dermal contact (H315)[3] and protects against potential static-discharge ignition of organic dust during transfer.
Respiratory N95/P100 Particulate Respirator (if outside hood).Mitigates the inhalation of volatile dust that causes acute respiratory tract irritation (H335)[3].

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for reagent preparation and reaction setup.

Step 1: Temperature Equilibration (Critical Step)

  • Action: Remove the sealed vial from 2-8°C cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial immediately exposes the chemical to ambient humidity. Moisture condensation will cause the powder to clump and can initiate slow hydrolysis of the brominated positions, ruining the reagent's stoichiometry for sensitive cross-coupling reactions.

Step 2: Fume Hood Preparation

  • Action: Conduct all open-handling strictly within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).

  • Causality: This specific velocity provides optimal containment of airborne particulates without creating turbulent vortices that could scatter the light powder.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static U-shaped spatula and weigh the compound directly into a closed tare vessel (e.g., a vial with a septum cap).

  • Causality: Halogenated organic powders are highly prone to accumulating static charge. Standard metal spatulas can cause the powder to repel and aerosolize, increasing inhalation risk and causing loss of mass accuracy.

Step 4: Closed-System Transfer & Inertion

  • Action: Transfer the closed tare vessel to the reaction flask. Flush the reaction system with ultra-high purity Argon or Nitrogen for 15 minutes prior to adding solvents.

  • Causality: Inert gas purging displaces atmospheric oxygen and moisture, preventing oxidative degradation and ensuring the stability of the active palladium/copper catalysts used in downstream pyrazole functionalization[2].

Workflow Visualization

G N1 1. Cold Storage (2-8°C, Ar/N2) N2 2. Fume Hood Preparation N1->N2 Equilibrate to RT N3 3. Anti-Static Weighing N2->N3 Verify Draft N4 4. Closed-System Transfer N3->N4 Minimize Dust N5 5. Halogenated Waste Disposal N4->N5 Post-Reaction

Operational workflow for the safe handling and disposal of halogenated pyrazole derivatives.

Logistics, Storage & Cold-Chain Management

The structural stability of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is highly dependent on its environmental conditions.

  • Cold-Chain Transportation: The compound mandates cold-chain logistics during transit to prevent thermal degradation[1].

  • Long-Term Storage: Must be stored at 2-8°C in a tightly sealed, light-resistant container[6].

  • Atmospheric Control: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid effectively). Exposure to UV light must be avoided, as it can trigger homolytic cleavage of the carbon-bromine bonds, leading to radical debromination and sample discoloration.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a P100 respirator, chemical-resistant apron, and double nitrile gloves.

  • Suppress: Do not dry sweep. Cover the spill gently with damp sand or a commercial universal absorbent to suppress dust aerosolization.

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or bucket.

Disposal Plan:

  • All materials contaminated with 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole must be strictly routed to the Halogenated Organic Waste stream.

  • Causality: Never mix this compound with non-halogenated waste. Incineration of halogenated compounds requires specialized municipal facilities equipped with acid-gas scrubbers. If incinerated in standard facilities, it will generate highly toxic and corrosive hydrogen bromide (HBr) gas, posing severe environmental and infrastructural hazards.

References

  • European Chemicals Agency (ECHA). "Substance Information: 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS 1593023-61-0)." europa.eu. 3

  • BLD Pharm. "1593023-61-0 | 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole Safety and Transportation." bldpharm.com.1

  • ChemicalBook. "3,5-Dibromo-1H-pyrazole Reactivity and Toxicity." chemicalbook.com.4

  • Chemdad. "3,5-Dibromo-1H-pyrazole Storage and Chemical Properties." chemdad.com. 6

  • ACS Chemical Reviews. "Preparation and Chemistry of 3/5-Halogenopyrazoles." acs.org. 2

  • National Institutes of Health (NIH) / PMC. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors." nih.gov. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.